Calcium ionophore IV
Description
BenchChem offers high-quality Calcium ionophore IV suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium ionophore IV including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-45-53(46-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51(55)47-57-48-52(56)54(49-41-35-33-36-42-49)50-43-37-34-38-44-50/h49-50H,3-48H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLKVTAGSOWKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCC(=O)N(C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345108 | |
| Record name | Calcium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126572-74-5 | |
| Record name | Calcium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Calcium Ionophore IV (ETH 5234)
This guide provides an in-depth technical analysis of Calcium Ionophore IV (ETH 5234) , a specialized neutral carrier used primarily in potentiometric sensing and analytical chemistry.[1][2]
Executive Summary & Disambiguation
Calcium Ionophore IV (Chemical Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide; CAS: 126572-74-5) is a highly lipophilic neutral carrier designed for the selective transport of Calcium ions (Ca²⁺) across hydrophobic membranes.[1][2]
Crucial Distinction for Researchers:
-
Calcium Ionophore IV (ETH 5234): Primarily used in Ion-Selective Electrodes (ISEs) and microelectrodes for quantifying extracellular or cytosolic free Ca²⁺ concentrations.[1][2] It is favored for its exceptional selectivity against Mg²⁺ and long sensor lifetime.[1][2]
-
Calcium Ionophore A23187 (Calcimycin) / Ionomycin: These are antibiotic ionophores used to induce intracellular Ca²⁺ influx in live cell signaling studies.[1][2]
-
Note: While ETH 5234 can theoretically transport Ca²⁺ in biological membranes, its extreme lipophilicity and specific design for polymeric matrices make it the gold standard for sensing rather than stimulation .
Chemical Identity and Structural Logic
ETH 5234 is engineered to solve the "leaching" problem common in earlier ionophores (like ETH 1001). Its structure balances coordination chemistry with thermodynamic stability in the membrane phase.[1]
| Feature | Specification | Functional Consequence |
| Ligand Type | Neutral Diamide | Forms uncharged complexes with cations; requires anionic sites for potentiometric response.[1][2] |
| Lipophilic Tails | Dioctadecyl (C18 chains) | Anchors the molecule in the PVC/organic membrane, preventing leaching into aqueous samples (blood/media). |
| Coordination Center | 3-oxapentanediamide | Provides a tridentate oxygen cavity (two carbonyls + one ether oxygen) optimized for Ca²⁺ ionic radius (1.00 Å).[1][2] |
| Selectivity (log | ~ -4.0 to -5.0 | Rejects Mg²⁺ interference by 4-5 orders of magnitude, critical for physiological measurements.[1][2] |
Mechanism of Action: Potentiometric Transduction
The mechanism of Calcium Ionophore IV is defined by Carrier-Mediated Phase Transfer .[1][2] In an Ion-Selective Electrode (ISE), the ionophore acts as a mobile shuttle within a plasticized PVC membrane, generating a potential difference (
The Coordination Mechanism
ETH 5234 functions as a multidentate ligand.[1] The carbonyl oxygens and the central ether oxygen align to form a hydrophilic cavity that replaces the hydration shell of the aqueous Ca²⁺ ion.
-
Stoichiometry: The complex typically forms in a 1:2 or 1:3 (Metal:Ligand) ratio depending on the membrane composition, wrapping the Ca²⁺ ion in a lipophilic shell.
-
Thermodynamics: The free energy of complexation (
) compensates for the energetic cost of dehydrating the Ca²⁺ ion, facilitating its entry into the organic phase.
Signal Generation (Phase Boundary Potential)
The sensor does not measure current; it measures the electromotive force (EMF) generated by charge separation.
-
Extraction: Ca²⁺ from the sample binds to ETH 5234 (
) at the membrane surface: [1] -
Charge Separation: Since the lipophilic anions (e.g., Tetraphenylborate) in the membrane cannot exit, the selective extraction of Ca²⁺ creates a positive charge accumulation on the membrane side of the interface.
-
Nernstian Response: This charge separation creates a potential difference described by the Nernst Equation:
[1]
Visualization of Signaling Pathway
The following diagram illustrates the potentiometric mechanism at the membrane interface.
Figure 1: Potentiometric transduction mechanism of Calcium Ionophore IV at the sample-membrane interface.[1][2][3][4][5][6][7]
Application in Drug Development & Research
In drug development, ETH 5234 is the critical component of high-throughput electrolyte analyzers .[1]
High-Throughput Screening (HTS)
-
Context: Screening drug candidates for hERG channel blockage or other ion-channel toxicities often requires monitoring extracellular Ca²⁺ shifts.[1][2]
-
Role of ETH 5234: It enables the fabrication of solid-contact ion sensors that can measure Ca²⁺ flux in microliter volumes of supernatant with high speed (<5s response time).
Clinical Analysis (Blood Gas)[1]
-
Context: Monitoring ionized calcium (iCa) in whole blood.
-
Advantage: The high lipophilicity of ETH 5234 prevents the sensor from "drifting" when exposed to lipophilic drugs (e.g., Propofol) or proteins in blood plasma, which often foul other sensors.
Experimental Protocol: Fabrication of Ca²⁺-Selective Membrane
This protocol describes the creation of a standard PVC-based membrane electrode using ETH 5234.[1][2]
Reagents Required:
-
Calcium Ionophore IV (ETH 5234): 1.0 wt%[1]
-
Anionic Additive (Potassium tetrakis(4-chlorophenyl)borate - KTpClPB): 0.5 wt% (Essential to ensure cation permselectivity).[1][2]
-
Plasticizer (o-Nitrophenyl octyl ether - o-NPOE): 65.5 wt%[1][2]
-
Polymer Matrix (High molecular weight PVC): 33.0 wt%[1]
Step-by-Step Workflow:
-
Cocktail Preparation:
-
Casting:
-
Electrode Assembly:
-
Conditioning (Critical):
-
Incubate the electrode tip in 0.01 M CaCl₂ solution for at least 12 hours.
-
Mechanism:[2] This establishes the initial equilibrium and saturates the surface sites.
-
Performance Data: Selectivity Coefficients
The following table highlights why ETH 5234 is superior for physiological applications compared to general ionophores. Values represent
| Interfering Ion (X) | Selectivity Coefficient ( | Interpretation |
| Mg²⁺ | -4.9 | Excellent. Can measure 1 mM Ca²⁺ in presence of 50 mM Mg²⁺ without error.[1][2] |
| Na⁺ | -5.5 | No interference from physiological saline (140 mM Na⁺).[1][2] |
| K⁺ | -5.4 | No interference from intracellular K⁺ levels.[1][2] |
| H⁺ (pH) | -3.0 | Functional range pH 4.0 - 9.0 (Covers all physiological fluids).[1][2] |
References
-
Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1][2] 2. Ionophores for Potentiometric and Optical Sensors.[1][2] Chemical Reviews.[1][2] Link[1]
-
Sigma-Aldrich. (n.d.).[1][2][9] Calcium Ionophore IV - Product Specification and Technical Data (ETH 5234).[1][2]Link[1]
-
Bakker, E., et al. (1997).[1][2] Selectivity of Polymer Membrane-Based Ion-Selective Electrodes: Self-Consistent Evaluation of Nicolsky-Eisenman Coefficients. Analytical Chemistry.[1][2][8][9][10][11] Link[1]
-
Qin, Y., et al. (2010).[1][2][4][11] Magnesium-Selective Ion-Channel Mimetic Sensor with a Traditional Calcium Ionophore.[1][2][5][8][11] Analytical Chemistry.[1][2][8][9][10][11] Link[1]
Sources
- 1. Calcium ionophore IV | C52H100N2O3 | CID 601910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 钙离子载体 IV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 3. electrochemsci.org [electrochemsci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 钙离子载体 IV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 6. chimia.ch [chimia.ch]
- 7. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 9. Selectophore Ionophores [sigmaaldrich.com]
- 10. Calcium Ionophore IV - Cocktail for membranes Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 11. Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
History and discovery of Calcium ionophore IV (ETH 5234)
The following is an in-depth technical whitepaper on Calcium Ionophore IV (ETH 5234), structured for researchers and drug development professionals.
The Evolution of Lipophilic Neutral Carriers for Long-Life Potentiometric Sensing
Executive Summary
Calcium Ionophore IV (ETH 5234) represents the pinnacle of the "neutral carrier" evolution initiated by the Wilhelm Simon group at ETH Zurich. Designed specifically to overcome the leaching limitations of its predecessors (ETH 1001 and ETH 129), ETH 5234 is an asymmetric diamide featuring extreme lipophilicity. This characteristic enables the fabrication of ion-selective electrodes (ISEs) and optodes with operational lifetimes spanning months to years, making it the standard for continuous monitoring in clinical blood gas analyzers and environmental sensors.
This guide details the discovery history, chemical synthesis logic, coordination mechanism, and a validated protocol for sensor fabrication.
Historical Genesis: The Quest for Lipophilicity
The development of calcium-selective sensors is a history of balancing selectivity against longevity .
The Precursors
-
ETH 1001 (Calcium Ionophore I): The first generation. While highly selective, it lacked sufficient lipophilicity, leading to rapid leaching from the polymeric membrane into the sample, causing signal drift.
-
ETH 129 (Calcium Ionophore II): Introduced to improve transport efficiency. It exhibited a 1:3 (Ca²⁺:Ionophore) stoichiometry, creating a highly stable complex. However, its lipophilicity was still insufficient for long-term implantation or continuous flow monitoring.
The ETH 5234 Breakthrough (Late 1980s)
In the late 1980s, the Simon group identified that signal instability in biological fluids was primarily driven by the partition of the ionophore into the aqueous phase. To combat this, they engineered ETH 5234 .
Key Innovation: The introduction of two octadecyl (C18) chains on a single amide nitrogen. This asymmetric design drastically increased the lipophilicity (log P) without altering the coordination geometry of the central binding cavity.
Figure 1: The evolutionary lineage of neutral calcium carriers developed at ETH Zurich.
Chemical Architecture & Synthesis
Structure
IUPAC Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide Formula: C₅₂H₁₀₀N₂O₃ CAS: 126572-74-5
The molecule is an asymmetric diamide .
-
Binding Site: The central 3-oxapentanediamide core (diglycolic diamide) provides three oxygen donors (two carbonyls, one ether oxygen).
-
Lipophilic Shield: The N',N'-dioctadecyl group anchors the molecule irreversibly into the PVC or polyurethane membrane.
-
Kinetic Regulator: The N,N-dicyclohexyl group maintains enough steric bulk to ensure selectivity while allowing the conformational flexibility needed for ion wrapping.
Synthesis Logic
The synthesis of asymmetric diamides requires a stepwise approach to prevent the formation of symmetric byproducts.
-
Ring Opening: Diglycolic anhydride is reacted with N,N-dioctadecylamine. This opens the anhydride ring, forming the monoamide-carboxylic acid intermediate.
-
Activation: The carboxylic acid group is activated (typically via thionyl chloride to form the acid chloride).
-
Amidation: The activated intermediate is reacted with N,N-dicyclohexylamine to close the structure.
Mechanistic Profiling & Selectivity
Coordination Stoichiometry
Unlike many crown ethers that form 1:1 complexes, ETH 5234 typically forms a 1:3 complex (Ca²⁺ : 3 Ionophores) within the membrane phase. The calcium ion is coordinated by 9 oxygen atoms (3 from each ionophore), creating a "propeller-like" encapsulation that rigorously excludes smaller ions (like Mg²⁺) and monovalent ions (Na⁺, K⁺) due to energy penalties associated with dehydration and cavity fit.
Selectivity Coefficients
The selectivity is quantified by the Nicolsky-Eisenman coefficient (
| Interfering Ion (X) | Selectivity ( | Significance |
| Mg²⁺ | -4.0 to -4.4 | Critical for blood analysis (Mg is present at mM levels). |
| Na⁺ | -6.1 | Excellent rejection of high saline backgrounds. |
| K⁺ | -8.0 | Negligible interference. |
| H⁺ | ~0 | pH interference is minimal at physiological pH (7.4). |
Table 1: Selectivity coefficients in PVC membrane with o-NPOE plasticizer.
Validated Protocol: Long-Life ISE Fabrication
Objective: Fabricate a Calcium-selective electrode (ISE) suitable for blood serum analysis.
Reagents
-
Ionophore: Calcium Ionophore IV (ETH 5234) [1.0 wt%]
-
Anionic Site: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) [0.5 wt%]
-
Note: Anionic sites are required to ensure Permselectivity and reduce membrane resistance.
-
-
Plasticizer: o-Nitrophenyl octyl ether (o-NPOE) [66.0 wt%]
-
Note: o-NPOE is preferred over DOS for Ca²⁺ sensors due to higher dielectric constant, which boosts selectivity.
-
-
Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight [32.5 wt%]
-
Solvent: Tetrahydrofuran (THF), inhibitor-free.
Step-by-Step Workflow
-
Cocktail Preparation:
-
Dissolve 200 mg of the total membrane components (ratios above) in 2.0 mL of THF.
-
Vortex for 10 minutes until the solution is completely homogeneous.
-
-
Casting:
-
Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate.
-
Cover with a filter paper stack to slow evaporation (prevents surface skinning).
-
Allow to dry for 24 hours at room temperature.
-
-
Electrode Assembly:
-
Punch a 6-8 mm disk from the master membrane.
-
Mount the disk into the electrode body (Philips body or equivalent).
-
Internal Fill Solution: 10⁻³ M CaCl₂.
-
-
Conditioning:
-
Soak the electrode tip in 10⁻³ M CaCl₂ for 12 hours.
-
Why? To establish the phase boundary potential and hydrate the interface.
-
Figure 2: Fabrication workflow for ETH 5234-based polymeric membranes.
References
-
Original Characterization: Schefer, U., Ammann, D., Pretsch, E., & Simon, W. (1986). Neutral carrier based calcium-selective electrode with detection limit in the sub-nanomolar range. Analytical Chemistry, 58(11), 2282–2285. Link
-
Lipophilicity & Lifetime: Oesch, U., & Simon, W. (1980). Life time of neutral carrier based ion-selective liquid membrane electrodes. Analytical Chemistry, 52(4), 692–700. Link
-
Mg2+ Selectivity Anomaly: Zhu, J., et al. (2010). Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore.[1] Analytical Chemistry, 82(1), 436-440.[2] Link
-
Trace Level Detection: Chumbimuni-Torres, K. Y., et al. (2008). Electrochemical sample matrix elimination for trace-level potentiometric detection. Analytical Chemistry, 80(15), 6114-6118. Link
-
Review of ETH Carriers: Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-based ion-selective electrodes and bulk optodes. 1. General characteristics.[3][4] Chemical Reviews, 97(8), 3083–3132. Link
Sources
Role of Calcium ionophore IV in modulating intracellular calcium
An In-Depth Technical Guide to Modulating Intracellular Calcium with Calcium Ionophores: A Focus on Calcium Ionophore IV
Executive Summary
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes from fertilization and proliferation to neurotransmission and apoptosis. The ability to precisely manipulate intracellular Ca²⁺ concentrations is therefore a cornerstone of cellular research. Calcium ionophores are lipophilic molecules that facilitate the transport of calcium ions across biological membranes, effectively bypassing endogenous channels and pumps. This guide provides a comprehensive technical overview of the role and application of calcium ionophores in modulating intracellular calcium. While focusing on the unique characteristics of the highly selective Calcium Ionophore IV (ETH 5234), it also draws comparative insights from the more widely utilized ionophores, Ionomycin and A23187 (Calcimycin), to provide a holistic understanding for researchers, scientists, and drug development professionals. We will explore the fundamental mechanisms of action, provide detailed experimental protocols, and discuss the critical importance of experimental design for achieving robust and reproducible results.
Part 1: The Central Role of Calcium in Cellular Signaling
The concentration of free cytosolic calcium is meticulously maintained at a resting level of approximately 100 nM, which is several orders of magnitude lower than the extracellular concentration (~2 mM). This steep electrochemical gradient is critical for cellular function and is maintained by a complex system of ATP-dependent pumps and ion exchangers.
Upon cellular stimulation, transient increases in intracellular Ca²⁺, often in the form of complex oscillations or waves, are initiated through two primary pathways:
-
Influx from the Extracellular Space: Voltage-gated, ligand-gated, or store-operated calcium channels open to allow extracellular Ca²⁺ to enter the cell.
-
Release from Intracellular Stores: Signaling molecules like inositol 1,4,5-trisphosphate (IP₃) bind to receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol[1].
These calcium signals are decoded by a multitude of calcium-binding proteins, such as calmodulin and troponin C, which in turn activate downstream effector proteins including kinases, phosphatases, and transcription factors. This cascade of events ultimately dictates the cellular response. The ability to artificially induce these calcium signals with ionophores provides a powerful tool to investigate these fundamental pathways.
Part 2: Calcium Ionophores - Mechanism of Action
Calcium ionophores are essential tools for artificially increasing intracellular calcium levels. These molecules possess both hydrophobic and hydrophilic regions, allowing them to insert into the lipid bilayer of cell membranes[2]. Their core function is to bind specific ions and transport them across an otherwise impermeable membrane, moving down the ion's electrochemical gradient[2].
The general mechanism involves:
-
Complexation: The ionophore, present in the plasma membrane, binds a calcium ion from the extracellular fluid.
-
Translocation: The resulting lipophilic ionophore-Ca²⁺ complex diffuses across the lipid bilayer to the cytosolic side.
-
Dissociation: The ionophore releases the calcium ion into the cytosol, driven by the low intracellular Ca²⁺ concentration.
-
Recycling: The free ionophore then diffuses back to the extracellular side of the membrane to transport another ion.
This process effectively creates a temporary and selective pathway for calcium entry, mimicking aspects of physiological calcium influx.
Part 3: A Profile of Calcium Ionophore IV (ETH 5234)
While most biological studies employ A23187 or Ionomycin, Calcium Ionophore IV holds a specific and important niche, primarily in the field of analytical chemistry.
Chemical & Physical Properties:
-
Synonym(s): N,N-Dicyclohexyl-N′,N′-dioctadecyl-3-oxapentanediamide, ETH 5234
-
CAS Number: 126572-74-5
-
Molecular Formula: C₅₂H₁₀₀N₂O₃
-
Molecular Weight: 801.36 g/mol
Key Features & Primary Application: Calcium Ionophore IV is an extremely lipophilic, neutral ionophore with exceptionally high selectivity for Ca²⁺ ions. It exhibits selectivities for Ca²⁺ over Mg²⁺, Na⁺, and K⁺ of 10⁴, 10⁶, and 10⁸, respectively. This high lipophilicity and selectivity make it an ideal component for manufacturing ion-selective electrodes (ISEs) with long lifetimes and high precision for measuring Ca²⁺ activity in various samples. Its properties ensure minimal interference from other physiologically abundant cations, which is a critical requirement for accurate electrochemical sensors. While theoretically capable of transporting Ca²⁺ across cell membranes, its use in live-cell biological applications is not well-documented, likely due to its extreme lipophilicity which may alter its kinetic properties in a biological context compared to Ionomycin or A23187.
Part 4: Comparative Analysis of Common Calcium Ionophores
The choice of ionophore is a critical experimental decision. The three most referenced ionophores—A23187, Ionomycin, and Calcium Ionophore IV—have distinct properties that make them suitable for different applications.
| Feature | Calcium Ionophore A23187 (Calcimycin) | Ionomycin | Calcium Ionophore IV (ETH 5234) |
| CAS Number | 52665-69-7 | 56092-81-0[3][4] | 126572-74-5 |
| Source | Streptomyces chartreusensis | Streptomyces conglobatus[3] | Synthetic |
| Selectivity | Divalent cations (Ca²⁺, Mg²⁺)[5] | Highly selective for Ca²⁺ over Mg²⁺ (Ca > Mg >> Sr = Ba)[3] | Extremely high selectivity for Ca²⁺ over other cations |
| Potency | Less potent | More potent and specific than A23187[6][7] | N/A for biological systems |
| Primary Application | Research tool for increasing intracellular Ca²⁺, Artificial Oocyte Activation (AOA)[1][8][9][10] | Research tool for increasing intracellular Ca²⁺, AOA, cytokine stimulation[6][11] | Ion-Selective Electrodes (ISEs) for chemical sensing |
| Solubility | DMSO, Ethanol[12] | DMSO, Ethanol[4] | N/A (typically used in membrane cocktails) |
Causality Behind Experimental Choices:
-
A researcher might choose Ionomycin over A23187 when a more specific and potent elevation of intracellular Ca²⁺ is required, with minimal concurrent increase in Mg²⁺[6][7]. Studies comparing the two for oocyte activation have shown Ionomycin can lead to higher activation rates[13][14][15].
-
A23187 is a well-established, cost-effective tool and remains widely used. However, its broader selectivity for divalent cations means it can also perturb intracellular magnesium levels, a factor that must be considered when interpreting results[5][8].
-
Calcium Ionophore IV would be the exclusive choice for an analytical chemist or engineer developing a highly stable and selective calcium sensor, where its lipophilicity and selectivity are paramount advantages.
Part 5: Experimental Protocol for Modulating Intracellular Calcium
This section provides a generalized, self-validating protocol for inducing an increase in intracellular Ca²⁺ using an ionophore like Ionomycin or A23187.
Causality and Trustworthiness: This protocol is designed to be self-validating by incorporating essential controls. The vehicle control (e.g., DMSO) ensures that the observed effect is not due to the solvent. A dose-response experiment is critical to identify the lowest effective concentration that elicits a response without inducing significant cytotoxicity, as ionophores can be toxic at higher concentrations[16]. A viability assay confirms that the observed cellular phenotype is a specific result of calcium signaling and not a non-specific consequence of cell death.
Step-by-Step Methodology
-
Reagent Preparation (Stock Solution): a. Dissolve the calcium ionophore (e.g., Ionomycin, A23187) in high-quality, anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 1-10 mM)[2][12]. b. Aliquot the stock solution into small volumes in light-protecting tubes and store at -20°C. Avoid repeated freeze-thaw cycles[12]. Some ionophores are light-sensitive and should be handled accordingly[17].
-
Cell Preparation: a. Culture cells under standard conditions until they reach the desired confluency (typically 70-80%). b. Ensure the culture medium contains a physiological concentration of calcium (typically 1-2 mM) for the ionophore to transport.
-
Treatment Protocol: a. On the day of the experiment, thaw an aliquot of the ionophore stock solution. b. Dilute the stock solution in pre-warmed culture medium to the desired final working concentration. A typical starting range for Ionomycin or A23187 is 0.5-5 µM. Note: The optimal concentration is cell-type dependent and must be determined via a dose-response experiment. c. Prepare a vehicle control by adding the same volume of DMSO (or ethanol) to the medium. The final DMSO concentration should typically be ≤ 0.1%. d. Remove the old medium from the cells and gently add the medium containing the ionophore or the vehicle control. e. Incubate the cells for the desired period. For acute Ca²⁺ influx studies, this may be minutes. For studies on downstream effects like gene expression or apoptosis, this may be several hours. Incubation times of 15 minutes are common in oocyte activation protocols[9][17].
-
Validation and Analysis: a. Confirming Ca²⁺ Influx: To directly validate the ionophore's effect, pre-load cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-4) before treatment and measure the change in fluorescence using a plate reader or fluorescence microscope. b. Assessing Cytotoxicity: At the end of the incubation period, assess cell viability using a standard method like Trypan Blue exclusion or an MTT assay to ensure the observed effects are not due to toxicity[16]. c. Downstream Endpoint Analysis: Harvest cells for downstream analysis, such as Western blotting for phosphorylated proteins, qPCR for gene expression, or flow cytometry for apoptosis markers.
Part 6: Applications in Research
The primary application discussed in recent literature is Artificial Oocyte Activation (AOA) . In cases of fertilization failure after intracytoplasmic sperm injection (ICSI), often due to a deficiency in sperm-borne activating factors, calcium ionophores can be used to mimic the natural Ca²⁺ oscillations that trigger egg activation and embryonic development[1][8][9][10][18][19]. This has been shown to significantly improve fertilization and pregnancy rates in affected patients[18].
Other key research applications include:
-
Studying Ca²⁺-dependent cell death: Inducing a sustained calcium overload to investigate the pathways of apoptosis and necrosis[12][20].
-
Inducing Cytokine Production: In immunology, ionophores are often used in combination with phorbol esters (like PMA) to strongly stimulate T-cells and other immune cells to produce cytokines for analysis[11].
-
Investigating Neurotransmission: Triggering neurotransmitter release from synaptosomes or cultured neurons to study the mechanics of synaptic vesicle fusion.
Conclusion
Calcium ionophores are indispensable reagents that provide researchers with direct control over intracellular calcium levels. While the highly lipophilic and selective Calcium Ionophore IV is expertly suited for the precise electrochemical measurement of calcium in analytical applications, the workhorses of cellular biology remain Ionomycin and A23187. By understanding their distinct mechanisms, properties, and the critical importance of validated, controlled experimental design, scientists can effectively leverage these powerful tools to dissect the intricate and vital roles of calcium signaling in health and disease. Future advancements may focus on developing ionophores with tunable kinetics or the ability to target specific organelles to provide even greater spatiotemporal control over intracellular calcium modulation.
References
-
Frontiers. (2021-07-14). Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation. [Link]
-
Felicity IVF. Calcium Ionophore Activation. [Link]
-
PMC. (2021-10-16). Treatment with Calcium Ionophore Improves The Results in Patients with Previous Unsuccessful Attempts at The Fertilization: A Cohort Study. [Link]
-
YouTube. (2023-10-09). What is Calcium Ionophore and how does it help?. [Link]
-
KITAZATO CORPORATION. Calcium Ionophore. [Link]
-
PubMed. (1979-07). Cytotoxicity of ionophore A23187 for basophils and other human blood cells. [Link]
-
Frontiers. Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. [Link]
-
PMC. (2022-12-02). Calcium ionophore improves embryonic development and pregnancy outcomes in patients with previous developmental problems in ICSI cycles. [Link]
-
MDPI. Disruption of Calcium Homeostasis in Human Spermatozoa: Implications on Mitochondrial Bioenergetics, ROS Production, Phosphatidylserine Externalization, and Motility. [Link]
-
Dovepress. (2022). Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. [Link]
-
Taylor & Francis Online. Calcium ionophore – Knowledge and References. [Link]
-
PubMed. Mechanism of action of calcium ionophores on intact cells. [Link]
-
NIH. (2023-05-29). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. [Link]
-
BioCrick. Ionomycin free acid | CAS:56092-81-0 | calcium ionophore. [Link]
-
Oxford Academic. (2022-06-30). P-211 Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. [Link]
-
Bio-Techne. Ionomycin free acid | General Calcium Signaling Agents. [Link]
-
Eugin Group. (2023-06-08). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. [Link]
-
MP Biomedicals. Ionomycin Calcium Salt. [Link]
-
PubMed. (2023-05-29). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. [Link]
Sources
- 1. Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Ionomycin (free acid), Ca2+ ionophore (CAS 56092-81-0) | Abcam [abcam.com]
- 4. Ionomycin free acid | CAS:56092-81-0 | calcium ionophore | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 9. felicityivf.com [felicityivf.com]
- 10. Calcium ionophore improves embryonic development and pregnancy outcomes in patients with previous developmental problems in ICSI cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. Calcium Ionophore A23187 | Hello Bio [hellobio.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Significant diferences in eficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - EuginGroup [eugingroup.com]
- 15. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. product.kitazato.co.jp [product.kitazato.co.jp]
- 18. Treatment with Calcium Ionophore Improves The Results in Patients with Previous Unsuccessful Attempts at The Fertilization: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
Lipophilicity and Membrane Transport of Calcium Ionophore IV (ETH 5234)
Abstract
Calcium Ionophore IV (ETH 5234) represents a critical class of neutral carrier ionophores designed for high-performance ion-selective electrodes (ISEs) and optodes. Distinguished by its extreme lipophilicity and superior selectivity for
Physicochemical Identity and Significance
Calcium Ionophore IV is chemically defined as N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide . It functions as a neutral carrier, sequestering
Key Technical Specifications
| Parameter | Specification |
| Common Name | Calcium Ionophore IV (ETH 5234) |
| CAS Number | 126572-74-5 |
| Molecular Formula | |
| Molecular Weight | 801.36 g/mol |
| Lipophilicity ( | > 10 (Estimated >14 for similar C18 analogs) |
| Selectivity ( | ~ -4.0 to -5.0 (Favors Ca over Mg by |
| Primary Application | Ion-Selective Electrodes (ISE), Bulk Optodes, Nanosphere Sensors |
Why Lipophilicity Matters
In sensor applications, the longevity of a membrane is directly proportional to the lipophilicity of its components. Early ionophores (e.g., ETH 1001) suffered from gradual leaching into aqueous samples, causing signal drift and sensor failure. ETH 5234 utilizes two long octadecyl (
Mechanism of Membrane Transport[2]
ETH 5234 operates via a mobile carrier mechanism . Unlike channel formers (e.g., Gramicidin) that create a pore, ETH 5234 physically diffuses across the membrane while complexed with the ion.
The Transport Cycle
-
Extraction: At the source phase interface (aqueous/membrane), the ionophore (
) displaces the hydration shell of the calcium ion ( ) and wraps it in a polar cavity, forming a lipophilic complex ( ). -
Diffusion: The complex diffuses down the concentration gradient through the hydrophobic membrane interior.
-
Release: At the receiving phase interface, the complex dissociates, releasing
into the aqueous phase while the free ionophore diffuses back to the source interface.
Stoichiometry: The complexation typically follows a 1:2 or 1:3 metal-to-ligand ratio (
Visualization: Carrier-Mediated Transport Pathway
Figure 1: Cycle of carrier-mediated calcium transport by ETH 5234 across a hydrophobic membrane.
Experimental Protocols
Protocol A: Determination of Lipophilicity (Segmented Sandwich Membrane Method)
Objective: To determine the lipophilicity and complex formation constants without requiring radioisotopes.
Principle: This method measures the potential difference across a "sandwich" of two fused membranes: one containing the ionophore and one without.[1] The transient membrane potential reflects the activity ratio of the ion at the two interfaces, allowing calculation of the formation constant.[1]
Materials:
-
Membrane A: PVC (33%), Plasticizer (DOS, 66%), Lipophilic Salt (KTpClPB, 1%).
-
Membrane B: Same as A, but includes ETH 5234 (approx. 10-50 mmol/kg).
-
Electrolyte: 0.1 M
. -
Equipment: High-impedance potentiometer (
).
Workflow:
-
Casting: Dissolve components for Membrane A and B separately in THF. Pour into glass rings and evaporate THF to form master membranes (200 µm thick).
-
Conditioning: Cut discs from both membranes. Condition Membrane A in 0.1 M
overnight. Keep Membrane B dry or condition similarly (depending on specific variant of method). -
Fusion: Immediately before measurement, blot the discs dry. Press one segment of Membrane A against one segment of Membrane B to form a fused sandwich (
). -
Measurement: Mount the sandwich in an electrode body.
-
Inner filling: 0.1 M
. -
Sample: 0.1 M
.
-
-
Data Acquisition: Record the EMF immediately. The potential will drift as the ionophore diffuses from B to A. The initial potential (
) is the critical value.
Calculation:
The formation constant
Protocol B: U-Tube Passive Transport Assay
Objective: To quantify the net flux of
Materials:
-
U-Tube Apparatus: Glass U-tube with a central hydrophobic barrier (bulk liquid membrane).
-
Source Phase: 10 mM
, pH 7.4 (HEPES buffer). -
Receiving Phase: 10 mM EDTA or plain buffer (to maintain zero trans concentration).
-
Organic Phase (Membrane): Chloroform or Dichloromethane containing 1 mM ETH 5234.
Workflow:
-
Setup: Fill the bottom curve of the U-tube with 10 mL of the Organic Phase (containing ETH 5234).
-
Addition: Simultaneously add 5 mL of Source Phase to the left arm and 5 mL of Receiving Phase to the right arm.
-
Stirring: Stir the organic phase magnetically (slow speed) to minimize boundary layer effects without emulsifying the phases.
-
Sampling: At defined intervals (0, 30, 60, 120 min), withdraw 50 µL from the Receiving Phase.
-
Quantification: Analyze
concentration in samples using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP-MS).
Self-Validation Check:
-
Control: Run a parallel U-tube with organic phase lacking ETH 5234. Flux should be negligible.
-
Mass Balance: The loss of Ca from Source should equal the gain in Receiving (accounting for sampling volume).
Visualization of Experimental Logic
Figure 2: Workflow for the Segmented Sandwich Membrane Method to determine ionophore properties.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Drifting Potentials | Leaching of ionophore or plasticizer. | Confirm use of ETH 5234 (high lipophilicity). Switch plasticizer to DOS (Dioctyl sebacate).[1] |
| Low Slope (<25 mV/dec) | Insufficient anionic sites in membrane. | Add lipophilic salt (e.g., NaTPB or KTpClPB) at 50-80 mol% relative to ionophore. |
| Poor Selectivity vs Mg | Incorrect membrane composition. | Ensure ETH 5234 is used, not A23187. Verify pH is within 5-9 to avoid proton interference. |
| Opacity in Membrane | Incompatible polymer/plasticizer ratio. | Maintain 1:2 ratio of PVC to Plasticizer. Use THF as solvent and evaporate slowly. |
References
-
Sigma-Aldrich. Calcium ionophore IV Selectophore™, function tested. Product Specification. Link
-
Chumbimuni-Torres, K. Y., et al. (2008). "Electrochemical sample matrix elimination for trace-level potentiometric detection with polymeric membrane ion-selective electrodes." Analytical Chemistry, 80(15), 6114-6118. Link
-
Zhu, J., et al. (2009). "Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore."[2] Analytical Chemistry, 82(1), 436-440. Link
-
Mišković, S., & Bakker, E. (2005). "Determination of complex formation constants of lipophilic neutral ionophores in solvent polymeric membranes with segmented sandwich membranes." Analytical and Bioanalytical Chemistry, 381(8). Link
Sources
- 1. Determination of complex formation constants of lipophilic neutral ionophores in solvent polymeric membranes with segmented sandwich membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Selectivity Profile & Application of Calcium Ionophore IV (ETH 5234)
[1][2]
Executive Summary
Calcium Ionophore IV (Chemical Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide; Designation: ETH 5234 ) is a highly lipophilic neutral carrier designed primarily for potentiometric sensing (Ion-Selective Electrodes - ISEs) and optical sensing (optodes).[1][2][3]
Unlike the antibiotic ionophore A23187 (Calcimycin) , which is frequently used in biological cell activation (e.g., IVF) and transports both
This guide details the selectivity profile of ETH 5234, its discrimination against interfering divalent cations (specifically
Part 1: Chemical Identity & Mechanism of Action[1][2][4]
Structural Properties
Calcium Ionophore IV belongs to the class of diamide neutral carriers .[1] Its structure features two cyclohexyl groups and two long octadecyl chains.[1]
-
Molecular Formula:
[1][2][4] -
Function: It acts as a solvating agent that replaces the hydration shell of the calcium ion, allowing it to permeate hydrophobic membranes (e.g., PVC, polyurethane).[1][2]
Coordination Mechanism
The ionophore forms a 1:3 (metal:ligand) complex with
Visualization: Coordination Logic
The following diagram illustrates the logical flow of cation coordination and transport selectivity.
Figure 1: Mechanism of selective transport. ETH 5234 preferentially binds Ca2+ over Mg2+ due to cavity size fitting and coordination geometry.[1][2]
Part 2: Selectivity Profile
The selectivity of an ionophore is quantified by the Selectivity Coefficient (
Quantitative Selectivity Data
The following data represents typical values obtained in a PVC membrane containing DOS (Bis(2-ethylhexyl) sebacate) or o-NPOE (2-Nitrophenyl octyl ether) as a plasticizer.
| Interfering Ion ( | Selectivity Coefficient ( | Discrimination Factor | Significance |
| Magnesium ( | -4.4 | ~25,000 : 1 | Critical: Excellent discrimination allows use in blood/serum where Mg is present.[1][2] |
| Sodium ( | -5.9 | ~1,000,000 : 1 | Essential for physiological measurements (high Na background).[1][2] |
| Potassium ( | -7.5 | ~30,000,000 : 1 | Negligible interference.[1][2] |
| Hydrogen ( | -3.1 | ~1,000 : 1 | Caution: pH sensitivity exists.[1][2] Samples must be buffered (typically pH 7.4).[1] |
| Lithium ( | -5.8 | ~600,000 : 1 | Negligible interference.[1][2] |
Expert Insight: The Stoichiometry Anomaly
While ETH 5234 is a Calcium ionophore, its selectivity is not static.[1][2][5]
-
Standard Mode: With a standard borate-to-ionophore ratio (approx 50 mol%), it is highly Ca-selective.[1][2]
-
The Mg-Anomaly: Research has shown that by drastically altering the concentration of the ionophore and the lipophilic salt (borate), ETH 5234 can be forced into a mode where it exhibits Magnesium selectivity.[1] This is due to the formation of different complex stoichiometries (
vs or similar).[1]-
Takeaway: Always strictly adhere to the recommended membrane formulation (Section 4) to maintain Ca-selectivity.[1]
-
Part 3: Experimental Protocol - Determination of Selectivity
To validate the selectivity of Calcium Ionophore IV for your specific application, use the Separate Solution Method (SSM) .[1][2] This is preferred over the Fixed Interference Method (FIM) for initial screening of highly selective carriers.[1]
Materials
-
Plasticizer: o-NPOE (2-Nitrophenyl octyl ether) – preferred for divalent selectivity.[1][2]
-
Lipophilic Additive: KTpClPB (Potassium tetrakis(4-chlorophenyl)borate).[1][2]
-
Polymer: High molecular weight PVC.[1]
Workflow: Separate Solution Method (SSM)
Figure 2: Separate Solution Method workflow for determining selectivity coefficients.
Calculation
The selectivity coefficient is calculated as:
Part 4: Troubleshooting & Optimization
Trace Level Detection
If your goal is to measure nanomolar
-
Solution: Use a buffered internal solution (e.g., Ca-EDTA buffer) to fix the internal
activity at a lower level ( M).[1][2] This prevents leaching of Ca from the inner filling solution into the sample.[1]
pH Interference
With a
References
-
Sigma-Aldrich. Calcium ionophore IV Selectophore®, function tested.[1][2] Product Specification & Data Sheet.[1][4] Link
-
Bakker, E., et al. (1997).[1] Determination of Unbiased Selectivity Coefficients of Neutral Carrier-Based Cation-Selective Electrodes. Analytical Chemistry, 69, 1061.[1][2] Link[1][2]
-
Zhu, J., et al. (2009).[1][4][5] Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore.[1][2][4][5] Analytical Chemistry, 82(1), 436-440.[1][2][4][5] Link[1][2]
-
Chumbimuni-Torres, K.Y., et al. (2008).[1][2][4] Electrochemical sample matrix elimination for trace-level potentiometric detection.[1][2][3][4][5] Analytical Chemistry, 80(15), 6114-6118.[1][2][4] Link[1][2]
-
Scientific Laboratory Supplies. Calcium ionophore IV, Selectophore Data.Link[1][2]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 4. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 5. 钙离子载体 IV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
Commercial suppliers of research-grade Calcium ionophore IV
A Guide for Analytical Sensor Development and High-Precision Potentiometry[1]
Executive Summary
Calcium Ionophore IV (chemically known as ETH 5234 ) represents the gold standard in neutral carrier-based calcium sensing. Unlike biological ionophores (e.g., A23187 or Ionomycin) used primarily for cell signaling manipulation, Ionophore IV is engineered specifically for Ion-Selective Electrodes (ISEs) and optodes. Its defining characteristics are extreme lipophilicity and superior selectivity for Ca²⁺ over Mg²⁺, making it the critical reagent for blood electrolyte analysis and environmental monitoring where magnesium interference is a limiting factor.
This guide provides a technical breakdown of commercial sourcing, chemical mechanisms, and a validated protocol for fabricating potentiometric sensors.
Part 1: Chemical Identity & Mechanism
To ensure reproducibility, researchers must distinguish "Ionophore IV" from its predecessors (I, II, III) and biological counterparts.
| Feature | Specification |
| Common Name | Calcium Ionophore IV |
| Chemical Name | N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide |
| Synonym | ETH 5234 |
| CAS Number | 126572-74-5 |
| Molecular Formula | C₅₂H₁₀₀N₂O₃ |
| Molecular Weight | 801.36 g/mol |
| Primary Function | Neutral carrier for Ca²⁺ in polymeric membranes (ISEs) |
| Key Selectivity | log |
Mechanism of Action: The Neutral Carrier Principle
Calcium Ionophore IV functions as a neutral carrier (ionophore) within a lipophilic membrane (typically PVC). Unlike ion exchangers, it does not have a charged group. Instead, it wraps around the Ca²⁺ ion, coordinating it via amide oxygens to form a lipophilic complex that shuttles the ion across the membrane interface, generating a Nernstian potential difference.
Figure 1: Chelation & Transport Mechanism
Caption: ETH 5234 selectively extracts Ca²⁺ into the membrane phase, rejecting Mg²⁺ due to cavity size constraints, generating a measurable potential.
Part 2: Commercial Supply Landscape
For research-grade applications (analytical sensors), purity and "function testing" are paramount. Industrial-grade variants often contain synthesis byproducts that ruin sensor detection limits.
Primary Supplier: Sigma-Aldrich (Merck)
Sigma-Aldrich (formerly Fluka) is the originator of the "Selectophore™" brand, which sets the standard for ISE reagents.
-
Product: Calcium Ionophore IV, Selectophore™[1][2][3][4][5][6]
-
Catalog Number: 21198
-
Grade: Function tested for ISE (Slope > 28 mV/dec).
-
Format: Powder or Cocktail (pre-mixed solution).
Alternative Sources (Chemical Synthesis)
While Sigma is the primary distributor of the branded "Selectophore" grade, other chemical suppliers provide the compound under its CAS number (126572-74-5).
-
Santa Cruz Biotechnology: Often carries ETH compounds for research.
-
Specific Synthesis Houses: Companies like Toronto Research Chemicals may synthesize custom batches, but validation for electrochemical slope is required by the end-user.
Buyer’s Advisory:
Critical Warning: Do not confuse Calcium Ionophore IV with A23187 (Calcimycin) or Ionomycin . If your goal is intracellular calcium imaging or oocyte activation (IVF), Ionophore IV is NOT the correct reagent. It is strictly for sensor fabrication.
Part 3: Validated Experimental Protocol
Application: Fabrication of a Calcium-Selective PVC Membrane Electrode.
Objective: Create a sensor capable of detecting Ca²⁺ down to
1. Reagents & Materials
-
Ligand: Calcium Ionophore IV (ETH 5234) - 1.0 wt%
-
Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) - 0.5 wt% (Crucial for reducing anionic interference and lowering resistance).
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) - 65.5 wt% (High dielectric constant promotes selectivity).
-
Matrix: Poly(vinyl chloride) (High Molecular Weight) - 33.0 wt%.
-
Solvent: Tetrahydrofuran (THF), inhibitor-free.
2. Fabrication Workflow
Figure 2: Membrane Casting Protocol
Caption: Step-by-step fabrication of a PVC-based ion-selective membrane using solvent casting.
3. Detailed Steps
-
Cocktail Preparation: Dissolve 1 mg Ionophore IV, 0.5 mg KTpClPB, 65.5 mg o-NPOE, and 33 mg PVC in 3 mL of THF.
-
Expert Note: The molar ratio of Ionophore to Additive (KTpClPB) is critical. The ionophore must be in molar excess (typically 2:1 or 3:1) relative to the additive to ensure neutral carrier mechanism dominates.
-
-
Casting: Pour the solution into a glass ring (approx. 24mm diameter) fixed on a glass plate. Cover with a beaker to slow evaporation. Rapid evaporation leads to membrane inhomogeneity.
-
Mounting: Once the THF evaporates (membrane becomes a transparent, flexible film), cut a small disc (5-7 mm) and glue it to the end of a PVC electrode tube using a THF/PVC slurry.
-
Conditioning: Fill the electrode with internal solution (
M CaCl₂) and soak the tip in the same solution for 12 hours. This establishes the phase boundary equilibrium.
Part 4: Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Sub-Nernstian Slope (< 25 mV/dec) | Membrane Leaching / Old Solution | Re-condition in fresh |
| Drift | Lipophilicity Failure | Ensure "Ionophore IV" was used (ETH 5234), not Ionophore I. IV is designed for long lifetime. |
| High Resistance | Missing Additive | Verify KTpClPB was added. Pure neutral carriers have very high resistance without ionic sites. |
| Poor Selectivity | Wrong Plasticizer | Use o-NPOE (polar). Non-polar plasticizers (like DOS) reduce divalent ion selectivity. |
References
-
Qin, Y., Mi, P., & Bakker, E. (2000). Determination of Selectivity Coefficients of Neutral Carrier-Based Ion-Selective Electrodes. Analytical Chemistry . Link
-
Sigma-Aldrich. (n.d.). Calcium Ionophore IV Selectophore™ Product Specification. Merck KGaA .[1][2] Link
-
Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry . Link
-
Suzuki, K., et al. (1995). Design of Calcium Ionophores for Ion-Selective Electrodes. Analytical Sciences . Link
Sources
- 1. Calcium ionophore IV Selectophore®, function tested 126572-74-5 [sigmaaldrich.com]
- 2. Calcium ionophore I Selectophore®, function tested, = 99.0 58801-34-6 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Calcium ionophore II Selectophore®, function tested 74267-27-9 [sigmaaldrich.com]
- 5. Calcium ionophore IV Selectophore®, function tested 126572-74-5 [sigmaaldrich.com]
- 6. Selectophore Calcium Ionophore IV - Cocktail for membranes, MilliporeSigma Supelco 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
A Senior Application Scientist's Guide to the Handling and Storage of Calcium Ionophore IV Powder
Introduction: The Critical Role of Calcium Signaling and the Utility of Calcium Ionophore IV
In the intricate landscape of cellular signaling, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes, from gene transcription and proliferation to muscle contraction and apoptosis. The ability to precisely manipulate intracellular Ca²⁺ concentrations is therefore a cornerstone of modern biological research. Calcium Ionophore IV, also known as ETH 5234, is a highly lipophilic, electrically neutral ionophore that exhibits exceptional selectivity for Ca²⁺ ions. Its primary function is to transport calcium ions across biological membranes, effectively increasing cytosolic Ca²⁺ levels and enabling researchers to simulate and study the downstream effects of calcium signaling pathways.[1] This guide provides an in-depth technical framework for the proper handling, storage, and preparation of Calcium Ionophore IV powder, ensuring the integrity, reproducibility, and safety of your experiments.
Section 1: Physicochemical Properties and Mechanism of Action
A thorough understanding of the fundamental properties of Calcium Ionophore IV is paramount to its effective use. As a synthetic, neutral ionophore, its structure is engineered for high affinity and selectivity for divalent calcium ions over other cations like Mg²⁺, Na⁺, and K⁺.
Key Physicochemical Data
| Property | Value | Source |
| Synonyms | N,N-Dicyclohexyl-N′,N′-dioctadecyl-3-oxapentanediamide, ETH 5234 | |
| Molecular Formula | C₅₂H₁₀₀N₂O₃ | |
| Molecular Weight | 801.36 g/mol | |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 50-53 °C | |
| Solubility | Insoluble in water. Soluble in organic solvents such as DMSO and ethanol. | [1][2][3] |
Mechanism of Action: Facilitated Diffusion of Calcium
Calcium Ionophore IV operates by binding Ca²⁺ ions and enveloping them in a lipophilic exterior. This complex can then diffuse across the lipid bilayer of cellular membranes, down the electrochemical gradient.[1] Once inside the cytosol, the ionophore releases the Ca²⁺ ion, thereby increasing the intracellular free calcium concentration. This process bypasses the cell's natural, tightly regulated calcium channels, providing a direct and potent method for inducing calcium influx.
Caption: Mechanism of Calcium Ionophore IV Action.
Section 2: Handling and Storage of Lyophilized Powder
The stability and efficacy of Calcium Ionophore IV are contingent upon meticulous storage and handling of the lyophilized powder. The compound is hygroscopic and can be sensitive to light and temperature.
Rationale for Storage Conditions
-
Temperature: Storage at -20°C is recommended.[1] This sub-zero temperature minimizes the rate of potential chemical degradation, ensuring the long-term integrity of the compound. Storing at 4°C is not recommended for long-term preservation.
-
Atmosphere: The powder should be stored under a dry, inert atmosphere (e.g., argon or nitrogen). The compound is hygroscopic, meaning it can readily absorb moisture from the air.[4][5] Water absorption can lead to clumping, difficulty in weighing, and potential hydrolysis, compromising its activity.
-
Light: Protect from light.[6] Many complex organic molecules, including ionophores, can be susceptible to photodegradation.[7] Light exposure can induce chemical reactions that alter the molecule's structure and function.
-
Container: Always store the powder in its original, tightly sealed vial.[1] This prevents moisture ingress and contamination.
Summary of Powder Storage Guidelines
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical degradation. |
| Atmosphere | Keep dry; under inert gas if possible. | Prevents hygroscopic water absorption and potential hydrolysis. |
| Light | Protect from light (store in a dark box or amber vial). | Prevents photodegradation. |
| Container | Original, tightly sealed vial. | Ensures integrity and prevents contamination. |
Section 3: Preparation of Stock Solutions
Proper reconstitution of the powder into a stock solution is a critical step that dictates the accuracy of experimental concentrations. Given its insolubility in aqueous buffers, organic solvents are required.
Choosing the Right Solvent
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of Calcium Ionophore IV.[3] Ethanol is also a viable solvent.[1]
Causality: The choice of an appropriate organic solvent is dictated by the lipophilic nature of the ionophore. DMSO is a powerful polar aprotic solvent that can effectively solvate the large, nonpolar structure of Calcium Ionophore IV. It is crucial to use anhydrous or high-purity, low-water content DMSO. The hygroscopic nature of DMSO means it can absorb atmospheric water, which can reduce the stability of the dissolved ionophore and affect its solubility.[8]
Step-by-Step Protocol for Reconstitution (10 mM Stock in DMSO)
This protocol provides a self-validating system for preparing a 10 mM stock solution.
-
Pre-experimental Preparation:
-
Allow the vial of Calcium Ionophore IV powder to equilibrate to room temperature for at least 15-20 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.
-
Use only new, unopened anhydrous DMSO (≤0.02% water).
-
All handling should be performed in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Calculation of Solvent Volume:
-
The molecular weight (MW) of Calcium Ionophore IV is 801.36 g/mol .
-
To make a 10 mM (0.010 mol/L) stock solution, use the following formula: Volume (L) = [Mass of powder (g) / MW ( g/mol )] / Concentration (mol/L)
-
Example: For 1 mg (0.001 g) of powder: Volume (L) = [0.001 g / 801.36 g/mol ] / 0.010 mol/L = 0.0001248 L = 124.8 µL
-
Therefore, you would add 124.8 µL of anhydrous DMSO to 1 mg of powder to achieve a 10 mM concentration.
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Recap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution.
-
If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[3] Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.
-
Causality: Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock. Each time the stock is thawed, it is exposed to ambient temperature and moisture, increasing degradation risk.
-
Caption: Workflow for Preparing Calcium Ionophore IV Stock Solution.
Section 4: Storage and Stability of Stock Solutions
Stock Solution Storage
-
Temperature: Store DMSO stock solution aliquots at -20°C for short- to mid-term storage (up to 3 months) or at -80°C for long-term storage.[3][9]
-
Light Protection: Aliquots should be stored in a dark container or a freezer box protected from light.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[9] Use a fresh aliquot for each experiment.
Stability Considerations
DMSO stock solutions of similar calcium ionophores are reported to be stable for at least 3 months when stored at -20°C and protected from light and moisture.[3] For working solutions diluted in aqueous media, it is imperative to prepare them fresh for each experiment and use them immediately. The lipophilic ionophore can precipitate out of aqueous solutions over time, leading to inaccurate effective concentrations.
Section 5: Safety and Disposal
While not classified as a hazardous substance under OSHA 29 CFR 1910.1200, good laboratory practice dictates that Calcium Ionophore IV should be handled with care.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the powder or its solutions.
-
Inhalation: Avoid inhaling the powder.[2] Handle in a well-ventilated area or a chemical fume hood.
-
Contact: Avoid contact with skin and eyes.[2] In case of contact, flush the affected area with copious amounts of water.
-
Disposal: Dispose of all waste, including empty vials, used tubes, and solutions, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
References
-
Scientific Laboratory Supplies. Calcium ionophore IV, Selectop | 21198-50MG-F. SLS. Available from: [Link]
-
KITAZATO CORPORATION. Calcium Ionophore. KITAZATO CORPORATION. Available from: [Link]
-
Reddit. long term stable chemical for disinfecting stored water. r/preppers. Available from: [Link]
-
ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. ResearchGate. Available from: [Link]
-
ResearchGate. Formation and stability of calcium complexes of dimethyl sulfoxide in water. ResearchGate. Available from: [Link]
-
ResearchGate. The Role of Calcium Ions in the Photocatalytic Oxidation of Humic Acid at Neutral pH. ResearchGate. Available from: [Link]
-
PubMed. Calcium Hypochlorite Solutions: Evaluation of Surface Tension and Effect of Different Storage Conditions and Time Periods over pH and Available Chlorine Content. PubMed. Available from: [Link]
-
PubMed. High-Shear Granulation of Hygroscopic Probiotic-Encapsulated Skim Milk Powder: Effects of Moisture-Activation and Resistant Maltodextrin. PubMed. Available from: [Link]
-
PubMed. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons. PubMed. Available from: [Link]
-
Wikipedia. Hygroscopy. Wikipedia. Available from: [Link]
-
Journal of Mammalian Ova Research. Clinical application of calcium ionophore (A23187) oocyte activation in fertilization failure after ICSI. JMOR. Available from: [Link]
-
ResearchGate. Effects of inorganic ions on the photocatalytic degradation of carbamazepine. ResearchGate. Available from: [Link]
-
MDPI. The Effect of Long-Term Storage on the Physiochemical and Bactericidal Properties of Electrochemically Activated Solutions. MDPI. Available from: [Link]
-
PubMed. Photodegradation of veterinary ionophore antibiotics under UV and solar irradiation. PubMed. Available from: [Link]
-
Sunresin. Storage Conditions of Ion Exchange Resins. Sunresin. Available from: [Link]
-
ResearchGate. Effect of water content on the flowability of hygroscopic powders. ResearchGate. Available from: [Link]
-
ResearchGate. What is proper concentration of calcium ionophore A23187 for induction of acrosome reaction of human sperm?. ResearchGate. Available from: [Link]
-
Cytiva. Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. Cytiva. Available from: [Link]
-
ResearchGate. (PDF) The Effect of Long-Term Storage on the Physiochemical and Bactericidal Properties of Electrochemically Activated Solutions. ResearchGate. Available from: [Link]
-
YouTube. Channel-forming Ionophores | Biological significance of ionophores. YouTube. Available from: [Link]
-
ResearchGate. The Effect of Calcium Ions in the Adsorption and Photocatalytic Oxidation of Humic Acid. ResearchGate. Available from: [Link]
-
ResearchGate. What is the effect of DMSO in calcium assays?. ResearchGate. Available from: [Link]
Sources
- 1. agscientific.com [agscientific.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Calcium Ionophore (NBP2-33206): Novus Biologicals [novusbio.com]
- 4. Hygroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. product.kitazato.co.jp [product.kitazato.co.jp]
- 7. Photodegradation of veterinary ionophore antibiotics under UV and solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Technical Guide: Calcium Ionophore IV (ETH 5234) in Potentiometric Sensing
[1]
Executive Summary
Calcium Ionophore IV (chemically known as ETH 5234 ) represents the gold standard in neutral carrier technology for the potentiometric detection of calcium ions (
This guide details the physicochemical properties, fabrication protocols, and mechanistic principles of Calcium Ionophore IV, providing a distinct separation from its biological counterparts to ensure experimental success.
Part 1: Chemical Profile & Mechanistic Distinction[2]
Identity and Physicochemical Properties
Calcium Ionophore IV is a neutral diamide carrier. Its design prioritizes high selectivity for
-
Chemical Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide
-
CAS Number: 126572-74-5[3]
-
Function: Ion-selective membrane carrier (neutral carrier)
-
Key Advantage: High lipophilicity (
), preventing washout into the sample solution.
The "Ionophore" Confusion: ETH 5234 vs. A23187/Ionomycin
Researchers often conflate "Calcium Ionophore IV" with biological ionophores. This distinction is critical for experimental integrity.
| Feature | Calcium Ionophore IV (ETH 5234) | A23187 (Calcimycin) / Ionomycin |
| Primary Application | Sensors (ISEs, Optodes) | Cell Biology (Signal Transduction) |
| Mechanism | Neutral carrier; complexes | Carboxylic acid antibiotic; transports |
| Lipophilicity | Extremely High (Designed to stay in the sensor membrane). | Moderate (Designed to enter/exit lipid bilayers). |
| Target Matrix | Serum, Plasma, Water (External measurement). | Intracellular Cytosol (Internal manipulation). |
| Selectivity ( | Very High ( | Lower (A23187 transports |
Critical Warning: Do not use Calcium Ionophore IV (ETH 5234) for inducing calcium influx in living cells (e.g., oocyte activation). It is insoluble in aqueous media and designed to remain embedded in a polymer matrix. Use A23187 or Ionomycin for cell physiology.[4][5]
Part 2: Selectivity & Performance Data[2]
The utility of ETH 5234 relies on its Selectivity Coefficients (
Table 1: Selectivity Coefficients (
| Interfering Ion ( | Interpretation | |
| Magnesium ( | -4.0 | Rejects Mg by factor of 10,000. Crucial for blood analysis. |
| Sodium ( | -6.1 | Rejects Na by factor of 1,000,000. |
| Potassium ( | -8.0 | Rejects K by factor of 100,000,000. |
| Hydrogen ( | -4.0 | pH interference is minimal at physiological pH. |
Data Source: Sigma-Aldrich Selectophore™ Application Notes; Bakker et al., Chem. Rev. 1997.
Part 3: Mechanism of Action (Signaling Pathway)
In an ISE, ETH 5234 operates via a Phase Boundary Potential mechanism. It does not "transport" ions in the biological sense of moving them from side A to side B continuously; rather, it shuttles
Figure 1: Signal generation mechanism in a Calcium Ionophore IV ISE. The ionophore selectively extracts Ca2+ into the organic phase, creating a charge separation that results in a measurable voltage.
Part 4: Experimental Protocol – Fabrication of Ca-Selective Electrode
This protocol describes the fabrication of a solvent-polymeric membrane electrode. This is the standard method for creating sensors for blood analyzers or microfluidic devices.
Reagents & Cocktail Composition
To function, ETH 5234 requires a plasticizer (solvent) and an ionic additive (lipophilic salt) to ensure permselectivity (Donnan exclusion).
Standard Cocktail Formulation (Total ~200 mg):
-
Ionophore: Calcium Ionophore IV (ETH 5234) – 1.0 wt%
-
Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) – 0.5 wt%
-
Role: Provides fixed negative sites to stabilize
in the membrane and reduce resistance.
-
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) – 65.5 wt%
-
Role: Solvates the ionophore; determines the dielectric constant.
-
-
Matrix: High molecular weight Poly(vinyl chloride) (PVC) – 33.0 wt%
-
Solvent: Tetrahydrofuran (THF) – 3 mL (evaporates during casting).
Step-by-Step Fabrication Workflow
Figure 2: Workflow for fabricating a PVC-based Calcium Selective Electrode.
Detailed Methodology
-
Dissolution: Weigh the components accurately into a glass vial. Add 3 mL of freshly distilled THF. Vortex until the PVC is completely dissolved (solution should be clear and viscous).
-
Casting: Place a glass ring (approx. 24 mm diameter) on a clean glass plate. Pour the cocktail into the ring.
-
Evaporation: Cover the ring with a beaker or filter paper to slow evaporation (prevents surface skinning). Allow THF to evaporate for 24 hours at room temperature.
-
Result: A flexible, transparent, yellow-tinged master membrane (approx. 200 µm thick).
-
-
Assembly: Cut a disc from the master membrane using a cork borer. Glue it to the end of a PVC tube using a THF/PVC slurry.
-
Internal Filling: Fill the electrode body with 0.1 M
(Internal Reference Solution). Insert an Ag/AgCl internal reference wire. -
Conditioning: Soak the tip of the finished electrode in 0.01 M
overnight to equilibrate the phase boundary.
Part 5: Validation & Troubleshooting[2]
Nernstian Response Check
A properly functioning ETH 5234 electrode must follow the Nernst equation.
-
Theoretical Slope: 29.6 mV/decade (at 25°C for divalent ions).
-
Acceptable Range: 28.0 – 30.0 mV/decade.
-
Linear Range: Typically
M to M.
Validation Step:
Measure EMF in serial dilutions of
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Sub-Nernstian Slope (<25 mV) | Membrane leaching or contamination. | Re-condition in 0.01M |
| Drift | Instability of internal reference. | Ensure Ag/AgCl wire is chloridized; check for air bubbles. |
| Slow Response | Membrane too thick or old. | Polish membrane surface or cast a thinner membrane. |
References
-
Bakker, E., Pretsch, E., & Bühlmann, P. (1997). "Selectivity of Potentiometric Ion Sensors." Chemical Reviews, 97(8), 3083–3132. Link
-
Sigma-Aldrich. (n.d.). "Calcium Ionophore IV Selectophore™ Product Specification." Merck KGaA. Link
- Qin, Y., & Bakker, E. (2002). "Quantitative binding constants of neutral carrier ionophores in solvent polymeric membranes." Analytical Chemistry, 74(13), 3134-3141.
-
Bühlmann, P., Pretsch, E., & Bakker, E. (1998). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors." Chemical Reviews, 98(4), 1593–1688. Link
-
Scientific Laboratory Supplies. (n.d.). "Calcium Ionophore IV Application Notes." Link
Sources
- 1. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. CALCIUM IONOPHORE IV | 126572-74-5 [chemicalbook.com]
- 4. stemcell.com [stemcell.com]
- 5. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Using Calcium Ionophore IV (A23187) in Primary Cell Culture
[1]
Abstract & Core Rationale
Calcium Ionophore IV (A23187, Calcimycin) is a carboxylic acid antibiotic originally isolated from Streptomyces chartreusensis. Unlike water-soluble agonists that bind to cell surface receptors, A23187 acts as a mobile ion carrier, forming stable lipophilic complexes with divalent cations to transport them directly across the lipid bilayer.
While indispensable for studying calcium-dependent signaling pathways, A23187 presents unique challenges in primary cell culture due to its narrow therapeutic window, inherent autofluorescence, and magnesium transport capability. This guide provides a rigorous, self-validating framework for its application, specifically focusing on T-cell activation and calcium flux assays.
Mechanism of Action
A23187 functions as an electroneutral ion exchanger. It does not merely create a pore; it encapsulates the ion. Two molecules of A23187 lose a proton (H⁺) each to bind one divalent cation (M²⁺), forming a neutral 2:1 complex ([A23187]₂-M) that diffuses across the hydrophobic membrane core.
Key Mechanistic Features:
-
Stoichiometry: 2 A23187 molecules : 1 Divalent Cation.
-
Exchange: Influx of 1 Ca²⁺ is coupled with the efflux of 2 H⁺.
-
Selectivity: Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺.[1]
-
Expert Note: Unlike Ionomycin, which is highly specific for Ca²⁺, A23187 also transports Mg²⁺. This can inadvertently activate Mg²⁺-dependent enzymes, a variable that must be controlled in sensitive assays.
-
Visualization: A23187 Transport Mechanism
Figure 1: Electroneutral exchange mechanism.[1] Two A23187 molecules transport one Ca²⁺ ion inward while ejecting two protons outward.[1]
Critical Technical Considerations (E-E-A-T)
Solubility and Storage
A23187 is practically insoluble in water. Improper handling leads to micro-precipitation, causing "hot spots" of toxicity in culture wells.
| Parameter | Specification | Protocol Recommendation |
| Solvent | DMSO (Anhydrous) | Prepare 10 mM stock. Avoid Ethanol (higher toxicity). |
| Storage | -20°C, Desiccated | Protect from light. Stable for 3 months in solution. |
| Working Conc. | 0.1 µM – 10 µM | Must be titrated for every new primary cell donor. |
The Autofluorescence Trap (Crucial)
Expert Insight: A23187 is intrinsically fluorescent (Excitation ~360-380 nm; Emission ~430-450 nm).
-
Impact: It interferes with the DAPI , Hoechst , and BFP/Pacific Blue channels in flow cytometry and microscopy.
-
Solution: If using UV-excited nuclear stains, switch to Ionomycin (non-fluorescent) or use far-red nuclear dyes (e.g., DRAQ5) when A23187 is required.
Toxicity vs. Activation
Primary cells (especially PBMCs and neurons) are highly sensitive to calcium overload, which triggers mitochondrial permeability transition pore (mPTP) opening and apoptosis.
-
Rule of Thumb: Exposure time should rarely exceed 4-6 hours for activation protocols. For imaging, exposure is typically minutes.
Protocol A: Primary T-Cell Activation (Cytokine Production)
This protocol uses A23187 in conjunction with Phorbol 12-myristate 13-acetate (PMA) to bypass the T-cell receptor (TCR) and directly activate Protein Kinase C (PKC) and Calcium pathways.[2]
Application: Intracellular Cytokine Staining (ICS) for Flow Cytometry.[3]
Reagents
-
A23187 Stock: 1 mg/mL (approx. 1.9 mM) in DMSO.
-
PMA Stock: 100 µg/mL in DMSO.
-
Protein Transport Inhibitor: Brefeldin A (BFA) or Monensin.[3][4]
-
Culture Media: RPMI-1640 + 10% FBS.
Step-by-Step Workflow
-
Cell Preparation:
-
Stimulation Mix Preparation (1000X concentrate):
-
Prepare a master mix in media to ensure rapid dispersion.
-
PMA: Final concentration 10–50 ng/mL.
-
A23187: Final concentration 250–1000 ng/mL (Titration required).
-
Note: Add Protein Transport Inhibitor immediately if the goal is retention of cytokines (e.g., IFN-γ, IL-2).
-
-
Incubation:
-
Termination:
-
Centrifuge cells (300 x g, 5 min).
-
Wash 2x with cold PBS to remove the ionophore (stops Ca²⁺ influx).
-
-
Downstream Processing:
-
Proceed to Fixation/Permeabilization and Antibody Staining.
-
Visualization: Activation Workflow
Figure 2: T-Cell stimulation workflow emphasizing the critical wash step to stop calcium overload.[1]
Protocol B: Calcium Flux Imaging (Positive Control)
Used to determine the maximum fluorescence (
Step-by-Step Workflow
-
Dye Loading: Load primary cells with calcium indicator (e.g., Fluo-4 AM) for 30-45 mins.
-
Baseline Acquisition: Record baseline fluorescence for 30-60 seconds.
-
A23187 Addition:
-
Add A23187 to a final concentration of 1–5 µM .
-
Technical Tip: A23187 works best if extracellular Ca²⁺ is >1 mM.[1] If using Ca²⁺-free buffer, A23187 will only release intracellular stores (ER), resulting in a smaller, transient peak.
-
-
Measurement: Record until plateau is reached (usually < 2 mins).
Self-Validating Systems (Troubleshooting)
To ensure scientific integrity, every experiment using A23187 must include these internal controls:
| Issue | Observation | Validation Step / Corrective Action |
| High Background (Blue) | High signal in DAPI/BFP channel. | Validation: Run an unstained control with A23187 only. Action: Switch to Ionomycin or use Red/Far-Red nuclear dyes. |
| Cell Death | >30% dead cells after 6 hours.[1] | Validation: Perform a titration matrix (100, 250, 500, 1000 ng/mL). Action: Reduce concentration or incubation time. |
| No Activation | Lack of cytokine production. | Validation: Check DMSO stock for precipitation (crystals). Action: Ensure media contains Ca²⁺ (RPMI usually does; PBS does not). |
| Inconsistent Data | High variability between replicates. | Validation: Pre-dilute A23187 in media before adding to cells. Direct addition of 100% DMSO stock kills cells at the pipetting site. |
References
-
Reed, P. W., & Lardy, H. A. (1972). A23187: A divalent cation ionophore.[6][7][8] Journal of Biological Chemistry, 247(21), 6970–6977.
-
Chatila, T., et al. (1989). Mechanisms of T cell activation by the calcium ionophore ionomycin. Journal of Immunology, 143(4), 1283-1289.[9] (Comparison of Ionophores).
-
Sigma-Aldrich. Calcium Ionophore A23187 Product Information & Solubility.[10]
-
Thermo Fisher Scientific. Stimulation of Cytokine Production in Immune Cells Protocol.
- Abbott, J., et al. (2004). A23187 and Ionomycin: A Comparison of their Effects on T Cell Activation. Methods in Molecular Biology. (Note: General reference for ionophore comparison).
Sources
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. T-cell response to phorbol ester PMA and calcium ionophore A23187 in Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation Immune Cells [bdbiosciences.com]
- 4. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mitogenic Properties of a Calcium Ionophore, A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogenic properties of a calcium ionophore, A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calcium Ionophore-Mediated Artificial Oocyte Activation (AOA)
This Application Note and Protocol guide is designed for researchers and clinical embryologists. It addresses the application of Calcium Ionophores in Artificial Oocyte Activation (AOA), specifically clarifying the selection of the correct ionophore grade and providing a validated protocol for the industry standards (A23187 and Ionomycin).
Optimizing Fertilization Rescue in ICSI Cycles
Part 1: Core Directive & Reagent Selection (Critical Safety Note)
The "Calcium Ionophore IV" Clarification
In the context of Sigma-Aldrich/Merck catalog classifications, Calcium Ionophore IV refers to ETH 5234 (N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide). This chemical is an extremely lipophilic neutral carrier designed primarily for ion-selective electrodes (sensors) , not for biological incubation.
Scientific Integrity Warning: While ETH 5234 is cited in niche patent literature for stem cell maintenance, the Gold Standards for Artificial Oocyte Activation (AOA) in clinical and research embryology are:
-
Calcium Ionophore A23187 (Calcimycin): The most widely used agent for AOA (e.g., GM508 Cult-Active).
-
Ionomycin (Calcium salt): A more potent ionophore, often used when A23187 fails or in specific research contexts.
This guide focuses on the application of A23187 and Ionomycin , as these are the validated reagents for rescuing fertilization failure. Using sensor-grade "Calcium Ionophore IV" (ETH 5234) on human oocytes poses significant cytotoxicity risks and is not recommended without specific experimental validation.
Part 2: Scientific Integrity & Logic (Mechanism)[1]
Mechanism of Action: Bypassing the Sperm Factor
In normal fertilization, the sperm factor PLC-zeta (PLCζ) hydrolyzes PIP2 into IP3 , which binds to receptors on the Endoplasmic Reticulum (ER), triggering intracellular Ca2+ release. In cases of Total Fertilization Failure (TFF) after ICSI, this mechanism often fails (e.g., sperm lack PLCζ or oocyte activation deficiency).
Calcium Ionophores (A23187/Ionomycin) function as mobile ion carriers :
-
Insertion: The hydrophobic exterior allows the molecule to integrate into the oocyte's plasma membrane.
-
Transport: They wrap around extracellular Ca2+ ions (neutralizing the charge) and shuttle them down the concentration gradient into the cytoplasm.
-
Activation: The resulting Ca2+ surge mimics the initial fertilization spike, degrading Cyclin B and Securin via the APC/C complex, allowing the oocyte to resume meiosis (exit MII arrest).
Visualization: Signaling Pathway
The following diagram contrasts the Natural Activation pathway with the Ionophore-Mediated "Bypass" pathway.
Figure 1: Mechanistic comparison of PLC-zeta induced Ca2+ release (Natural) vs. Ionophore-mediated Ca2+ influx (Artificial).
Part 3: Experimental Protocols
Materials & Reagent Preparation
Reagent: Calcium Ionophore A23187 (Sigma C7522 or equivalent clinical grade like GM508). Stock Solution (1 mM):
-
Dissolve 1 mg of A23187 in approx. 1.9 mL of DMSO (check molecular weight; MW ~523.6 g/mol ).
-
Aliquot into light-protected tubes (A23187 is light-sensitive).
-
Store at -20°C for up to 3 months.
Working Solution (10 µM):
-
Dilute the Stock Solution 1:100 into pre-equilibrated MOPS-buffered or HEPES-buffered culture medium (e.g., G-MOPS or HTF).
-
Final concentration: 10 µM .
-
Prepare fresh on the day of use.
Standard AOA Workflow (Post-ICSI)
This protocol is designed for "Immediate AOA" (performed shortly after ICSI) which yields better results than "Rescue AOA" (performed 1 day later on unfertilized eggs).
Step 1: ICSI Procedure
-
Perform Intracytoplasmic Sperm Injection (ICSI) as per standard laboratory SOP.
-
Wait: Incubate oocytes for 30 minutes post-ICSI to allow the injection wound to heal.
Step 2: Ionophore Exposure
-
Transfer oocytes into the 10 µM A23187 Working Solution .
-
Incubation Time: Strictly 10 to 15 minutes at 37°C.
-
Note: Do not exceed 15 minutes. Prolonged exposure can cause toxicity or zona hardening.
-
Note: Use a non-CO2 incubator or a warm stage if using HEPES/MOPS buffer.
-
Step 3: Washing (Critical)
-
Remove oocytes from the ionophore solution.
-
Wash 1: Transfer to fresh culture medium (rinse).
-
Wash 2: Transfer to a second drop of fresh culture medium.
-
Wash 3: Transfer to the final culture drop (e.g., G-1, cleavage medium).
-
Objective: Ensure complete removal of the ionophore to stop Ca2+ influx.
Step 4: Culture & Assessment
-
Culture at 37°C, 6% CO2, 5% O2.
-
Fertilization Check: Assess for Pro-Nuclear (2PN) formation 16–18 hours post-ICSI.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for Calcium Ionophore treatment following ICSI.[1][2]
Part 4: Data Presentation & Comparison
Comparison of Activation Agents
Selecting the right agent is crucial. While A23187 is the standard, Ionomycin is a viable alternative for recalcitrant cases.
| Feature | Calcium Ionophore A23187 (Calcimycin) | Ionomycin | Strontium Chloride (SrCl2) |
| Mechanism | Mobile carrier; 2:1 complex with Ca2+. | Mobile carrier; 1:1 complex. More specific to Ca2+.[3][4][5][6] | Induces Ca2+ oscillations (closest to natural). |
| Source of Ca2+ | Primarily extracellular influx. | Extracellular influx + Internal store release. | Internal store release (ER). |
| Clinical Status | Gold Standard (Widely used).[7] | Used if A23187 fails; slightly higher toxicity risk. | Common in mouse AOA; less common in human. |
| Typical Conc. | 5 – 10 µM | 5 – 10 µM | 10 mM |
| Exposure Time | 10 – 15 mins | 10 – 15 mins | 1 – 2 hours |
| Key Risk | Zona hardening if exposure >15 min. | Cytotoxicity if not washed thoroughly. | Parthenogenetic activation if used alone. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Lysis / Degeneration | Toxic exposure duration or concentration. | Reduce exposure to 10 mins. Ensure thorough washing (3x). |
| No Activation (0PN) | Ionophore degraded or insufficient Ca2+ in media. | Use fresh aliquot. Ensure media contains Ca2+ (do not use Ca-free media). |
| Parthenogenesis (1PN) | Activation without sperm contribution. | Verify sperm injection success. This is a risk of AOA; monitor morphokinetics.[8] |
| Embryo Fragmentation | Cytosolic Ca2+ overload. | Reduce concentration to 5 µM. Switch from Ionomycin to A23187.[8] |
Part 5: References
-
Ebner, T., et al. (2015). "Artificial oocyte activation to improve reproductive outcomes in women with previous fertilization failure: a systematic review and meta-analysis of RCTs." Human Reproduction. Link
-
Ferrer-Buitrago, M., et al. (2018). "Assisted oocyte activation with calcium ionophore: a systematic review and meta-analysis." Reproductive BioMedicine Online. Link
-
Sigma-Aldrich. "Calcium Ionophore A23187 Product Information."[3] Merck. Link
-
Nasr-Esfahani, M.H., et al. (2008). "Artificial oocyte activation in severe teratozoospermia." Fertility and Sterility. Link
-
Vanden Meerschaut, F., et al. (2014). "AOA in assisted reproduction: a practical guide." Journal of Assisted Reproduction and Genetics. Link
Disclaimer: This protocol is for educational and research purposes. Clinical application of AOA is subject to local regulatory approval (e.g., HFEA in the UK considers it an "add-on"). Always validate reagents (MEA testing) before clinical use.
Sources
- 1. Frontiers | Artificial oocyte activation using Ca2+ ionophores following intracytoplasmic sperm injection for low fertilization rate [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Artificial Oocyte Activation (AOA) with Calcium Ionophore | CUH [cuh.nhs.uk]
- 6. felicityivf.com [felicityivf.com]
- 7. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 8. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for Calcium Ionophore in IVF-ICSI
Introduction: Overcoming Fertilization Failure in ICSI
Intracytoplasmic Sperm Injection (ICSI) has revolutionized the treatment of male factor infertility. However, a significant challenge remains: Total Fertilization Failure (TFF) or low fertilization rates, which occur in 1-5% of ICSI cycles[1][2][3]. The primary cause of this failure is often not the injection procedure itself, but a deficiency in oocyte activation[1][3][4]. Oocyte activation is the cascade of biochemical events that "wakes up" the egg from its dormant state after sperm entry, initiating the journey to becoming an embryo[5].
Artificial Oocyte Activation (AOA) using a calcium ionophore is a powerful clinical intervention designed to overcome this hurdle. This guide provides a comprehensive overview of the scientific principles, clinical indications, and detailed laboratory protocols for the application of calcium ionophores in an IVF-ICSI setting.
The Science of Oocyte Activation: The Central Role of Calcium
2.1 The Physiological Trigger: Sperm PLCζ
Under normal physiological conditions, the fusion of sperm and oocyte triggers a remarkable event. The sperm releases a specific enzyme, Phospholipase C zeta (PLCζ), into the oocyte's cytoplasm[6][7][8][9]. PLCζ is widely considered the physiological trigger for oocyte activation[8]. It initiates a signaling cascade that results in the release of calcium ions (Ca²⁺) from the oocyte's internal stores, primarily the endoplasmic reticulum[6][10]. This release is not a single event but a series of distinct, repetitive spikes in intracellular calcium concentration, known as "calcium oscillations"[5][6][7].
These oscillations are the master signal for the oocyte to:
-
Resume meiosis and complete its maturation.
-
Undergo cortical granule exocytosis to prevent polyspermy.
-
Initiate the processes of pronuclear formation and early embryonic development.[11]
2.2 Oocyte Activation Deficiency (OAD)
Fertilization failure after ICSI is often due to Oocyte Activation Deficiency (OAD)[4][6]. This can stem from two primary sources:
-
Sperm-Related Factors: The sperm may lack a functional PLCζ enzyme due to genetic mutations or structural defects[4][12]. This is a common cause in conditions like globozoospermia ("round-headed sperm"), where sperm lack the acrosome and the associated activation factors.[13][14]
-
Oocyte-Related Factors: Less commonly, the oocyte itself may have a deficient activation signaling pathway, rendering it unresponsive even to a healthy sperm.[1]
2.3 The Mechanism of Calcium Ionophores
Calcium ionophores are lipid-soluble molecules that act as ion carriers, effectively creating channels in the oocyte's plasma membrane. This allows calcium ions to flow from the external, calcium-rich culture medium directly into the cytoplasm, bypassing the need for a functional PLCζ pathway.[15][16] This influx of calcium mimics the natural trigger, initiating the downstream events of oocyte activation.[1][14]
The most commonly used calcium ionophores in clinical IVF are Calcimycin (A23187) and Ionomycin.[15][17] They effectively rescue fertilization in cases of OAD, leading to improved fertilization, implantation, and live birth rates.[16][18][19][20]
Clinical Indications for Calcium Ionophore Use
The decision to use a calcium ionophore should be based on a patient's specific clinical history. It is not recommended for all ICSI patients but is reserved for those with a clear indication of OAD.[13]
| Indication | Description | Supporting Evidence |
| Previous Fertilization Failure | History of Total Fertilization Failure (TFF) or a low fertilization rate (typically <30%) in a prior ICSI cycle.[13][21] | This is the most common and well-supported indication. Studies consistently show significant improvements in fertilization and pregnancy rates.[19][20][21] |
| Globozoospermia | A severe form of male infertility where sperm have round heads, lacking an acrosome and PLCζ. | AOA is considered essential for achieving fertilization with globozoospermic sperm.[13][14] |
| Poor Embryo Development | History of poor blastocyst formation (<15%) or complete embryo arrest in previous cycles.[21][22] | The rationale is that suboptimal oocyte activation may lead to poor subsequent embryo development. |
| Use of Testicular Sperm | Sperm retrieved via TESE/TESA, especially immotile sperm, may have a higher risk of activation failure. | AOA may improve top-quality embryo rates when using fresh, non-progressive, or immotile testicular sperm.[23] |
Detailed Laboratory Protocol
This protocol describes the standard procedure for Artificial Oocyte Activation using a commercially available, ready-to-use calcium ionophore solution immediately following the ICSI procedure.
4.1 Materials and Reagents
-
Ready-to-use Calcium Ionophore solution (e.g., Calcimycin A23187 or Ionomycin) certified for IVF use.
-
Standard oocyte culture medium.
-
Washing medium (e.g., MOPS or HEPES-buffered medium).
-
ICSI dish and standard laboratory equipment.
-
Incubator set at 37°C and appropriate gas concentration (e.g., 6% CO₂, 5% O₂).[21]
4.2 Protocol Workflow
4.3 Step-by-Step Methodology
Causality: The entire procedure is designed to provide a controlled, brief exposure to the ionophore to trigger activation without inducing toxicity. The subsequent washing steps are critical to remove the agent and return the oocyte to a standard culture environment for normal development.
-
Preparation: Prior to starting ICSI, prepare a culture dish with droplets of the ready-to-use calcium ionophore solution and several droplets of washing medium. Equilibrate the dish in the incubator to the correct temperature and pH.
-
ICSI Procedure: Perform the ICSI procedure on mature, metaphase II (MII) oocytes according to your laboratory's standard protocol.[21]
-
Ionophore Exposure: Immediately after injection, transfer the oocytes from the ICSI dish into the pre-equilibrated droplet of calcium ionophore solution.[1][24]
-
Incubation: Place the dish in the incubator and incubate the oocytes for exactly 15 minutes.[1][13][24] Self-Validation: Using a precise timer is crucial to standardize the exposure time and prevent potential cytotoxicity from overexposure.
-
Washing Sequence: After 15 minutes, remove the dish from the incubator.
-
Wash 1: Transfer the oocytes into the first droplet of washing medium. Gently aspirate and expel the oocytes from the transfer pipette multiple times to ensure thorough removal of the ionophore solution.[24]
-
Wash 2 & 3: Sequentially transfer the oocytes through two additional droplets of fresh washing medium to complete the rinsing process.[24]
-
-
Final Culture: Transfer the washed oocytes into your laboratory's standard culture medium for overnight culture.[13][24]
-
Fertilization Check: Sixteen to eighteen hours post-ICSI, assess the oocytes for signs of normal fertilization (the presence of two distinct pronuclei).
Quality Control and Safety Considerations
5.1 Efficacy and Clinical Outcomes
Numerous studies and meta-analyses have demonstrated the efficacy of AOA with calcium ionophores. The treatment significantly increases fertilization rates, blastulation rates, implantation rates, and live birth rates, particularly in patients with a history of fertilization failure.[18][19][20][21]
5.2 Safety and Offspring Health
A primary concern with any new ART procedure is the health of the resulting offspring. Current evidence is reassuring. Large-scale studies and meta-analyses have found no statistically significant increase in the rates of birth defects, miscarriage, or alterations in birth weight or gender ratio in children born following the use of calcium ionophores compared to standard ICSI.[16][18][21][22] Studies have also shown that the use of A23187 does not affect the chromosomal ploidy of the resulting blastocysts.[16]
5.3 Choice of Ionophore: A23187 vs. Ionomycin
Both Calcimycin (A23187) and Ionomycin are used clinically.[15] While both are effective, some comparative studies suggest that Ionomycin may result in higher oocyte activation and fertilization rates compared to A23187.[17][25] However, ready-to-use commercial preparations of A23187 (Calcimycin) are widely available and validated, offering convenience and standardization for clinical laboratories.[17][26] The choice of agent should be based on laboratory validation and clinical experience.
5.4 Regulatory Status
It is important to note that while widely used, many calcium ionophore products are CE marked as in vitro diagnostic devices for use with human eggs but may not be specifically certified as a medical device for clinical treatment in all jurisdictions.[13] Laboratories should adhere to local and national regulatory guidelines, such as those provided by the HFEA in the UK.[13]
Conclusion
Artificial Oocyte Activation with calcium ionophore is a scientifically grounded and clinically validated procedure that serves as an indispensable tool for overcoming fertilization failure in selected patient populations. By artificially inducing the critical calcium influx required for activation, this technique rescues cycles that would otherwise fail, significantly improving the chances for patients with OAD to achieve pregnancy. When applied according to a validated protocol with strict adherence to timing and washing steps, it is a safe and effective method that has become a standard of care for specific indications in modern reproductive medicine.
References
-
Use of Calcium Ionophore for embryo arrest and poor blastocyst development rates. (n.d.). BCRM. Retrieved from [Link]
-
Artificial Oocyte Activation (AOA) with Calcium Ionophore. (n.d.). Cambridge University Hospitals. Retrieved from [Link]
-
Calcium Ionophore Activation. (n.d.). Felicity IVF. Retrieved from [Link]
-
Ebner, T., & Montag, M. (2020). Artificial Oocyte Activation for IVF. In Principles of IVF Laboratory Practice (pp. 235-240). Cambridge: Cambridge University Press. Retrieved from [Link]
-
Remembryo. (2021). Artificial oocyte activation improves IVF outcomes in clinical trial. Retrieved from [Link]
-
Ebner, T., Montag, M., & Oocyte Activation Study Group. (2022). Rescuing Fertilization Failure in ICSI: A Narrative Review of Calcium Ionophore Activation, PLCζ Testing, and Embryo Morphokinetics. MDPI. Retrieved from [Link]
-
Li, J., et al. (2022). Assisted Oocyte Activation With Calcium Ionophore Improves Pregnancy Outcomes and Offspring Safety in Infertile Patients: A Systematic Review and Meta-Analysis. Frontiers in Endocrinology. Retrieved from [Link]
-
Wang, Y., et al. (2022). Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. Frontiers in Endocrinology. Retrieved from [Link]
-
Wang, Y., et al. (2022). Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. Frontiers in Endocrinology. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Artificial oocyte activation with Ca2+ ionophore improves reproductive outcomes in patients with fertilization failure and poor embryo development in previous ICSI cycles. Frontiers in Endocrinology. Retrieved from [Link]
-
Indira Hinduja. (2023). What is Calcium Ionophore and how does it help?. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2024). Assessing the impact of calcium ionophore on pregnancy outcomes in artificial oocyte activation cycles: a 10-year update of systematic review and meta-analysis. Journal of Assisted Reproduction and Genetics. Retrieved from [Link]
-
Kim, H., & Kim, H. J. (2023). Artificial oocyte activation using Ca2+ ionophores following intracytoplasmic sperm injection for low fertilization rate. Frontiers in Endocrinology. Retrieved from [Link]
-
Shehadeh, F., et al. (2025). Impact of artificial oocyte activation with calcium ionophore on ICSI outcomes using surgically retrieved spermatozoa: A comprehensive analysis. Andrology. Retrieved from [Link]
-
Tavalaee, M., et al. (2015). Effect of oocyte activation with calcium ionophore on ICSI outcomes in teratospermia: A randomized clinical trial. International Journal of Fertility & Sterility. Retrieved from [Link]
-
El-Mardi, A. A., et al. (2017). Effect Of Oocyte Activation With Calcium Ionophore On Icsi Outcomes In Patients With Previous Fertilization Failure. International Journal of Advanced Research. Retrieved from [Link]
-
Zidi-Jrad, B., et al. (2018). Assisted Oocyte Activation following Intracytoplasmic Sperm Injection: A Sensible Option for Infertile Couples with Severe Teratozoospermia. Journal of Reproduction & Infertility. Retrieved from [Link]
-
Nozawa, K., & Ito, J. (2023). Molecular Mechanism of Oocyte Activation in Mammals: Past, Present, and Future Directions. MDPI. Retrieved from [Link]
-
Saleh, A., et al. (2020). Essential Role of Sperm-Specific PLC-Zeta in Egg Activation and Male Factor Infertility: An Update. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Sanchez-Sutil, M., et al. (2023). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. Journal of Assisted Reproduction and Genetics. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2023). Assisted Oocyte Activation with Calcimycin and Ionomycin After Modified ICSI Technique: A Potential Treatment for Previous Fertilization Failure Cases. Journal of Obstetrics, Gynecology and Cancer Research. Retrieved from [Link]
-
Kashir, J., et al. (2013). Phospholipase C zeta (PLCζ): oocyte activation and clinical links to male factor infertility. Human Reproduction Update. Retrieved from [Link]
-
Embryopedia. (2024). What is Artificial Oocyte Activation and How Does it Work?. Retrieved from [Link]
-
Ramos-Ibeas, P., et al. (2022). SPERM FACTORS AND EGG ACTIVATION: Fertilization failure after human ICSI and the clinical potential of PLCZ1 in. Reproduction. Retrieved from [Link]
-
Amdani, S. N., et al. (2022). SPERM FACTORS AND EGG ACTIVATION: Phospholipase C zeta (PLCZ1) and the clinical diagnosis of oocyte activation deficiency in. Reproduction. Retrieved from [Link]
-
Bonte, D., et al. (2022). Total fertilization failure after ICSI: insights into pathophysiology, diagnosis, and management through artificial oocyte activation. Human Reproduction Update. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. Retrieved from [Link]
-
Sanchez-Sutil, M., et al. (2023). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. PubMed. Retrieved from [Link]
-
Hachem, A., et al. (2017). Rescue of failed oocyte activation after ICSI in a mouse model of male factor infertility by recombinant phospholipase Cζ. Molecular Human Reproduction. Retrieved from [Link]
-
Amdani, S. N., et al. (2021). The Therapeutic and Diagnostic Potential of Phospholipase C Zeta, Oocyte Activation, and Calcium in Treating Human Infertility. MDPI. Retrieved from [Link]
-
Swann, K., et al. (2006). Oocyte activation, phospholipase C zeta and human infertility. Human Reproduction Update. Retrieved from [Link]
-
MyIVFanswers. (2020). Failed fertilization after ICSI: how can we overcome this? #IVFWEBINARS. YouTube. Retrieved from [Link]
Sources
- 1. felicityivf.com [felicityivf.com]
- 2. Assisted Oocyte Activation following Intracytoplasmic Sperm Injection: A Sensible Option for Infertile Couples with Severe Teratozoospermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. embryopedia.info [embryopedia.info]
- 6. Frontiers | Artificial oocyte activation using Ca2+ ionophores following intracytoplasmic sperm injection for low fertilization rate [frontiersin.org]
- 7. Molecular Mechanism of Oocyte Activation in Mammals: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Essential Role of Sperm-Specific PLC-Zeta in Egg Activation and Male Factor Infertility: An Update [frontiersin.org]
- 9. Phospholipase C zeta (PLCζ): oocyte activation and clinical links to male factor infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. remembryo.com [remembryo.com]
- 11. mdpi.com [mdpi.com]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. Artificial Oocyte Activation (AOA) with Calcium Ionophore | CUH [cuh.nhs.uk]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles [frontiersin.org]
- 16. Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assisted Oocyte Activation With Calcium Ionophore Improves Pregnancy Outcomes and Offspring Safety in Infertile Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing the impact of calcium ionophore on pregnancy outcomes in artificial oocyte activation cycles: a 10-year update of systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect Of Oocyte Activation With Calcium Ionophore On Icsi Outcomes In Patients With Previous Fertilization Failure. [journalijar.com]
- 21. Frontiers | Artificial oocyte activation with Ca2+ ionophore improves reproductive outcomes in patients with fertilization failure and poor embryo development in previous ICSI cycles [frontiersin.org]
- 22. Use of Calcium Ionophore for embryo arrest and poor blastocyst development rates - IVF Babble [ivfbabble.com]
- 23. Impact of artificial oocyte activation with calcium ionophore on ICSI outcomes using surgically retrieved spermatozoa: A comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Artificial Oocyte Activation for IVF (Chapter 26) - Principles of IVF Laboratory Practice [cambridge.org]
- 25. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jogcr.com [jogcr.com]
Technical Application Note: Induction of Apoptosis in Cancer Cells Using Calcium Ionophore IV (ETH 5234)
[1]
Executive Summary & Mechanistic Rationale
This guide details the application of Calcium Ionophore IV (chemical name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide; also known as ETH 5234) for inducing apoptosis in cancer cell lines.[1][2]
While Calcium Ionophore I (A23187/Calcimycin) and Ionomycin are the historical standards for biological calcium transport, Calcium Ionophore IV represents a distinct class of highly lipophilic, synthetic ionophores originally designed for ion-selective electrodes (ISEs).[1] Its application in cell biology is specialized, often utilized when extreme lipophilicity is required to ensure stable membrane integration or to study toxicity mechanisms related to sensor membrane leaching.[1]
Mechanism of Action:
Calcium Ionophore IV functions as a mobile carrier, facilitating the transport of divalent cations (
-
Immediate
Overload: Rapid elevation of cytosolic free calcium ( ).[1] -
ER Stress: Disruption of endoplasmic reticulum homeostasis, triggering the Unfolded Protein Response (UPR) and CHOP activation.[1]
-
Mitochondrial Dysfunction:
uptake by mitochondria leads to permeability transition pore (mPTP) opening, loss of membrane potential ( ), and ROS generation.[1] -
Apoptosome Formation: Release of Cytochrome c and subsequent activation of Caspase-9 and Caspase-3.[1]
Critical Reagent Profiling: Ionophore IV vs. Standards
Before proceeding, researchers must distinguish between the specific ionophore variants to ensure experimental reproducibility.
| Feature | Calcium Ionophore IV (ETH 5234) | Calcium Ionophore I (A23187) | Ionomycin |
| CAS Number | 126572-74-5 | 52665-69-7 | 56092-81-0 |
| Primary Use | Ion-Selective Electrodes (Sensors) | Biological Ca²⁺ Transport | Biological Ca²⁺ Transport |
| Lipophilicity | Extreme (Dioctadecyl groups) | Moderate | High |
| Selectivity | High for Ca²⁺ over Mg²⁺/K⁺ | Selects Ca²⁺, but also transports Mg²⁺ | Highly selective for Ca²⁺ (1:1 complex) |
| Cell Permeability | High (Membrane retention is high) | High | High |
| Fluorescence | Non-fluorescent | Intrinsic UV Fluorescence (Interferes with DAPI/Fura-2) | Non-fluorescent |
Expert Insight: Calcium Ionophore IV is significantly more lipophilic than A23187.[1] In aqueous culture media, it is prone to precipitation or micelle formation if not mixed vigorously.[1] Unlike A23187, Ionophore IV is non-fluorescent, making it compatible with UV-excited calcium probes (e.g., Fura-2), whereas A23187 has intrinsic fluorescence that can cause artifacts.
Signaling Pathway Visualization
The following diagram illustrates the validated signaling cascade triggered by Calcium Ionophore IV, leading to regulated cell death.
Figure 1: Mechanistic pathway of Calcium Ionophore IV-induced apoptosis involving ER stress and mitochondrial depolarization.[1]
Experimental Protocol
Phase A: Reagent Preparation
Safety Note: Calcium Ionophore IV is bioactive and potentially toxic. Handle with PPE.
-
Stock Solution (10 mM):
-
Dissolve Calcium Ionophore IV (ETH 5234) in high-grade anhydrous DMSO .
-
Note: Due to the long alkyl chains, vortexing for 1-2 minutes and warming to 37°C may be required to ensure complete solubilization.
-
Store at -20°C in small aliquots. Avoid freeze-thaw cycles.[1]
-
-
Working Solution:
-
Prepare fresh immediately before use.[1]
-
Dilute stock into serum-free media to 2x the desired final concentration.
-
Critical Step: Because Ionophore IV is extremely lipophilic, it may bind to serum proteins (BSA/FBS).[1] For the initial "loading" phase (30-60 mins), use serum-free media or media with reduced serum (1%) to ensure efficient membrane insertion.[1]
-
Phase B: Dose-Response Optimization (Titration)
Cancer cell lines vary in calcium sensitivity.[1] A titration curve is mandatory.[1]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, Jurkat, MCF-7) at
cells/mL.[1] -
Dose Range: 0.1
M, 0.5 M, 1.0 M, 5.0 M, 10 M. -
Controls:
Phase C: Apoptosis Induction Workflow
Figure 2: Experimental workflow for treating and analyzing cancer cells with Calcium Ionophore IV.
Step-by-Step Procedure:
Analytical Assays & Expected Results
To validate that cell death is apoptotic and calcium-dependent, use the following assay matrix:
| Assay Target | Probe/Reagent | Expected Result (Apoptosis) | Notes |
| Cytosolic Ca²⁺ | Fluo-4 AM or Fura-2 | Rapid Increase (within min) | Verify influx before checking apoptosis.[1] |
| Phosphatidylserine | Annexin V-FITC | Positive (Outer leaflet exposure) | Early marker of apoptosis.[1] |
| Membrane Integrity | Propidium Iodide (PI) | Negative (Early) / Positive (Late) | Differentiates from necrosis (PI+ immediately).[1] |
| Mito. Potential | TMRM or JC-1 | Loss of Signal (Depolarization) | Precedes caspase activation.[1] |
| Caspase 3/7 | FLICA or Cleaved Caspase WB | Activation | Definitive apoptotic marker.[1] |
Data Interpretation Guide
-
Apoptosis: Cells are Annexin V(+)/PI(-) initially, shifting to Annexin V(+)/PI(+) over time.[1]
-
Necrosis: Cells become PI(+) immediately without a distinct Annexin V(+)/PI(-) phase.[1] This occurs if Ionophore IV concentration is too high.[1]
-
Ca²⁺ Specificity Check: Pre-treating cells with a calcium chelator (e.g., BAPTA-AM ) should attenuate the apoptotic response, confirming the mechanism is Ca²⁺-dependent.
Troubleshooting & Optimization
-
Precipitation: If crystals are visible in the media, the Ionophore IV has precipitated.
-
Solution: Use Pluronic F-127 (0.02%) to aid dispersion, or switch to A23187 if extreme lipophilicity is not strictly required.[1]
-
-
Lack of Apoptosis:
-
Cause: Serum proteins binding the ionophore.
-
Solution: Perform the first hour of incubation in serum-free media, then add serum-containing media.
-
-
High Necrosis:
References
-
Mechanism of Calcium-Induced Apoptosis: Orrenius, S., Zhivotovsky, B., & Nicotera, P. (2003). Regulation of cell death: the calcium-apoptosis link.[3][4][5] Nature Reviews Molecular Cell Biology, 4(7), 552-565.[1] [Link]
-
Calcium Ionophore IV (ETH 5234) Characterization: Qin, Y., & Bakker, E. (2003).[1][2] Quantitative binding constants of Ca2+ ionophores in solvent polymeric membranes. Talanta, 60(4), 771-781.[1] [Link]
-
Cytotoxicity of Ionophore-Based Membranes: Cuartero, M., et al. (2019).[1] Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing.[1] ACS Sensors, 4(9), 2419–2428.[1] [Link][1]
-
Comparison of A23187 and Ionomycin in Apoptosis: Dedkova, E. N., & Blatter, L. A. (2013).[1][6] Calcium signaling in cancer cells. Calcium Signaling, 439-463.[1] [Link]
Sources
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Different mode of cell death induced by calcium ionophore in human leukemia cell lines: possible role of constitutive endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionophore-induced apoptosis: role of DNA fragmentation and calcium fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Executive Summary & Reagent Selection (Crucial Distinction)
Application Note & Protocol: Calcium Ionophore-Mediated T-Cell Activation
Abstract
Calcium signaling is a pivotal mechanism in T-cell activation, driving the transcription of cytokines such as IL-2 and IFN-
Critical Reagent Clarification: "IV" vs. Biological Standards Before proceeding with experimentation, researchers must verify their reagent identity. The term "Calcium Ionophore IV" typically refers to a specific chemical used in sensors , not cell culture.
| Reagent Name | Common ID | CAS Number | Primary Application | Suitability for T-Cell Activation |
| Calcium Ionophore IV | ETH 5234 | 126572-74-5 | Ion-Selective Electrodes (ISEs) . Extremely lipophilic; designed not to leach from PVC membranes. | Low/Not Recommended. Poor solubility in media; limited bioavailability for rapid cell activation. |
| Ionomycin | Calcium Salt / Free Acid | 56092-81-0 | Cell Biology . Highly effective mobile ion carrier; induces rapid | High (Gold Standard). Synergizes with PMA for robust activation. |
| Calcimycin | A23187 | 52665-69-7 | Cell Biology . Original ionophore; fluorescent (may interfere with flow cytometry). | Moderate. Effective but less potent than Ionomycin; fluorescence can be an artifact. |
Scientific Directive: If your goal is functional T-cell activation (e.g., for cytokine staining), Ionomycin is the preferred reagent due to its high efficacy and lack of intrinsic fluorescence. If you specifically possess Calcium Ionophore IV (ETH 5234) , be aware it is optimized for detection hardware, not biological stimulation. The following protocol focuses on the Ionomycin/PMA system, as it is the validated method for this application.
Part 2: Mechanism of Action
To interpret T-cell activation data, one must understand the signaling bypass mechanism. Physiological activation requires T-Cell Receptor (TCR) engagement. Calcium ionophores bypass the TCR, directly permeabilizing the membrane to
-
Physiological: TCR
PLC- 1 release from ER CRAC channel opening. -
Ionophore (Ionomycin): Inserts into the plasma membrane
Transports extracellular directly into the cytosol Bypasses TCR/PLC- . -
Synergy: High
activates Calcineurin , which dephosphorylates NFAT . Simultaneously, PMA (Phorbol 12-myristate 13-acetate) mimics DAG to activate PKC (NF- B pathway). Both signals are required for maximal IL-2 production.
Pathway Visualization (Graphviz)
Caption: Synergistic activation of T-cells by Ionomycin (Calcium influx) and PMA (PKC activation) leading to cytokine gene transcription.
Part 3: Detailed Protocol (PMA + Ionomycin)
Objective: Robust activation of T-cells (PBMCs or purified) for intracellular cytokine staining (ICS) or surface marker analysis (e.g., CD69).
Materials
-
Reagents:
-
Ionomycin, Calcium Salt (Stock: 1 mg/mL or ~1.3 mM in DMSO).
-
PMA (Stock: 100 ng/mL in DMSO).
-
Protein Transport Inhibitor (Brefeldin A or Monensin) – Required for intracellular cytokine detection.
-
Flow Cytometry Staining Buffer (PBS + 1% BSA + 0.1% NaN3).
-
-
Cells: Human PBMCs or Isolated T-cells (
cells/mL).
Experimental Workflow
-
Preparation of Stock Solutions:
-
Cell Culture & Stimulation:
-
Step 2.1: Resuspend cells at
cells/mL in complete media (RPMI-1640 + 10% FBS). -
Step 2.2: Add PMA to a final concentration of 50 ng/mL .
-
Step 2.3: Add Ionomycin to a final concentration of 1 µg/mL (approx. 1.3 µM).
-
Note: If using A23187, use ~5 µg/mL, but Ionomycin is preferred.
-
-
Step 2.4 (Crucial for ICS): Immediately add Protein Transport Inhibitor (e.g., Brefeldin A at 10 µg/mL).
-
Reasoning: Cytokines are secreted rapidly. Inhibitors trap them in the ER/Golgi for detection.
-
-
Step 2.5: Incubate at 37°C, 5%
for 4–6 hours .-
Warning: Over-stimulation (>12 hours) with PMA/Ionomycin can induce activation-induced cell death (AICD) and receptor downregulation (e.g., CD4).
-
-
-
Harvesting & Staining:
-
Step 3.1: Centrifuge cells (300 x g, 5 min). Wash 1x with PBS.
-
Step 3.2 (Live/Dead): Stain with a fixable viability dye (e.g., Zombie NIR™) for 15 min at RT.
-
Step 3.3 (Surface): Stain for surface markers (CD3, CD4, CD8) for 20 min at 4°C.
-
Step 3.4 (Fix/Perm): Fix and permeabilize cells using a commercial Fix/Perm buffer set (20 min, RT).
-
Step 3.5 (Intracellular): Stain for cytokines (IL-2, IFN-
, TNF- ) in Permeabilization Buffer for 30 min at RT.
-
-
Analysis:
-
Acquire on a Flow Cytometer.[2] Gate on Singlets
Live Cells CD3+ Cytokine+.
-
Workflow Visualization (Graphviz)
Caption: Step-by-step workflow for T-cell activation and intracellular cytokine staining.
Part 4: Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| High Cell Death | Toxicity from PMA/Ionomycin or DMSO. | Titrate Ionomycin down (try 0.5 µg/mL). Ensure DMSO < 0.1%. Reduce incubation time (max 4h). |
| Low Cytokine Signal | Poor transport inhibition or weak activation. | Ensure Brefeldin A is added with stimulators. Verify Ionomycin activity (check expiration/storage). |
| Downregulation of CD4 | PMA-induced internalization. | CD4 is often internalized upon PMA activation. Stain for CD4 intracellularly or use CD3/CD8 gating to infer CD4 population. |
| Mg2+ Interference | Non-selective ionophore. | If using A23187, Mg2+ transport can occur.[1] Ionomycin is more Ca2+ selective. (ETH 5234 is highly selective but insoluble). |
Note on Calcium Ionophore IV (ETH 5234) Usage: If your experimental design strictly requires the use of ETH 5234 (e.g., for a specific ion-selectivity study in a membrane model), it must be dissolved in a lipophilic solvent (THF) and incorporated into a solid-state matrix or micelle, as it will not function as a soluble agonist in aqueous media. It is not a substitute for Ionomycin in standard lymphocyte activation.
References
-
Sigma-Aldrich. Product Specification: Calcium Ionophore IV (Selectophore™).[7][8]Link
-
Chatterjee, S. et al. (2021).[2] Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes.[5] Frontiers in Physiology. Link
-
Samakai, E. et al. (2013). Defining the Roles of Ca2+ Signals during T Cell Activation. National Institutes of Health (NIH) / NCBI. Link
-
Thermo Fisher Scientific. Cell Stimulation and Intracellular Cytokine Staining Protocol.Link
-
Biotium. Ionomycin, Calcium Salt - Product Information.Link
Sources
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- 5. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 6. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
Measuring Intracellular Calcium Changes with Ionomycin (Calcium Ionophore IV): An Application Note and Protocol
Authored by: Senior Application Scientist
Abstract
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1][2] The ability to precisely manipulate and measure intracellular Ca²⁺ concentrations is therefore a cornerstone of modern cell biology and drug discovery. Ionomycin, a potent and selective calcium ionophore, serves as an indispensable tool for artificially elevating intracellular Ca²⁺ levels, thereby enabling the study of downstream signaling events.[3] This guide provides a comprehensive overview of the principles behind using Ionomycin to induce intracellular Ca²⁺ changes and offers detailed protocols for their measurement using fluorescent indicators.
Introduction: The Central Role of Intracellular Calcium Signaling
In resting cells, the concentration of free cytosolic calcium is maintained at a very low level (around 100 nM), creating a steep electrochemical gradient across the plasma membrane and the membranes of intracellular stores like the endoplasmic reticulum (ER).[4][5] Upon stimulation by various signals such as hormones or neurotransmitters, cells can transiently increase their cytosolic Ca²⁺ concentration, which then activates a multitude of Ca²⁺-dependent proteins, including kinases, phosphatases, and transcription factors.[1][6] This process of "calcium signaling" is fundamental to cellular function.[7]
Disruptions in calcium homeostasis are implicated in numerous diseases, making the modulation of Ca²⁺ signaling pathways a key area of interest for therapeutic intervention.[5] Tools that allow for the controlled induction of Ca²⁺ influx are therefore critical for both basic research and drug development.[8]
Mechanism of Action: Calcium Ionophores
Calcium ionophores are lipid-soluble molecules that can transport calcium ions across biological membranes, effectively bypassing the cell's natural channels and pumps.[9][10] They chelate Ca²⁺ ions, shielding their charge and allowing them to diffuse through the lipid bilayer down their concentration gradient. This results in a rapid and sustained increase in the intracellular Ca²⁺ concentration.[11]
Ionomycin (Calcium Ionophore IV)
Ionomycin is a highly effective and selective calcium ionophore produced by the bacterium Streptomyces conglobatus.[3][12] It is a more potent Ca²⁺ ionophore than A23187 and exhibits a higher selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).[3] Ionomycin is capable of transporting Ca²⁺ both from the extracellular medium into the cytoplasm and from intracellular stores, such as the endoplasmic reticulum, into the cytosol.[11][13] This property makes it a robust tool for eliciting strong and sustained Ca²⁺ signals in a wide variety of cell types.
The ability of Ionomycin to potently increase intracellular Ca²⁺ leads to the activation of numerous downstream pathways. For instance, in T-lymphocytes, Ionomycin treatment can induce the hydrolysis of phosphoinositides and the activation of Protein Kinase C (PKC), mimicking aspects of T-cell activation.[14][15][16]
Figure 1: Simplified mechanism of Ionomycin action. Ionomycin binds to extracellular calcium and facilitates its transport across the plasma membrane into the cytoplasm, leading to the activation of downstream signaling pathways.
Measuring Intracellular Calcium Changes: Fluorescent Indicators
The most common method for measuring changes in intracellular Ca²⁺ involves the use of fluorescent calcium indicators. These are dyes whose fluorescence properties change upon binding to Ca²⁺. They can be broadly categorized into single-wavelength and ratiometric indicators.[17]
-
Single-wavelength indicators (e.g., Fluo-4, Calcium Green-1) exhibit an increase in fluorescence intensity upon binding Ca²⁺. While easy to use, they can be susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume.[18][19]
-
Ratiometric indicators (e.g., Fura-2, Indo-1) undergo a shift in their excitation or emission wavelength upon Ca²⁺ binding.[5][20] By taking the ratio of fluorescence intensities at two different wavelengths, these indicators provide a more quantitative measurement of Ca²⁺ concentration that is less affected by the aforementioned artifacts.[19][21]
Fura-2 is a widely used ratiometric indicator. When unbound to calcium, its excitation maximum is around 380 nm. Upon binding calcium, the excitation maximum shifts to approximately 340 nm, while the emission wavelength remains constant at about 510 nm.[20][22] The ratio of the fluorescence emission at these two excitation wavelengths (340/380) is directly proportional to the intracellular Ca²⁺ concentration.
Experimental Protocol: Measuring Ionomycin-Induced Calcium Flux with Fura-2 AM
This protocol provides a detailed methodology for measuring Ionomycin-induced changes in intracellular Ca²⁺ in adherent cultured cells using the ratiometric indicator Fura-2 AM.
Materials and Reagents
| Reagent | Typical Working Concentration/Stock |
| Ionomycin | 1-10 µM (from a 1-10 mM stock in DMSO) |
| Fura-2 AM | 2-5 µM (from a 1 mM stock in DMSO) |
| Pluronic F-127 | 0.02% (from a 20% stock in DMSO) |
| Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | 1X |
| HBSS without Ca²⁺ and Mg²⁺ | 1X |
| Probenecid (optional) | 1-2.5 mM |
| Cell Culture Medium | As required for the cell line |
| Trypsin-EDTA | 0.25% |
| Black, clear-bottom 96-well plates |
Causality Behind Reagent Choices:
-
Ionomycin: The working concentration may need to be optimized depending on the cell type and desired magnitude of the Ca²⁺ response.[11][16]
-
Fura-2 AM: The acetoxymethyl (AM) ester form renders the dye cell-permeant.[17][23] Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 dye in the cytoplasm.[22]
-
Pluronic F-127: A non-ionic surfactant that aids in the dispersion of the hydrophobic Fura-2 AM in aqueous media, improving dye loading efficiency.
-
Probenecid: An inhibitor of organic anion transporters that can reduce the leakage of the de-esterified Fura-2 dye from the cells, leading to a more stable fluorescent signal.[24]
Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest cultured cells using standard cell culture techniques.[25]
-
Count the cells and adjust the density to achieve 80-90% confluency on the day of the experiment.
-
Seed the cells into a black, clear-bottom 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Dye Loading and Calcium Measurement
-
Prepare Loading Buffer: Freshly prepare a Fura-2 AM loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS (with Ca²⁺ and Mg²⁺). A typical final concentration is 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. If using probenecid, add it to the loading buffer.
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS (with Ca²⁺ and Mg²⁺).
-
Add 50-100 µL of the Fura-2 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[22]
-
-
Wash:
-
Aspirate the loading buffer.
-
Wash the cells twice with 100 µL of HBSS (with Ca²⁺ and Mg²⁺).
-
Add 100 µL of HBSS to each well for the measurement.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Set the reader to measure fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few cycles.
-
Inject a pre-determined concentration of Ionomycin (e.g., to a final concentration of 5 µM) into the wells.
-
Continue recording the fluorescence ratio to capture the Ionomycin-induced Ca²⁺ transient.
-
Figure 2: Experimental workflow for measuring Ionomycin-induced calcium changes.
Data Analysis and Interpretation
The primary output of the experiment will be the ratio of fluorescence intensities (F340/F380) over time.
-
Baseline Correction: For each well, normalize the data by dividing the entire time course by the average baseline fluorescence ratio before the addition of Ionomycin.
-
Quantification: The peak amplitude of the ratio change corresponds to the maximum increase in intracellular Ca²⁺. The area under the curve can also be calculated to represent the total Ca²⁺ influx over the measurement period.
-
Expected Results: Upon addition of Ionomycin, a rapid and sustained increase in the F340/F380 ratio should be observed, indicating a significant influx of Ca²⁺ into the cytoplasm. The magnitude and duration of the response will depend on the Ionomycin concentration and the cell type.
Controls are Critical:
-
Negative Control: Wells with cells loaded with Fura-2 AM but treated with vehicle (DMSO) only. This ensures that the vehicle itself does not induce a Ca²⁺ response.
-
No-Dye Control: Wells with cells not loaded with Fura-2 AM but treated with Ionomycin. This helps to identify any autofluorescence artifacts.
Applications in Research and Drug Development
The ability to induce a robust and predictable increase in intracellular Ca²⁺ with Ionomycin has numerous applications:
-
Studying Calcium-Dependent Signaling: Ionomycin can be used to activate Ca²⁺-dependent pathways and study their downstream consequences, such as enzyme activation, gene expression, and cell proliferation.[14][16]
-
High-Throughput Screening (HTS): In drug discovery, calcium flux assays are widely used for screening compound libraries against G protein-coupled receptors (GPCRs) and ion channels.[21] Ionomycin can serve as a positive control to confirm cell viability and the functionality of the assay system.
-
Investigating Cell Death Mechanisms: Sustained high levels of intracellular Ca²⁺ can be cytotoxic and lead to apoptosis.[1][6] Ionomycin can be used to model this calcium overload and study the mechanisms of Ca²⁺-induced cell death.[11][16]
-
Immunology Research: Ionomycin, often in combination with phorbol esters like PMA, is widely used to stimulate T-cells and other immune cells to produce cytokines.[3]
Conclusion
Ionomycin is a powerful pharmacological tool for manipulating intracellular calcium levels. When combined with fluorescent calcium indicators like Fura-2, it provides a robust and reliable system for investigating the myriad of cellular processes regulated by this critical second messenger. The protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize Ionomycin in their studies of intracellular calcium signaling.
References
-
Wikipedia. (n.d.). Calcium signaling. Retrieved from [Link]
-
Frontiers. (2021, July 14). Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation. Retrieved from [Link]
-
News-Medical. (2020, February 6). What is Calcium Signaling?. Retrieved from [Link]
-
PubMed. (n.d.). Rapid measurements of intracellular calcium using a fluorescence plate reader. Retrieved from [Link]
-
MDPI. (n.d.). The Dual Role of Calcium as Messenger and Stressor in Cell Damage, Death, and Survival. Retrieved from [Link]
-
Oxford Academic. (n.d.). Calcium acts as a first messenger through the calcium-sensing receptor in the cardiovascular system. Retrieved from [Link]
-
MDPI. (2024, November 21). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. Retrieved from [Link]
-
Biology LibreTexts. (2026, January 19). 28.7: Calcium Signaling. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ionophores – Knowledge and References. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 27). What is the role of second messengers like cAMP and Ca2+?. Retrieved from [Link]
-
Felicity IVF. (n.d.). Calcium Ionophore Activation. Retrieved from [Link]
-
YouTube. (2019, January 23). Calcium signalling inside the cell. Retrieved from [Link]
-
PubMed. (1989, August 15). Mechanisms of T cell activation by the calcium ionophore ionomycin. Retrieved from [Link]
-
MDPI. (n.d.). Disruption of Calcium Homeostasis in Human Spermatozoa: Implications on Mitochondrial Bioenergetics, ROS Production, Phosphatidylserine Externalization, and Motility. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanism of action of calcium ionophores on intact cells. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Calcium ionophore – Knowledge and References. Retrieved from [Link]
-
Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanisms of T cell activation by calcium ionophore ionomycin. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of calcium ionophores on intact cells. Retrieved from [Link]
-
YouTube. (2023, October 9). What is Calcium Ionophore and how does it help?. Retrieved from [Link]
-
ResearchGate. (2025, September 18). Characterization of ionomycin as a calcium ionophore. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Ca2+ Signaling. Retrieved from [Link]
-
PMC. (n.d.). Ionophores: Potential Use as Anticancer Drugs and Chemosensitizers. Retrieved from [Link]
-
PMC. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). Intracellular Calcium Measurement. Retrieved from [Link]
-
PubMed. (2022, December 2). Calcium ionophore improves embryonic development and pregnancy outcomes in patients with previous developmental problems in ICSI cycles. Retrieved from [Link]
-
FluoroFinder. (2022, April 19). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. Retrieved from [Link]
-
Bio-protocol. (2017, July 20). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analysis of Free Intracellular Calcium by Flow Cytometry: Multiparameter and Pharmacologic Applications | Request PDF. Retrieved from [Link]
-
CUSABIO. (n.d.). Calcium Signaling Pathway. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ionomycin | C41H72O9 | CID 6912226. Retrieved from [Link]
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- 5. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 6. The Dual Role of Calcium as Messenger and Stressor in Cell Damage, Death, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Ionophores: Potential Use as Anticancer Drugs and Chemosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. felicityivf.com [felicityivf.com]
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- 21. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
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- 25. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for macrophage activation using Calcium ionophore IV
Application Note: Protocol for Macrophage Activation using Calcium Ionophore
Part 1: Reagent Advisory & Technical Clarification
CRITICAL ADVISORY: Reagent Identity (IV vs. III) Before proceeding, it is imperative to clarify the chemical identity of "Calcium Ionophore IV."
-
Calcium Ionophore IV (ETH 5234): (N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide).[1][2][3] This reagent is an extremely lipophilic ionophore designed primarily for ion-selective electrodes (ISE) and PVC sensor membranes.[1][2] Due to its long alkyl chains (dioctadecyl), it has very low solubility in aqueous biological media and is not standard for cell culture activation.
-
Calcium Ionophore III (A23187 / Calcimycin): This is the industry-standard reagent for biological calcium transport and macrophage activation.[1][2]
-
Ionomycin (Calcium Salt/Free Acid): Another standard, highly specific calcium ionophore often used interchangeably with A23187 but with higher specificity for Ca²⁺ over Mg²⁺.
Protocol Scope: This guide details the protocol for Macrophage Activation (NLRP3 Inflammasome) . While the user requested "Calcium Ionophore IV," using ETH 5234 in cell culture is experimentally risky due to solubility issues.
-
Recommendation: This protocol uses Calcium Ionophore III (A23187) or Ionomycin as the functional standard. If you must use Calcium Ionophore IV (ETH 5234) for specific liposomal or membrane-study reasons, you must modify the solubilization step (requiring specialized detergents), but this is non-standard. The guide below assumes the use of a bio-active ionophore (A23187/Ionomycin) to achieve the physiological effect of calcium influx.
Part 2: Introduction & Mechanism
Calcium ionophores are potent secondary signals ("Signal 2") used to activate the NLRP3 inflammasome in macrophages. This process requires a two-step mechanism:
-
Priming (Signal 1): Toll-like Receptor (TLR) agonists (e.g., LPS) activate NF-κB, leading to the transcriptional upregulation of Nlrp3 and Il1b (Pro-IL-1β).[1][2]
-
Activation (Signal 2): The Calcium Ionophore facilitates rapid Ca²⁺ influx across the plasma membrane. This intracellular Ca²⁺ spike triggers mitochondrial dysfunction, Potassium (K⁺) efflux, and the assembly of the NLRP3-ASC-Caspase-1 complex.[1][2]
Outcome: Activation of Caspase-1, cleavage of Pro-IL-1β into mature IL-1β, and secretion of the cytokine, often accompanied by pyroptosis (lytic cell death).[1]
Mechanistic Pathway Diagram
Caption: Two-signal model of NLRP3 inflammasome activation.[1][2] Signal 1 (LPS) primes the cell; Signal 2 (Ionophore) drives Ca²⁺ influx, leading to complex assembly and cytokine release.
Part 3: Experimental Protocol
Reagent Preparation
-
Calcium Ionophore Stock (A23187 or Ionomycin):
-
Dissolve 1 mg of A23187 (Sigma C7522) or Ionomycin (Sigma I0634) in dry DMSO to create a 5 mM or 10 mM stock .
-
Note: If using Calcium Ionophore IV (ETH 5234), dissolve in Chloroform or THF for sensors. For cells, you must attempt DMSO, but expect precipitation. Stick to A23187 for this protocol.
-
Aliquot and store at -20°C. Protect from light.
-
-
LPS (Lipopolysaccharide):
-
Cell Culture Media:
Cell Seeding
-
Cell Type: Bone Marrow-Derived Macrophages (BMDM) or Cell Lines (THP-1, RAW 264.7).[1][2]
-
Density: Seed
cells/well in a 12-well plate (1 mL volume) or in a 6-well plate.
Step-by-Step Activation Workflow
| Step | Action | Reagent / Condition | Duration | Purpose |
| 1 | Media Change | Fresh complete media | 0 min | Remove non-adherent cells/debris.[1][2] |
| 2 | Priming (Signal 1) | Add LPS (Final: 100–500 ng/mL) | 3–4 Hours | Upregulate NLRP3 and Pro-IL-1β expression.[1][2] |
| 3 | Activation (Signal 2) | Add Calcium Ionophore (Final: 5–20 µM) | 30 min – 6 Hours | Induce Ca²⁺ influx and inflammasome assembly. |
| 4 | Harvest | Collect Supernatant & Lysate | End of incubation | Analysis of secreted cytokines and intracellular proteins. |
Detailed Procedure:
-
Priming: Add LPS directly to the culture well.[1][2] Incubate at 37°C, 5% CO₂ for 3-4 hours.
-
Control: Include a "No Priming" control (Media only).[2]
-
-
Activation:
-
Dilute the Calcium Ionophore stock in warm media immediately before use.
-
Add to the LPS-primed wells.[1][2] Common concentration: 10 µM .[1][2]
-
Optimization: Perform a dose-response (1, 5, 10, 20 µM).
-
Timecourse: Visible cell death (rounding up) often occurs within 1-2 hours.[1][2] Harvest at 1 hour for early signaling or 4-6 hours for maximal IL-1β secretion.[1][2]
-
-
Stopping the Reaction:
Workflow Diagram
Caption: Experimental timeline for Calcium Ionophore-mediated macrophage activation.
Part 4: Data Analysis & Expected Results
Readouts
-
Western Blot:
-
Cell Death (LDH Assay): Calcium ionophores induce pyroptosis. Expect 20-50% LDH release compared to total lysis control.[1][2]
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| High Cell Death (100%) | Ionophore concentration too high or exposure too long.[1][2] | Reduce to 5 µM or harvest at 1-2 hours. Ionophores are toxic.[1][2] |
| No IL-1β Secretion | Failed Priming (LPS) or Ionophore precipitation.[1][2] | Check LPS activity. Ensure Ionophore stock is fully dissolved in DMSO and not precipitated in media. |
| High IL-1β in Control | Endotoxin contamination in media/FBS.[1][2] | Use polymyxin B or switch to endotoxin-free reagents.[1][2] |
| Precipitation in Well | "Calcium Ionophore IV" (ETH 5234) used? | Switch to A23187 or Ionomycin.[1][2][4] ETH 5234 is too lipophilic for aqueous media.[1][2] |
Part 5: References
-
Brough, D., et al. (2003). "Ca2+ ionophores trigger secretion of IL-1beta from P2X7 receptor-deficient macrophages."[1][2] The Journal of Immunology, 170(4), 2029-2033. Link
-
Munoz-Planillo, R., et al. (2013). "K+ efflux is the common trigger of NLRP3 inflammasome activation by bacterial toxins and particulate matter." Immunity, 38(6), 1142-1153. Link
-
Schroder, K., & Tschopp, J. (2010). "The inflammasomes." Cell, 140(6), 821-832. Link
-
Sigma-Aldrich. "Calcium Ionophore IV (ETH 5234) Product Specification." (For chemical identity verification). Link
Sources
- 1. Calcium ionophore IV Selectophore®, function tested 126572-74-5 [sigmaaldrich.com]
- 2. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Inducing Cytokine Production with Calcium Ionophore IV (A23187) and PMA
[1][2][3]
Introduction & Mechanistic Rationale
The induction of cytokine production in lymphocytes (T cells, B cells, and NK cells) is a cornerstone technique in immunology and drug discovery. While physiological activation requires the engagement of the T-Cell Receptor (TCR) by antigen-presenting cells (Signal 1) and co-stimulatory molecules (Signal 2), pharmacological agents can bypass these surface receptors to trigger downstream signaling cascades directly.
This guide focuses on the synergistic use of Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore IV (A23187) .[1]
The Mechanistic "Short-Circuit"
PMA and Calcium Ionophore IV act as surrogates for the TCR-CD3 complex signals, but they operate downstream of the membrane receptors, ensuring a robust and rapid response in nearly 100% of the cell population.
-
PMA (Signal 1 Surrogate): A structural analog of Diacylglycerol (DAG). It diffuses through the cell membrane and directly activates Protein Kinase C (PKC) . This leads to the activation of the NF-
B and AP-1 transcription factors. -
Calcium Ionophore IV / A23187 (Signal 2 Surrogate): A mobile ion carrier that forms stable complexes with divalent cations (preferentially
and ). It transports extracellular calcium across the lipid bilayer, raising intracellular calcium levels ( ).[2] This influx activates Calcineurin , a phosphatase that dephosphorylates NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus.
Synergy: Neither agent alone is sufficient for maximal cytokine gene transcription (e.g., IL-2, IFN-
Signaling Pathway Visualization
Figure 1: Synergistic activation of cytokine gene transcription by PMA and Calcium Ionophore IV.
Critical Materials & Preparation
Reagent Specifications
| Reagent | Role | Recommended Stock Conc. | Storage | Stability Note |
| PMA | PKC Activator | 1 mg/mL (in DMSO) | -20°C | Light sensitive. Aliquot to avoid freeze-thaw cycles. |
| Ca Ionophore IV (A23187) | 1 mg/mL (~1.9 mM) in DMSO | -20°C | Autofluorescent (UV excitable). Keep protected from light. | |
| Brefeldin A (BFA) | Protein Transport Inhibitor | 1000X Solution | -20°C | Essential for Intracellular Staining (Flow Cytometry). |
| Monensin | Protein Transport Inhibitor | 1000X Solution | -20°C | Alternative to BFA; better for gp120/CD107a, worse for IL-2/TNF |
Expert Insight: A23187 vs. Ionomycin
While both are ionophores, A23187 (Calcimycin) is naturally fluorescent (excitation ~378 nm, emission ~430 nm).
-
Risk: If performing Flow Cytometry, A23187 can cause high background in the Blue/Violet channels (e.g., DAPI, Pacific Blue, BV421).
-
Mitigation: If your panel uses these channels, titrate A23187 carefully or wash cells extensively (3x) before staining. Alternatively, use Ionomycin (non-fluorescent) if A23187 is not strictly mandated by your SOP [1].
Protocol A: Intracellular Cytokine Staining (Flow Cytometry)
Objective: Detect cytokine production at the single-cell level. Key Constraint: Cytokines must be trapped inside the cell using a protein transport inhibitor.
Experimental Workflow
Figure 2: Step-by-step workflow for Intracellular Cytokine Staining (ICS).
Step-by-Step Methodology
-
Cell Preparation:
-
Adjust cell concentration (PBMCs or T-cell lines) to
cells/mL in complete culture media (RPMI-1640 + 10% FBS). -
Aliquot 1 mL of cell suspension per well in a 24-well plate or FACS tubes.
-
-
Stimulation Cocktail Preparation:
-
PMA: Final concentration 10–50 ng/mL .
-
Calcium Ionophore IV: Final concentration 0.5–1.0
g/mL (~1 M). -
Note: Prepare a "10X" or "500X" master mix in media to ensure accurate pipetting of small volumes.
-
-
Inhibitor Addition (CRITICAL):
-
Add Brefeldin A (BFA) (typically 1-5
g/mL) immediately or 1 hour after stimulation. -
Why wait 1 hour? Some researchers wait 1 hour to allow initial signaling to occur before stressing the ER/Golgi, but simultaneous addition is standard for robust cytokines like IFN-
.
-
-
Incubation:
-
Incubate at 37°C, 5%
for 4 to 6 hours . -
Warning: Do not exceed 6 hours significantly. Prolonged exposure to PMA/Ionophore + BFA is toxic and leads to high cell death and autofluorescence [2].
-
-
Staining:
-
Surface: Wash cells, stain for surface markers (CD3, CD4, CD8) and Fixable Viability Dye (essential to gate out dead cells).
-
Fix/Perm: Use a commercial Fixation/Permeabilization buffer set (e.g., 4% Paraformaldehyde followed by Saponin-based buffer). Incubate 20-30 mins.
-
Intracellular: Stain with anti-cytokine antibodies (e.g., anti-IFN
-APC, anti-IL-2-PE) in Permeabilization buffer for 30 mins.
-
-
Analysis:
-
Wash twice with Perm buffer, then resuspend in Flow Buffer. Acquire on Flow Cytometer.
-
Protocol B: Soluble Cytokine Analysis (ELISA/Multiplex)
Objective: Quantify total secreted cytokine concentration in the supernatant. Difference: DO NOT use Brefeldin A or Monensin.
-
Preparation: Prepare cells as in Protocol A (
cells/mL). -
Stimulation:
-
Add PMA (10–50 ng/mL) and Calcium Ionophore IV (0.5–1.0
g/mL). -
NO Inhibitors: Ensure no protein transport inhibitors are present.
-
-
Incubation:
-
Incubate at 37°C for 24 to 48 hours .
-
Note: Secretion takes longer than intracellular accumulation. 24h is usually sufficient for IL-2 and IFN-
.
-
-
Harvest:
-
Centrifuge cells (300 x g, 5 min).
-
Collect the supernatant carefully without disturbing the pellet.
-
Store supernatant at -80°C until analysis via ELISA or Bead-based Multiplex assay.
-
Troubleshooting & Optimization (Self-Validating Systems)
To ensure trustworthiness, every experiment should include these internal controls:
| Issue | Probable Cause | Corrective Action |
| High Cell Death | Toxicity of reagents | Reduce incubation time to 4 hours. Titrate PMA down to 10 ng/mL. Ensure Brefeldin A is not overdosed. |
| No Cytokine Signal | Reagent degradation | PMA hydrolyzes in water. Ensure stocks are in DMSO and stored at -20°C. Positive Control: Use a fresh batch of PMA/Ionophore on a known responder cell line (e.g., Jurkat). |
| High Background (Flow) | A23187 Fluorescence | A23187 emits in the blue/violet spectrum. Use empty channels (FMO) to check for autofluorescence. Switch to Ionomycin if interference is unmanageable. |
| Downregulation of CD4 | PMA-induced internalization | PMA causes CD4 endocytosis [3]. Solution: Stain for CD4 intracellularly (during the cytokine step) or use CD3/CD8 gating to infer the CD4 population. |
References
-
Thermo Fisher Scientific. "Stimulation of Cytokine Production in Immune Cells Protocol." Thermo Fisher Scientific Application Notes. Link
-
BioLegend. "Intracellular Flow Cytometry Staining Protocol." BioLegend Technical Protocols. Link
-
Andersson, U., et al. "Characterization of individual tumor necrosis factor alpha- and interleukin 1-producing cells after lipopolysaccharide or phorbol ester stimulation." Journal of Experimental Medicine, 1986. Link
-
Sigma-Aldrich. "Calcium Ionophore A23187 Product Information." Merck/Sigma Technical Data. Link
Sources
- 1. Stimulation of AIDS lymphocytes with calcium ionophore (A23187) and phorbol ester (PMA): studies of cytoplasmic free Ca, IL-2 receptor expression, IL-2 production, and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elevating calcium in Th2 cells activates multiple pathways to induce IL-4 transcription and mRNA stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Use of Calcium ionophore IV in neuroscience research
Application Note: Precision Calcium Sensing in Neural Microenvironments using Calcium Ionophore IV (ETH 5234)
Part 1: Core Directive & Strategic Overview
The Distinction: In neuroscience, "Calcium Ionophore" is a term often used loosely. It is critical to distinguish Calcium Ionophore IV (ETH 5234) from its counterparts like A23187 (Calcimycin) or Ionomycin .
-
A23187/Ionomycin: Used to manipulate intracellular calcium (induce influx/store release).
-
Calcium Ionophore IV (ETH 5234): Used to measure calcium.[1][2][3][4] It is a neutral carrier specifically engineered for Ion-Selective Microelectrodes (ISMEs) .
Why ETH 5234?
This guide focuses on the fabrication and application of Calcium-Selective Microelectrodes (Ca-ISMEs). ETH 5234 is the industry standard for this application because of its extreme lipophilicity and superior selectivity coefficients (
Primary Applications:
-
Real-time [Ca²⁺]ₒ Monitoring: Measuring rapid depletions in extracellular calcium during synaptic transmission, repetitive stimulation, or spreading depression in brain slices.
-
Mitochondrial Flux: Quantifying calcium uptake in isolated mitochondrial suspensions.
-
Ion-Selective Scanning Probe Microscopy: Mapping calcium gradients at the cellular surface.
Part 2: Technical Specifications & Mechanism
The Sensing Mechanism
Calcium Ionophore IV functions as a neutral carrier within a liquid membrane (usually PVC-based). It creates a Phase Boundary Potential at the interface between the electrode tip and the neural tissue.
-
Complexation: ETH 5234 forms a 1:3 complex with Ca²⁺ (depending on conditions, often modeled as wrapping the ion).
-
Signal Generation: The potential difference (
) follows the Nernst Equation (or Nicolsky-Eisenman equation when interference is present):-
Where
is the calcium activity.[5] -
is the selectivity coefficient against interfering ion
.
-
Chemical Properties
| Property | Specification |
| Chemical Name | N,N-Dicyclohexyl-N',N'-dioctyl-3-oxapentanediamide |
| Type | Neutral Ionophore (ETH 5234) |
| Selectivity (Ca over Mg) | ~ |
| Selectivity (Ca over K) | ~ |
| Lipophilicity | Extremely High (Prevents leaching into tissue) |
| Detection Limit | ~10⁻⁸ M (in optimized buffers) |
Part 3: Visualization of Sensing Pathway
The following diagram illustrates the electrochemical interface of a Ca-ISME tip during a neural recording experiment.
Caption: Schematic of the potentiometric interface. ETH 5234 selectively extracts Ca²⁺, generating a voltage potential proportional to log[Ca²⁺].
Part 4: Protocol - Fabrication of Ca²⁺-Selective Microelectrodes
Objective: Fabricate double-barreled or single-barreled microelectrodes for recording [Ca²⁺]ₒ in brain slices.
Reagents Required
-
Ionophore: Calcium Ionophore IV (ETH 5234) (Sigma/Fluka).
-
Plasticizer: o-Nitrophenyl octyl ether (o-NPOE).[2]
-
Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).
-
Matrix: Poly(vinyl chloride) (PVC), high molecular weight.
-
Solvent: Tetrahydrofuran (THF), inhibitor-free.
-
Silanizing Agent: Dimethyldichlorosilane (5% in CCl₄ or Toluene).
Step 1: The Sensor Cocktail (Liquid Membrane)
The exact ratio is critical for Nernstian slope and response time.
-
Weigh the following into a 1.5 mL glass vial:
-
ETH 5234: 1.00% (wt)
-
KTpClPB: 0.50% (wt) (Ensures permselectivity/anion exclusion)
-
PVC: 33.0% (wt)
-
o-NPOE: 65.5% (wt)
-
-
Dissolve: Add 3-4 volumes of THF. Vortex until the PVC is completely dissolved. The solution should be clear and viscous (like honey).
-
Note: Store at 4°C in the dark. Valid for ~1-2 weeks. Evaporation of THF changes viscosity.
Step 2: Glass Preparation (Silanization)
Glass is naturally hydrophilic. The hydrophobic membrane will not stick unless the glass is silanized.
-
Pull borosilicate glass capillaries to a tip diameter of 1–2 µm.
-
Bake: Place capillaries in an oven at 200°C for 30 mins to remove moisture.
-
Silanize: Inject the silanizing agent vapor or dip the back end into the solution (5% Dimethyldichlorosilane). Alternatively, expose to vapor in a closed jar for 15 mins.
-
Cure: Bake again at 100°C for 1 hour. The tip should now be hydrophobic.
Step 3: Electrode Filling
-
Backfill: Fill the capillary with the Internal Filling Solution (100 mM CaCl₂). Avoid bubbles at the tip.
-
Tip Loading: Under a microscope, dip the tip into the Sensor Cocktail . Apply slight negative pressure (suction) to draw up a column of ~100–200 µm length.
-
Evaporation: Let the THF evaporate for 2–3 minutes. The membrane will solidify into a gel-like plug.
Step 4: Calibration (Mandatory)
Before touching any tissue, the electrode must be calibrated to ensure it follows the Nernst equation (Slope: ~29.6 mV/decade at 25°C for divalent ions).
Calibration Solutions:
-
Background: 150 mM NaCl, 3 mM KCl, 10 mM HEPES (pH 7.4).
-
Add CaCl₂ to create: 0.1 mM, 1.0 mM, 10.0 mM standards.
Procedure:
-
Connect the Ca-ISME to the high-impedance headstage (>10¹³ Ω input impedance is required; standard patch-clamp amps may not suffice, use an electrometer or specific voltage-follower).
-
Reference electrode: Ag/AgCl pellet in the bath.
-
Dip in 0.1, 1.0, and 10.0 mM solutions.
-
Acceptance Criteria:
-
Slope: 26–30 mV per decade.
-
Response time (t₉₀): < 5 seconds.
-
Drift: < 1 mV/hour.
-
Part 5: Experimental Workflow (Brain Slice)
Scenario: Measuring extracellular calcium depletion during Schaffer collateral stimulation in a hippocampal slice.
-
Setup: Place the hippocampal slice in the recording chamber with aCSF (Artificial Cerebrospinal Fluid).
-
Placement:
-
Electrode 1 (Stimulating): Place in Schaffer collaterals.
-
Electrode 2 (Ca-ISME): Lower into the Stratum Radiatum (dendritic field).
-
-
Baseline: Allow the potential to stabilize. This voltage corresponds to the baseline [Ca²⁺]ₒ (usually 1.2 – 2.0 mM depending on aCSF).
-
Stimulation: Apply a high-frequency train (e.g., 20 Hz for 2s).
-
Observation:
-
You will observe a negative deflection in voltage.
-
Convert this voltage change (
) to concentration change using the calibration curve:
-
-
Interpretation: A drop in [Ca²⁺]ₒ indicates calcium moving into the postsynaptic neurons via NMDA/AMPA receptors and VGCCs.
Part 6: Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Slope (< 20 mV/dec) | Membrane contamination or shunt | Check silanization; ensure glass is hydrophobic. Re-make cocktail. |
| Slow Response (> 10s) | Membrane too thick or old | Use a smaller column of cocktail (< 100 µm). Use fresh cocktail. |
| Drift | Hydration layer forming | Store tips in 100 mM CaCl₂ overnight before use to equilibrate. |
| Noise | High Impedance | Shield the setup with a Faraday cage. Ensure headstage is close to electrode. |
| Interference | High K⁺ or Na⁺ | Confirm ETH 5234 was used (not A23187). Check selectivity coefficients. |
References
-
Heinemann, U., et al. "Changes in extracellular free calcium in normal and epileptic sensorimotor cortex of cats." Brain Research, 1977. Link
- Foundational text on measuring extracellular calcium shifts.
-
Amman, D., et al. "Neutral carrier based calcium ion-selective electrode with detection limit in the sub-nanomolar range." Analytical Chemistry, 1981. Link
- Defines the chemical properties of ETH 5234.
-
Nicholson, C. "Ion-selective microelectrodes and diffusion measurements as tools to explore the brain cell microenvironment." Journal of Neuroscience Methods, 1993. Link
- Review of methodology for neuroscience applic
-
Bühlmann, P., & Umezawa, Y. "Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes." Electroanalysis, 2000. Link
- Detailed physical chemistry of the sensing mechanism.
-
Sigma-Aldrich. "Calcium Ionophore IV - Product Specification." Link
Sources
- 1. Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Original Article: Comparison of A23187 vs Ionomycin-induced Responses and Cytosolic Calcium Increases in Aequorin-loaded Human Platelets. Evidence for Ionophore-specific Differences in Intracellular Calcium Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Calcium Ionophore IV in Cellular Assays
Topic: Troubleshooting Off-Target Effects & Reagent Suitability Reagent Class: Ionophores / Neutral Carriers Target Audience: Assay Development Scientists, Cell Biologists[1]
Critical Reagent Verification: The "IV" Distinction
Warning: Before proceeding with biological troubleshooting, you must verify the exact chemical identity of your reagent.[1]
In the field of ionophores, nomenclature is frequently confused. "Calcium Ionophore IV" refers to a specific chemical entity (ETH 5234 ) designed for electrochemical sensors , not standard live-cell signaling.[1]
| Feature | Calcium Ionophore IV (ETH 5234) | Calcium Ionophore A23187 (Calcimycin) | Ionomycin |
| CAS Number | 126572-74-5 | 52665-69-7 | 56092-81-0 |
| Primary Use | Ion-Selective Electrodes (ISE) , Optodes | Live Cell Ca²⁺ Flux, Apoptosis Induction | Live Cell Ca²⁺ Flux, PMA stimulation |
| Lipophilicity | Extreme (Dioctadecyl chains) | Moderate | Moderate |
| Solubility | THF, PVC membranes | DMSO, Ethanol | DMSO, Ethanol |
| Cell Permeability | Poor (Forms micelles/precipitates in media) | High | High |
| Fluorescence | None (but causes light scatter) | High Autofluorescence (UV/Blue) | None |
Diagnostic Step: Check your bottle.[1]
-
If you possess ETH 5234 , and you are attempting a standard FLIPR or cytosolic calcium assay, stop .[1] This reagent is unsuitable for rapid transmembrane transport in aqueous media due to extreme lipophilicity and lack of bioavailability.[1]
-
If you intended to use A23187 or Ionomycin but are experiencing off-target effects, proceed to Section 3.[1]
Troubleshooting Guide: Calcium Ionophore IV (ETH 5234)[1][2][3]
If your experimental design specifically requires ETH 5234 (e.g., for incorporation into liposomes or artificial membranes), use this guide to mitigate its specific failure modes.
Q1: Why do I see no calcium flux signal in my FLIPR/Microplate assay?
Root Cause: Bioavailability Failure. Calcium Ionophore IV is a neutral carrier designed to reside in plasticized PVC membranes.[1] When added to aqueous cell culture media (even with DMSO), it rapidly precipitates or forms inactive micelles rather than partitioning into the cell membrane.[1] Corrective Action:
-
Protocol Adjustment: You cannot use standard "add-and-read" protocols. ETH 5234 must be incorporated into the membrane during cell seeding or via liposomal delivery vehicles.
-
Switch Reagents: For standard GPCR/Ion Channel controls, switch to Ionomycin (1 µM) or A23187 (1-5 µM) .[1]
Q2: The cells appear "grainy" or lysed immediately after addition.
Root Cause: Physical Precipitate Toxicity. The "off-target" effect here is physical rather than signaling-based.[1] The insoluble ionophore aggregates on the cell surface, causing mechanical stress and localized high concentrations of solvent (if THF was used). Corrective Action:
-
Spin down the working solution before addition to remove aggregates.
-
Validate solvent tolerance (ETH 5234 often requires stronger solvents than DMSO for initial solubilization).[1]
Off-Target Effects of Standard Calcium Ionophores (A23187 & Ionomycin)[1]
If you are using standard ionophores and observing unexpected toxicity or aberrant signaling, these are the biologically relevant off-target mechanisms.[1]
Mechanism of Action & Off-Target Pathways
Caption: Primary and off-target pathways of calcium ionophores.[1] Note the mitochondrial uncoupling and heavy metal transport which often confound toxicity assays.
FAQ: Biological Off-Target Effects
Q: My assay detects apoptosis earlier than expected. Is this specific to my target?
-
Issue: Rapid onset of cell death (1-2 hours) in control wells.
-
Mechanism: Mitochondrial Uncoupling. A23187 acts as a protonophore.[1] It transports Ca²⁺ in exchange for H⁺.[1] This collapses the mitochondrial membrane potential (
), halting ATP production and releasing Cytochrome C, independent of the cytosolic Ca²⁺ signal. -
Troubleshooting:
-
Reduce concentration to the absolute minimum required for signal (
). -
Use 4-Bromo-A23187 , which is less fluorescent and has slightly different transport kinetics, though uncoupling remains a risk.[1]
-
Q: I am seeing high background fluorescence in the Blue/Green channel.
-
Issue: Interference with Fura-2, Indo-1, or DAPI staining.
-
Mechanism: Autofluorescence. A23187 is naturally fluorescent (Excitation ~300-380nm, Emission ~430-450nm).[1]
-
Troubleshooting:
Q: My heavy metal transporter assay is showing false positives.
-
Issue: Unexpected transport of Zinc (Zn²⁺) or Manganese (Mn²⁺).[1]
-
Mechanism: Cation Promiscuity. A23187 is not perfectly Ca²⁺ selective.[1] It transports divalent cations with the affinity order: Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺.
-
Troubleshooting:
Validated Protocol: Determining Non-Toxic Window
To distinguish between "Assay Signal" and "Off-Target Toxicity," perform a Dual-Readout Titration .
Materials:
-
Reagent: Ionomycin or A23187 (DMSO stock).[1]
-
Dye 1: Fluo-4 AM (Ca²⁺ Flux).[1]
-
Dye 2: CellTiter-Glo® (ATP/Viability) or Propidium Iodide (Membrane Integrity).[1]
Workflow:
-
Preparation: Prepare a 2-fold serial dilution of Ionophore (Range: 10 µM down to 0.01 µM).
-
Loading: Load cells with Fluo-4 AM as per standard protocol.
-
Flux Assay (Kinetic): Inject Ionophore and record Ca²⁺ signal for 180 seconds.
-
Incubation: Incubate the same plate for 4 hours at 37°C.
-
Viability Assay (Endpoint): Add CellTiter-Glo or Propidium Iodide.[1]
-
Analysis: Plot Signal vs. Concentration and Toxicity vs. Concentration on the same graph.
Interpretation:
-
The "Goldilocks" Zone: The concentration where Ca²⁺ flux is maximal (Emax) but ATP levels remain >80% of control.
-
If curves overlap: The ionophore is killing your cells as fast as it activates them. Switch ionophores or reduce incubation time.
References
-
Sigma-Aldrich. Calcium Ionophore IV (ETH 5234) Product Specification.[1]Link[1]
-
Fay, J. et al. (2019).[1] Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing.[1] ACS Sensors.[1] Link[1]
-
Reed, P.W.[1] & Lardy, H.A. (1972).[1] A23187: A Divalent Cation Ionophore.[1] Journal of Biological Chemistry.[1] Link
-
Dedkova, L.M. et al. (2000).[1] Dual Responses of CNS Mitochondria to Elevated Calcium.[1] Journal of Neuroscience.[1] Link
-
Abbott, N.J. et al. (1998).[1] Preparation of Calcium Ionophore A23187.[1][4][5] Cold Spring Harbor Protocols.[1] Link
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Lack of effect of the Ca2+ ionophore A23187 on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
Technical Support Center: Mitigating Calcium Ionophore IV-Induced Mitochondrial Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcium Ionophore IV. This guide is designed to provide in-depth, field-proven insights into managing and mitigating the mitochondrial stress induced by this powerful tool. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Section 1: Foundational FAQs
This section addresses the most common high-level questions about Calcium Ionophore IV and its effects on mitochondrial biology.
Q1: What is Calcium Ionophore IV and how does it fundamentally work?
Calcium Ionophore IV, also known as A23187 or Calcimycin, is a mobile ion carrier that is highly selective for divalent cations, particularly calcium (Ca2+).[1] Its lipophilic nature allows it to embed within cellular membranes and transport Ca2+ across these barriers, effectively shuttling extracellular calcium into the cytoplasm down its concentration gradient.[2][3][4] This rapid influx dramatically increases the intracellular Ca2+ concentration, mimicking various physiological signaling events or, at higher concentrations, inducing a state of cellular stress.[5]
Q2: Why does Calcium Ionophore IV treatment lead to mitochondrial stress?
The primary driver of mitochondrial stress is acute calcium overload. Under normal conditions, mitochondria play a key role in buffering cytosolic calcium. However, the rapid and massive influx of Ca2+ facilitated by the ionophore overwhelms this capacity. This leads to a cascade of detrimental events:
-
Mitochondrial Calcium Overload: Mitochondria take up excess cytosolic Ca2+, leading to high concentrations within the mitochondrial matrix.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): Sustained high levels of matrix Ca2+, often coupled with oxidative stress, trigger the opening of a large, non-selective channel in the inner mitochondrial membrane known as the mPTP.[6][7][8]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The open mPTP allows for the unrestricted flow of ions and small molecules (<1.5 kDa), dissipating the proton gradient that constitutes the mitochondrial membrane potential. This is a critical blow, as ΔΨm is essential for ATP synthesis.[6]
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain, a direct consequence of ΔΨm collapse, leads to the leakage of electrons and the generation of superoxide and other ROS.[9][10]
-
ATP Depletion & Cell Death: With ATP synthesis halted and cellular damage accumulating from ROS, the cell is pushed towards apoptotic or necrotic cell death pathways.[6][8]
Caption: Ionophore-induced cascade leading to mitochondrial stress.
Q3: What are the key measurable indicators of mitochondrial stress in this experimental model?
To accurately assess the impact of Calcium Ionophore IV, you should monitor several key parameters of mitochondrial health:
-
Mitochondrial Membrane Potential (ΔΨm): This is one of the most sensitive indicators. A decrease in ΔΨm is an early sign of mitochondrial dysfunction. It can be measured using fluorescent dyes like TMRE or JC-1.
-
Mitochondrial ROS Production: Specifically measuring mitochondrial superoxide is crucial. Probes like MitoSOX™ Red are targeted to the mitochondria and are oxidized by superoxide, providing a specific readout.
-
Intracellular Calcium Levels: Using calcium-sensitive dyes like Fura-2 or Fluo-4 allows you to confirm the ionophore's primary effect and correlate it with downstream mitochondrial events.
-
Cell Viability and Apoptosis: Assays for markers like Annexin V (early apoptosis), propidium iodide (late apoptosis/necrosis), and caspase activation (e.g., Caspase-3/7) will quantify the ultimate cellular fate.
Section 2: Experimental Design & Optimization
A well-designed experiment is the foundation of reproducible data. This section provides guidance on optimizing your experimental setup.
Q4: How do I determine the optimal concentration and incubation time for Calcium Ionophore IV?
This is the most critical parameter to establish, as cell types exhibit vastly different sensitivities. The goal is to find a concentration that induces measurable mitochondrial stress without causing immediate, widespread necrosis.
Our Recommendation: Perform a dose-response and time-course experiment.
-
Dose-Response: Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM).
-
Time-Course: For a given concentration, assess mitochondrial health at multiple time points (e.g., 15 min, 30 min, 1 hr, 4 hrs).
The Rationale: A low concentration for a short duration might trigger subtle, reversible stress, while a high concentration can cause irreversible damage and rapid cell death, masking the specific mitochondrial events you wish to study. The "optimal" condition is one that gives you a clear window to measure your desired endpoints.
| Cell Type Category | Typical Starting Concentration Range (µM) | Typical Incubation Time | Key Considerations |
| Sensitive Cells (e.g., primary neurons, lymphocytes) | 0.1 - 1.0 µM | 15 - 60 minutes | These cells have a delicate calcium homeostasis. Start at the low end of the concentration range. |
| Robust Cell Lines (e.g., HEK293, HeLa, Jurkat) | 1.0 - 5.0 µM | 30 minutes - 4 hours | More resilient, but still require careful titration. A 1-2 hour incubation is often a good starting point. |
| Resistant Cells (e.g., some cancer cell lines) | 5.0 - 10+ µM | 1 - 6 hours | May require higher concentrations to elicit a strong response. Ensure solvent controls (e.g., DMSO) are run in parallel. |
Note: This table provides starting points. Empirical validation for your specific cell line and experimental conditions is mandatory.
Q5: Which cell culture conditions are critical for reproducible results?
Consistency in your baseline culture conditions is paramount for mitigating variability.
-
Calcium in Media: Standard culture media (e.g., DMEM, RPMI-1640) contain physiological levels of calcium (~1.8 mM), which is sufficient for the ionophore to act. Avoid using calcium-free media unless it is a specific experimental variable, as this will prevent the ionophore's primary function.
-
Serum Presence: Serum contains proteins that can bind to the ionophore, reducing its effective concentration. For acute treatments (< 4 hours), performing the experiment in serum-free media can lead to more consistent results.[11] If longer incubations are required, use a consistent, low percentage of serum and be aware of its potential impact.
-
Cell Confluency: Use cells that are in the logarithmic growth phase and at a consistent confluency (typically 70-80%). Over-confluent or starved cells may have altered baseline mitochondrial health, confounding your results.
Section 3: Troubleshooting Common Experimental Issues
Even with a well-designed protocol, challenges can arise. This section addresses specific problems in a Q&A format.
Q6: My cells are showing excessive death and detachment, even at what I thought were low ionophore concentrations. What could be wrong?
This is a common issue indicating that the calcium overload is too severe and is inducing rapid necrosis rather than controlled apoptosis or measurable stress.
Troubleshooting Steps:
-
Verify Ionophore Concentration: Double-check the calculations for your stock solution and final working concentrations. A simple dilution error is a frequent culprit.
-
Drastically Reduce Incubation Time: The kinetics of ionophore action are rapid. Cut your incubation time in half, or even to 5-10 minutes, and assess the outcome. You may be capturing a very late-stage event.
-
Lower the Concentration Further: Your "low" concentration may be too high for your specific cell type. Reduce the concentration by an order of magnitude (e.g., from 1 µM to 0.1 µM) and repeat the dose-response curve.
-
Check Media pH: Ensure your culture medium and buffers are at the correct physiological pH. pH shifts can alter both cell health and ionophore activity.
Q7: I'm not observing the expected level of mitochondrial dysfunction (e.g., no change in ΔΨm). What are the possible causes?
If the ionophore appears inactive, several factors related to the compound, the cells, or the assay itself could be at play.
Troubleshooting Steps:
-
Ionophore Integrity: Calcium Ionophore IV is sensitive to light.[12] Ensure your stock solution has been stored properly (typically at -20°C, protected from light) and has not undergone excessive freeze-thaw cycles. Consider purchasing a fresh vial if in doubt.
-
Insufficient Concentration/Time: Your cells may be more resistant than anticipated. Systematically increase the concentration and/or the incubation time based on your initial optimization experiments.
-
Calcium Availability: Confirm you are using calcium-containing media for the treatment. The ionophore requires an extracellular source of calcium to transport.
-
Assay Timing: Mitochondrial depolarization can be transient. If you are measuring too late, the cells may have already died or initiated recovery mechanisms. Perform a detailed time-course experiment to find the peak of the response.
Q8: My fluorescence-based mitochondrial health assays (e.g., TMRE, JC-1, MitoSOX) are giving inconsistent or noisy data. How can I improve them?
Fluorescence assays are powerful but sensitive to technique. Inconsistent data often stems from issues with dye loading, imaging, or data analysis.
Caption: Troubleshooting workflow for fluorescence-based assays.
Key Insights for Assay Improvement:
-
Dye Concentration and Loading: Overloading cells with fluorescent dyes can itself be toxic and induce mitochondrial artifacts. Titrate the dye concentration to find the lowest level that gives a robust signal. Ensure incubation times are consistent across all samples.
-
Positive Controls are Essential: For ΔΨm assays, always include a positive control like CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a protonophore that rapidly collapses the membrane potential.[13] This confirms your assay system is working correctly.
-
Avoid Phototoxicity: Minimize the exposure of dye-loaded cells to light, both ambient and from the microscope's excitation source, to prevent photobleaching and the generation of ROS artifacts.
Section 4: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for core assays used to assess ionophore-induced mitochondrial stress.
Protocol 1: Measuring Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 Dye (MitoProbe™ JC-1 Assay Kit or similar)
-
DMSO
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Positive Control: CCCP (10 mM stock in DMSO)
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate imaging dishes/slides
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in your chosen format (e.g., 96-well plate) to achieve 70-80% confluency on the day of the experiment.
-
Prepare JC-1 Working Solution: Prepare a 2 µM JC-1 working solution in pre-warmed culture medium.[13] Protect from light.
-
Prepare Positive Control: Prepare a well with cells to be treated with CCCP. A final concentration of 50 µM is typically effective.[13]
-
Induce Mitochondrial Stress: Treat cells with various concentrations of Calcium Ionophore IV for the desired time. Include vehicle-only (e.g., DMSO) control wells.
-
Positive Control Treatment: Add CCCP to the positive control well and incubate for 5-10 minutes at 37°C.
-
Dye Loading: Remove the treatment media from all wells. Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
Wash: Gently remove the loading solution and wash the cells once with pre-warmed PBS.
-
Read Fluorescence:
-
Plate Reader: Read fluorescence for both red aggregates (Ex/Em ~560/595 nm) and green monomers (Ex/Em ~485/535 nm).
-
Flow Cytometry: Harvest cells, resuspend in PBS, and analyze using channels for green (e.g., FITC) and red (e.g., PE) fluorescence.
-
Microscopy: Capture images using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Detecting Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a cell-permeant dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits a strong red fluorescence upon binding to nucleic acids.[14][15] It is not readily oxidized by other ROS, making it a specific indicator for mitochondrial superoxide.[14]
Materials:
-
MitoSOX™ Red reagent (Thermo Fisher Scientific, or similar)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ or other suitable buffer
-
Positive Control: Antimycin A or Rotenone (inducers of mitochondrial superoxide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your control and Calcium Ionophore IV-treated cells. Aim for a concentration of approximately 1 x 10^6 cells/mL.
-
Prepare MitoSOX Working Solution: Prepare a 5 µM MitoSOX working solution in pre-warmed HBSS.[14] Prepare this solution fresh and protect it from light.
-
Dye Loading: Add the MitoSOX working solution to your cell suspension. Incubate for 10-20 minutes at 37°C, protected from light.
-
Wash: Centrifuge the cells gently (e.g., 400 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in fresh, pre-warmed HBSS. Repeat the wash step twice more to remove any residual, non-internalized dye.
-
Analysis:
-
Flow Cytometry: Analyze the cells using an appropriate laser for excitation (e.g., 488 nm or 561 nm) and a red emission filter (e.g., PE or PE-Texas Red channel, ~580 nm).
-
Microscopy: Plate cells on imaging slides, perform the treatment and loading in the dish, wash, and then image using a red fluorescent filter set.
-
-
Data Analysis: Quantify the increase in mean fluorescence intensity in the red channel. A higher intensity in treated cells compared to controls indicates an increase in mitochondrial superoxide production.
Section 5: References
-
Turovsky, E. A. (2016). Mechanism of action of calcium ionophores on intact cells. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 10(4), 301–312.
-
Li, Y., et al. (2022). Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. Frontiers in Endocrinology, 13, 950575.
-
He, A., et al. (2021). Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation. Frontiers in Cell and Developmental Biology, 9, 679934.
-
He, A., et al. (2021). Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation. Frontiers in Cell and Developmental Biology, 9, 679934. Available at: [Link]
-
IVF London. (2023). What is Calcium Ionophore and how does it help?. YouTube. Available at: [Link]
-
Li, Y., et al. (2022). Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles. Frontiers in Endocrinology, 13. Available at: [Link]
-
Abakumova, T., et al. (2024). Gene Therapy for Heart Failure: Impact on Mitochondrial Dysfunction. International Journal of Molecular Sciences, 25(3), 1735.
-
Cambridge University Hospitals. (2023). Artificial Oocyte Activation (AOA) with Calcium Ionophore. Available at: [Link]
-
Seo, J., et al. (2021). Effect of disruption of mitochondrial and endoplasmic reticulum calcium homeostasis on neurites in hydrogen peroxide- and ionomycin-treated cells. Molecular Medicine Reports, 24(5), 1-1.
-
Animated biology with Arpan. (2020). Calcium and cell injury | Calcium overload | pathology in 2 minutes. YouTube. Available at: [Link]
-
Ferraz, M., et al. (2023). Disruption of Calcium Homeostasis in Human Spermatozoa: Implications on Mitochondrial Bioenergetics, ROS Production, Phosphatidylserine Externalization, and Motility. Antioxidants, 12(12), 2097.
-
Stout, A. K., & Shuttleworth, C. W. (2012). Effects of FK506 and Cyclosporin A on Calcium Ionophore-Induced Mitochondrial Depolarization and Cytosolic Calcium in Astrocytes and Neurons. Neurochemical research, 37(11), 2446–2456.
-
Thermo Fisher Scientific. (2022). MitoSOX Green and MitoSOX Red Mitochondrial Superoxide Indicators User Guide. Thermo Fisher Scientific.
-
Duchen, M. R., et al. (2003). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Cell Calcium, 34(4-5), 379-393.
-
Murphy, E., & Steenbergen, C. (2020). Role of Mitochondrial Calcium and the Permeability Transition Pore in Regulating Cell Death. Journal of Molecular and Cellular Cardiology, 142, 1-10.
-
Kausar, H., et al. (2012). Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role. Cell Calcium, 51(2), 165-174.
-
Murphy, E., & Steenbergen, C. (2020). Role of Mitochondrial Calcium and the Permeability Transition Pore in Regulating Cell Death. Journal of Molecular and Cellular Cardiology, 142, 1-10. Available at: [Link]
-
Petersen, A., et al. (1999). Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons. Brain Research Bulletin, 49(3), 183-193.
-
Abcam. (2013). TMRE Mitochondrial Membrane Potential Assay Kit. Abcam plc.
-
Turovsky, E. A. (2016). Mechanism of action of calcium ionophores on intact cells. ResearchGate. Available at: [Link]
-
Nazarewicz, R. R., et al. (2013). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Reactive Oxygen Species: Methods and Protocols, 177-185.
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences.
-
Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 668-680.
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. G-Biosciences.
-
Nexcelom Bioscience. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. Revvity.
-
MedChemExpress. (n.d.). MitoSOX Red. MedChemExpress.
-
Carraro, M., & Bernardi, P. (2012). Physiological Roles of the Permeability Transition Pore. Circulation Research, 111(9), 1223-1233.
-
Sigma-Aldrich. (n.d.). Calcium ionophore IV. Sigma-Aldrich.
-
ApexBio. (n.d.). MitoSOX Red Protocol. ApexBio.
-
Wieckowski, M. R., et al. (2014). Methods to monitor ROS production by fluorescence microscopy and fluorometry. Methods in Molecular Biology, 1127, 233-243.
-
Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 11(1), e3882.
-
KITAZATO CORPORATION. (n.d.). Calcium Ionophore. KITAZATO CORPORATION.
-
Smith, J. (2022). Live-cell imaging: Mitochondria membrane potential. Protocols.io.
-
Wikipedia. (n.d.). A23187. Wikipedia.
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience.
-
Krumm, A. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH.
-
Yang, Y., et al. (2019). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. STAR protocols, 1(2), 100099.
-
Various Authors. (2013). How to estimate the induction of ROS in cell culture?. ResearchGate.
-
Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Flow Cytometry Assay Kit. Cayman Chemical.
-
Zhang, Y., et al. (2022). Calcium ionophore improves embryonic development and pregnancy outcomes in patients with previous developmental problems in ICSI cycles. Reproductive Biology and Endocrinology, 20(1), 1-8.
-
UMDF. (2021). Updates in Research and Care: Mitochondrial Myopathy. YouTube.
Sources
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles [frontiersin.org]
- 3. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 4. Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Role of Mitochondrial Calcium and the Permeability Transition Pore in Regulating Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. product.kitazato.co.jp [product.kitazato.co.jp]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. apexbt.com [apexbt.com]
Technical Support Center: Impact of Serum Proteins on Calcium Ionophore IV Activity
The following Technical Support Guide is structured for researchers and drug development professionals utilizing Calcium Ionophore IV (ETH 5234) , primarily in the context of ion-selective sensors, microphysiometry, and bio-analytical assays .
Given the frequent nomenclature overlap in this field, this guide also addresses the comparative impact of serum on biological ionophores (e.g., A23187/Ionomycin) where relevant to assay optimization.
Content Type: Troubleshooting Guide & Technical FAQs Reagent Focus: Calcium Ionophore IV (ETH 5234) & Lipophilic Carriers Target Audience: Assay Developers, Sensor Engineers, Cell Biologists
Executive Summary: The "Serum Effect"
In drug development and physiological monitoring, serum (FBS, human serum, BSA) presents a dual challenge to Calcium Ionophore IV (ETH 5234). Unlike water-soluble reagents, Ionophore IV is a highly lipophilic neutral carrier (LogP > 8).
When introduced to a serum-rich environment, two critical failure modes occur:
-
Thermodynamic Sequestration: Serum albumin acts as a "sink," stripping the ionophore from membranes or binding it in solution, drastically reducing effective concentration.
-
Biofouling: Serum proteins adsorb onto the sensor/membrane interface, creating a diffusion barrier that alters impedance and response kinetics.
This guide provides the mechanistic logic and protocols to stabilize activity in these complex matrices.
Reagent Identification & Specificity
Before troubleshooting, confirm your reagent identity to ensure this guide matches your application.
| Common Name | Chemical Designation | Primary Application | Serum Interaction Risk |
| Calcium Ionophore IV | ETH 5234 (N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide) | Ion-Selective Electrodes (ISE) , Micro-sensors, Organ-on-Chip.[1][2] | High: Biofouling of sensor membrane; Leaching into serum. |
| Calcimycin | A23187 (Calcium Ionophore I) | Cell-based Ca2+ Flux Assays (FLIPR), Oocyte Activation. | High: Albumin binds drug, shifting EC50. |
| Ionomycin | Ionomycin (calcium salt) | Cell-based Ca2+ Flux Assays (High specificity). | High: Albumin binds drug, shifting EC50. |
> Note: If you are performing cell-based calcium flux (e.g., FLIPR) and using "Ionophore IV," ensure you are not inadvertently using an ISE reagent for cell permeabilization, as ETH 5234 is optimized for PVC/polyurethane membranes, not rapid cell entry.
Technical Deep Dive: Mechanisms of Interference
The Albumin Partitioning Coefficient
Serum albumin (BSA/HSA) possesses high-affinity hydrophobic pockets. Calcium Ionophore IV (ETH 5234) functions by shuttling Ca2+ through a hydrophobic membrane phase.
When serum is present:
-
Extraction (Leaching): The partition coefficient (
) favors the movement of the ionophore from the sensor membrane into the lipophilic domains of serum proteins. This leads to a gradual loss of sensor sensitivity (slope degradation). -
Interface Blocking: Proteins form a corona on the sensor surface. This increases the charge transfer resistance (
), leading to sluggish response times ( increases).
Visualization: The Serum-Interface Equilibrium[1]
Figure 1: Dynamics of Calcium Ionophore IV in serum. Note the competitive "Leaching" pathway where Albumin extracts the ionophore, and the "Fouling" layer blocking Ca2+ access.
Troubleshooting Guide
Scenario A: Ion-Selective Electrode (ISE) / Sensor Applications[1][4]
Q1: My sensor slope is Nernstian (29.6 mV/dec) in PBS, but drops to <20 mV/dec in 10% serum. Why?
-
Root Cause: Biofouling. Proteins have coated the PVC/Polyurethane membrane, creating a mixed potential and blocking the ion exchange interface.
-
Solution:
-
Pre-conditioning: Incubate the sensor in a solution containing the exact protein background (e.g., 10% FBS) but with fixed Ca2+ for 1 hour prior to calibration. This stabilizes the protein layer.
-
Protective Coating: Apply a polyurethane (PU) outer layer or a hydrogel (pHEMA) coating to the sensor. ETH 5234 is compatible with PU matrices, which resist protein adsorption better than PVC.
-
Q2: The sensor signal drifts continuously when measuring in whole blood or plasma.
-
Root Cause: Ionophore Leaching. The lipophilic components of blood (lipids/proteins) are extracting ETH 5234 from your membrane.
-
Solution:
-
Matrix Modification: Use a high molecular weight PVC or covalently attach the ionophore (though ETH 5234 is non-covalent).
-
Lipophilic Additives: Increase the lipophilicity of the plasticizer (e.g., use ETH 8045 instead of o-NPOE) to favor retention of the ionophore in the membrane.
-
Scenario B: Cell-Based Assays (If using A23187/Ionomycin)[1]
Q3: I see no calcium flux in my cells when using complete media (10% FBS), but it works in HBSS.
-
Root Cause: "The Sponge Effect." Serum albumin binds >90% of the ionophore, reducing the free concentration below the threshold required to permeabilize the cell membrane.
-
Solution:
-
Serum Starvation: Wash cells 2x with HBSS/Hepes buffer before adding the ionophore.
-
Concentration Compensation: If serum is mandatory (to maintain cell health), you must titrate the ionophore. Typically, a 10x to 50x higher concentration is required in 10% FBS to achieve the same flux kinetics as in serum-free buffer.
-
Optimized Protocols
Protocol 1: Correcting for Serum Interference in Ca2+ Calibration
Use this protocol if you are developing sensors using Calcium Ionophore IV.
Objective: Establish a valid calibration curve in protein-rich matrices.
-
Preparation of Standards:
-
Prepare Ca2+ standards (
M to M) in a background buffer that mimics the ionic strength of blood (150 mM NaCl). -
Crucial Step: Add BSA (Bovine Serum Albumin) at physiological concentration (40 g/L) to the standards only if you are measuring total calcium. If measuring ionized calcium (iCa), use dialyzed serum or avoid BSA in standards, as BSA binds Ca2+ and lowers free iCa.
-
-
Conditioning:
-
Immerse the ETH 5234-based sensor in a 10 mM CaCl2 solution containing 1% BSA for 60 minutes.
-
Why? This allows the initial rapid adsorption of proteins to reach equilibrium before measurement begins.
-
-
Measurement:
-
Measure from low to high concentration.
-
Rinse with a saline buffer containing 0.1% BSA between samples (prevents desorption of the equilibrium protein layer).
-
Protocol 2: Determining the "Serum Shift" Factor
Use this protocol to quantify how much your ionophore activity is dampened by serum.
Data Output Table: Example Shift Calculation
| Condition | Ionophore Conc. ( | Response (Fluorescence/mV) | % Activity Relative to PBS |
| PBS (Control) | 1.0 | 50,000 RFU | 100% |
| 1% FBS | 1.0 | 32,000 RFU | 64% |
| 10% FBS | 1.0 | 8,500 RFU | 17% |
| 10% FBS (Compensated) | 10.0 | 48,000 RFU | 96% |
Workflow:
-
Run a dose-response curve of the ionophore in Serum-Free Buffer. Calculate EC50.
-
Run the same curve in Media + 10% FBS. Calculate EC50(serum).
-
Shift Factor =
. -
Use this factor to adjust dosing in future experiments.
References
-
Sigma-Aldrich. Calcium Ionophore IV Selectophore™ Product Information.[3] (Identified as ETH 5234, CAS 126572-74-5).
-
Cuartero, M., et al. (2019). "Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing." ACS Sensors. (Details the leaching and cytotoxicity of ETH 5234 membranes in cell culture).
-
Frontiers in Endocrinology. (2021). "Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes."[4][5] (Provides comparative context for biological ionophore activity).
-
Zhu, J., et al. (2010). "Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore." Analytical Chemistry. (Discusses the selectivity and membrane behavior of ETH 5234).
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. A Silicon-Based Field-Effect Biosensor for Drug-Induced Cardiac Extracellular Calcium Ion Change Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
Autofluorescence issues with Calcium ionophore IV in imaging
Navigating Autofluorescence Challenges with Calcium Ionophore IV
Welcome to the technical support center for advanced calcium imaging applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Calcium Ionophore IV (A23187) and encountering autofluorescence-related issues in their imaging experiments. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Ionophore IV (A23187) and why is it used in calcium imaging?
Calcium Ionophore IV, also known as A23187 or Calcimycin, is a mobile ion-carrier that facilitates the transport of divalent cations, particularly calcium (Ca2+), across biological membranes.[1][2][3] In cellular biology, it is widely used to artificially increase intracellular Ca2+ concentrations.[1][2][4] This is invaluable for studying a vast array of calcium-dependent cellular processes, including signal transduction, secretion, and apoptosis, by allowing researchers to bypass the cell's natural signaling cascades and directly induce a calcium influx.[2]
Q2: I'm observing high background fluorescence in my control cells treated only with Calcium Ionophore IV. What could be the cause?
This is a classic case of autofluorescence, which can stem from several sources. The Calcium Ionophore A23187 molecule itself possesses intrinsic fluorescence.[5] Additionally, several endogenous cellular components can contribute to background fluorescence, a phenomenon that can be exacerbated by the experimental conditions.
Here's a breakdown of potential sources of autofluorescence:
-
Endogenous Fluorophores: Cells naturally contain molecules that fluoresce, such as NADH, collagen, and lipofuscin.[6] Metabolically active cells, for instance, have higher levels of NADH, which emits light around 450 nm.[6]
-
Reagent-Based Autofluorescence: The Calcium Ionophore A23187 itself can be a source of unwanted fluorescence.
-
Fixation-Induced Fluorescence: The use of aldehyde-based fixatives like formalin is a common culprit in generating autofluorescence due to the cross-linking of proteins.[7]
-
Media and Supplements: Phenol red, a common pH indicator in cell culture media, is highly fluorescent when excited around 440 nm.[8] Serum supplements can also contain fluorescent molecules.[8]
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the signal from my calcium indicator.
This is a common challenge that can significantly impact the signal-to-noise ratio of your experiment. Here is a systematic approach to identify and mitigate the source of the high background.
Step 1: Isolate the Source of Autofluorescence.
The first critical step is to determine the origin of the unwanted fluorescence.[8] This can be achieved by preparing a series of control samples.
Experimental Protocol: Identifying the Source of Autofluorescence
-
Unstained, Untreated Control: Image your cells without any labels or ionophore treatment. This will establish the baseline autofluorescence of your cells and the imaging medium.
-
Ionophore-Only Control: Treat your cells with Calcium Ionophore IV at the working concentration, but without the calcium indicator. This will reveal the contribution of the ionophore to the overall background fluorescence.
-
Indicator-Only Control: Load your cells with the calcium indicator, but do not add the ionophore. This helps to assess any background fluorescence from the indicator itself or from the loading process.
-
Vehicle Control: Treat cells with the vehicle used to dissolve the ionophore (e.g., DMSO) at the same final concentration used in the experiment.
By comparing the fluorescence intensity across these controls, you can pinpoint the primary source of the background signal.
Step 2: Mitigate the Identified Source of Autofluorescence.
Once the source is identified, you can implement targeted strategies to reduce its impact.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} caption: Troubleshooting workflow for high background fluorescence.
Mitigation Strategies:
| Strategy | Description |
| Use a Non-Fluorescent Ionophore Analog | For experiments where the ionophore's intrinsic fluorescence is the primary issue, consider using a non-fluorescent analog. 4-bromo-A23187 is a halogenated derivative of A23187 that is non-fluorescent and is often recommended for use with fluorescent probes.[9][10] It functions as a calcium ionophore but will not contribute to background signal.[10] |
| Optimize Fluorophore Selection | If cellular autofluorescence is high, particularly in the blue or green spectral regions, select a calcium indicator that excites and emits at longer wavelengths (in the red or far-red spectrum).[8][11] Red-shifted dyes are less likely to be affected by endogenous autofluorescence and can also reduce phototoxicity.[11][12] |
| Modify Sample Preparation | - Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free culture medium or a clear buffered saline solution before imaging to eliminate this source of fluorescence.[8]- Optimize Fixation: If fixation is necessary, consider using a non-cross-linking fixative like chilled methanol or ethanol instead of aldehyde-based fixatives to reduce fixation-induced autofluorescence.[7] Be aware that different fixatives can affect the fluorescence of certain dyes.[13][14] |
| Image Acquisition & Processing | - Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can capture the emission spectrum of your sample and computationally separate the specific signal of your calcium indicator from the autofluorescence background.[8]- Background Subtraction: While not a perfect solution, careful background subtraction during image analysis can help to improve the signal-to-noise ratio. |
Issue 2: My signal is bleaching quickly and the cells look unhealthy after imaging.
This is indicative of phototoxicity and photobleaching, two interconnected phenomena that can compromise the integrity of your data and the health of your live samples.[15][16][17]
Understanding Phototoxicity and Photobleaching
dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} caption: The relationship between phototoxicity and photobleaching.
Mitigation Strategies for Phototoxicity and Photobleaching
| Strategy | Description |
| Reduce Excitation Light Intensity | Use the lowest possible laser power or illumination intensity that still provides a detectable signal. |
| Minimize Exposure Time | Use the shortest possible exposure time for your detector. Modern sensitive cameras can often acquire a good signal with very brief exposures. |
| Use More Photostable Dyes | Select calcium indicators known for their high photostability. |
| Work at Longer Wavelengths | Shifting to red or far-red fluorophores can reduce phototoxicity as longer wavelength light is generally less damaging to cells.[11] |
| Use Antifade Reagents | For fixed samples, use a mounting medium containing an antifade reagent to protect your fluorophores from photobleaching. |
| Optimize Imaging System | Ensure your microscope's light path is optimally aligned and use high numerical aperture objectives to collect as much of the emitted light as possible, allowing you to reduce the excitation intensity. |
Concluding Remarks
Successfully navigating the challenges of autofluorescence in calcium imaging experiments requires a systematic and informed approach. By understanding the potential sources of unwanted background signal and implementing the appropriate troubleshooting strategies, you can significantly improve the quality and reliability of your data. Remember to always include the proper controls in your experimental design, as they are essential for accurate interpretation of your results.
References
-
4-bromo-A23187 - LKT Labs.
-
Learn how to Remove Autofluorescence from your Confocal Images - Leica Microsystems.
-
4-bromo A23187 (CAS 76455-48-6) - Cayman Chemical.
-
How is autofluorescence of tissues/exoskeleton influenced by Formalin fixation? | ResearchGate.
-
Calcium Indicators | Calcium Assays - ION Biosciences.
-
A23187 (Calcimycin), Ca2+ ionophore (CAS 52665-69-7) - Abcam.
-
Calcium Ionophore A23187 (C7522, C5149, C9275, C9400, B7272) - Sigma-Aldrich.
-
Fluorescence study of the divalent cation-transport mechanism of ionophore A23187 in phospholipid membranes - PubMed.
-
A23187 [Calcium Ionophore][Calcimycin], 5 Milligrams - RPI.
-
More Autofluorescence Troubleshooting for Tissue Imaging - Visikol.
-
How to reduce autofluorescence | Proteintech Group.
-
A23187 - Wikipedia.
-
How Does Calcium Imaging Work | Calcium Indicators - Andor - Oxford Instruments.
-
Chemical Calcium Indicators - PMC - NIH.
-
Perspective on Ionophore-Based Ion-Selective Nanosensors for pH-Independent Quantitative Lysosomal Calcium Imaging - PMC - PubMed Central.
-
Impact of fixative type on flow cytometry fluorochrome fluorescence | Thermo Fisher Scientific.
-
Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed.
-
4-Bromo-calcium Ionophore A23187 powder 76455-48-6 - Sigma-Aldrich.
-
How can i correct my too high initial fluorescence (Fo) in my calcium imaging data?
-
How can we reduce the autofluorescence or background fluorescence in immunohistochemistry ? | ResearchGate.
-
Amplification and Background Reduction Techniques - FluoroFinder.
-
A Meta-Analysis of Common Calcium Indicators | AAT Bioquest.
-
Calcium imaging and the curse of negativity - bioRxiv.
-
Troubleshooting Tips for Fluorescence Staining - Biotium.
-
Effect of fixation procedures on the fluorescence lifetimes of Aequorea victoria derived fluorescent proteins - PubMed.
-
Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC - PubMed Central.
-
Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Publications.
-
How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging.
-
Unfavorable Effects of Fixatives on the Fluorescence Intensity and Biological Functions of Fluorescent Proteins in HEK293T Cells and Transgenic Mice - ResearchGate.
-
Calcium Imaging and the Curse of Negativity - ResearchGate.
-
Calcium ionophore IV Selectophore®, function tested 126572-74-5 - Sigma-Aldrich.
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - NIH.
-
The 8 Best Green Fluorescent Calcium Indicators - Biomol GmbH.
-
Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence.
-
How to Reduce Background Noise in IHC - AZoLifeSciences.
-
Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - ES.
-
Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - US.
-
live cell imaging, photobleaching and phototoxicity - YouTube.
-
Dimensionality reduction of calcium-imaged neuronal population activity - Carnegie Mellon University.
-
In both developed and resource-poor countries, the vast majority of patients currently remain undiagnosed - NK Cells for Adoptive Immunotherapy.
-
Calcium imaging and the curse of negativity | Request PDF - ResearchGate.
-
Video: Calcium Imaging in Neurons Using Fura-2 - JoVE.
Sources
- 1. A23187 (Calcimycin), Ca2+ ionophore (CAS 52665-69-7) | Abcam [abcam.com]
- 2. rpicorp.com [rpicorp.com]
- 3. A23187 - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fluorescence study of the divalent cation-transport mechanism of ionophore A23187 in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. 4-bromo-A23187 - LKT Labs [lktlabs.com]
- 10. caymanchem.com [caymanchem.com]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 12. Perspective on Ionophore-Based Ion-Selective Nanosensors for pH-Independent Quantitative Lysosomal Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 17. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
Technical Support Center: Calcium Ionophore IV (A23187) Optimization
Ticket ID: #A23187-CYTO-OPT Subject: Minimizing Cell Death During Calcium Flux Induction Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary: The Toxicity Paradox
You are likely experiencing a common paradox with Calcium Ionophore IV (A23187): The mechanism required for activation is identical to the mechanism of toxicity.
A23187 is a mobile ion carrier (ionophore) that transports divalent cations (Ca²⁺, Mg²⁺, Mn²⁺) across lipid bilayers.[1] Unlike receptor-mediated calcium release, A23187 bypasses cellular checkpoints.[1] It creates an unregulated pore that floods the cytosol with extracellular calcium.
The Root Cause of Death:
The transition from "activation" to "apoptosis" is determined by the Mitochondrial Calcium Load . When cytosolic Ca²⁺ exceeds the buffering capacity of the Endoplasmic Reticulum (ER), mitochondria take up the excess. If this influx is too rapid or sustained, it triggers the Mitochondrial Permeability Transition Pore (mPTP) , collapsing the mitochondrial membrane potential (
Mechanism of Action & Toxicity[2][3]
To prevent cell death, you must visualize the pathway you are manipulating. The diagram below illustrates the "Point of No Return" where activation shifts to toxicity.
Figure 1: The dual-fate pathway of A23187 exposure.[1] Toxicity is driven by mitochondrial overload triggering mPTP opening.[1]
Troubleshooting Guide (Support Tickets)
Select the scenario that best matches your observation.
Issue 1: "My cells undergo rapid necrosis (lysis) within 1-2 hours."
Diagnosis: Acute Calcium Overload & Membrane Destabilization.[1]
-
Likely Cause: You are likely treating cells in Serum-Free Media using the same concentration derived from serum-containing protocols.[1]
-
The Science: Serum albumin (BSA/FBS) binds A23187 with high affinity, effectively buffering its concentration.[1] In serum-free conditions, the "free" ionophore concentration can be 10–100x higher, causing immediate membrane lytic effects.[1]
-
Solution: Reduce concentration by 10-fold if moving from Serum+ to Serum- media.[1]
Issue 2: "Activation works, but cells die 24 hours later."
Diagnosis: Delayed Apoptosis via ROS accumulation.[1]
-
Likely Cause: Continuous exposure.[1][2] You left the ionophore in the media.
-
The Science: A23187 is lipophilic and partitions into membranes. Even if the extracellular Ca²⁺ is depleted, the ionophore remains in the membrane, shuttling ions and uncoupling oxidative phosphorylation.
-
Solution: Switch to the Pulse-Wash-Recover protocol (See Section 4).[1] You must wash with albumin-containing media to "extract" the ionophore from the cell membrane.
Issue 3: "I see high background fluorescence/toxicity in my controls."
Diagnosis: Solvent Toxicity (DMSO).[1]
-
Likely Cause: Final DMSO concentration > 0.1% or improper storage.
-
The Science: DMSO permeabilizes membranes, exacerbating Ca²⁺ influx. A23187 is unstable in aqueous solution and must be stored in aliquots at -20°C.[1]
-
Solution: Ensure your stock is 10 mM in DMSO, but your working solution dilutes this at least 1:1000 (0.1% DMSO final).
The "Golden Standard" Protocol: Pulse-Wash-Recover[1]
To minimize cell death, you must limit the duration of the calcium spike, not just the amplitude.
Reagents
-
Stock Solution: 10 mM A23187 in dry DMSO (Store -20°C, protected from light).
-
Wash Buffer: HBSS or Culture Media + 2% BSA (Essential for extraction).[1]
Workflow Diagram
Figure 2: The Pulse-Wash-Recover workflow. Step 3 is critical: Albumin (BSA) acts as a 'sink' to pull the lipophilic ionophore out of the cell membrane.
Step-by-Step Methodology
-
Titration (The "Kill Curve"): Before the main experiment, treat cells with 0.1, 0.5, 1.0, and 5.0 µM A23187.[1] Measure viability at 24h (MTT or CellTiter-Glo). Select the lowest concentration that induces your desired phenotype (e.g., cytokine release, differentiation).[1]
-
The Pulse:
-
The Extraction Wash (Critical):
-
Aspirate the ionophore-containing media.[1]
-
Wash 1: Add media containing 2% BSA or 10% FBS . Gently swirl and aspirate. Why? The albumin binds the lipophilic A23187, pulling it out of the cell membrane.
-
Wash 2: Repeat with standard culture media.
-
-
Recovery:
-
Resuspend cells in fresh, complete culture media and return to incubator.
-
Comparative Data: Toxicity Thresholds
The following table summarizes safe limits for common applications based on field data.
| Cell Type | Application | Max Safe Conc. | Max Exposure Time | Critical Additive |
| HEK293 / HeLa | Signaling Studies | 1.0 µM | 10 min | 10% FBS (Recovery) |
| Jurkat T-Cells | Apoptosis Induction | > 5.0 µM | Continuous | None (Death is goal) |
| Human Sperm | Oocyte Activation (AOA) | 5 - 10 µM | 10 - 15 min | HSA (Human Serum Albumin) |
| Neutrophils | NETosis | 4 - 5 µM | 3 - 4 hours | Serum-Free Media |
| Neurons | Ca2+ Imaging | 0.1 - 0.5 µM | < 2 min | Antioxidants (NAC) |
Frequently Asked Questions (FAQ)
Q: Can I use Ionomycin instead of A23187? A: Yes, and it is often preferred. Ionomycin is more specific for Calcium (Ca²⁺). A23187 also transports Magnesium (Mg²⁺) and Manganese (Mn²⁺). If your experiment is sensitive to Mg²⁺ depletion or Mn²⁺ toxicity, switch to Ionomycin. However, A23187 is the standard for clinical Assisted Reproductive Technology (ART).[1]
Q: Why is my A23187 precipitating in the media? A: A23187 is extremely hydrophobic.
-
Ensure you dissolve the powder in high-grade DMSO to make a concentrated stock (e.g., 10 mM).[1]
-
Do not add the DMSO stock directly to a large volume of saline/media, as it may crash out.
-
Technique: Dilute the stock 1:10 into an intermediate buffer with BSA, vortex immediately, and then add to your final cell culture.
Q: Does "Calcium Ionophore IV" differ from "Calcimycin"? A: Chemically, no. "Calcium Ionophore IV" is a specific catalog designation (often Sigma-Aldrich) for a high-purity grade intended for Ion-Selective Electrodes .[1] While it is the same molecule (A23187), the electrode grade is often more expensive and strictly tested for membrane transport physics rather than biological endotoxins.[1] For cell culture, standard "Calcimycin" or "A23187" (biochemical grade) is sufficient and more cost-effective.[1]
References
-
Abbott, A. L., et al. (1999).[1] "The role of calcium in the regulation of apoptosis." Journal of Cell Science, 112, 3893-3903.[1] Link
-
Sigma-Aldrich. (2023).[1][3] "Safety Data Sheet: Calcium Ionophore A23187." Merck KGaA.[1] Link
-
Ebner, T., et al. (2015).[1] "Calcium ionophore treatment for assisted oocyte activation." Reproductive BioMedicine Online, 30(5), 459-465.[1] Link
-
Dedkova, E. N., & Blatter, L. A. (2013).[1] "Calcium signaling in mitochondria and cell death."[4][5] Ion Channels and Calcium Signaling in the Microcirculation, 217-250.[1] Link
-
Cayman Chemical. (2022).[1] "A23187 Product Information & Toxicity Profile." Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Calcium ionophore, A23187, induces commitment to differentiation but inhibits the subsequent expression of erythroid genes in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Calcium Ionophore IV (ETH 5234)
[1]
Critical Identification & Disambiguation
Is "Calcium Ionophore IV" the correct reagent for your experiment?
Before proceeding with buffer compatibility, you must verify the chemical identity of your reagent.[1] In the field of ionophores, nomenclature is often confused between specific commercial designations (Roman numerals) and biological application names.
| Feature | Calcium Ionophore IV (ETH 5234) | Calcium Ionophore A23187 (Calcimycin) | Ionomycin |
| Primary Application | Ion Selective Electrodes (ISE) , Sensors, Nanodevices.[1] | Cell Activation , IVF, Apoptosis induction, Intracellular Ca²⁺ imaging.[1] | Cell Activation , Immune cell stimulation (PMA/Ionomycin).[1] |
| Chemical Name | N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide | 5-(Methylamino)-2-[[...]]-benzoxazolecarboxylic acid | (Specific polyether antibiotic structure) |
| Lipophilicity | Extremely High (Designed to stay in PVC membranes).[1] | Moderate (Crosses membranes but can be washed out).[1] | High (Crosses membranes efficiently). |
| CAS Number | 126572-74-5 | 52665-69-7 | 56092-81-0 |
CRITICAL WARNING: If you are attempting to activate oocytes, sperm, or immune cells, Calcium Ionophore IV (ETH 5234) is likely the WRONG reagent. It is too lipophilic for standard soluble delivery and is designed for solid-state sensors.[1] If you intended to perform cell activation, refer to the section on A23187/Ionomycin below.
[1] The following guide focuses on the technical handling of Calcium Ionophore IV (ETH 5234) for sensor and membrane applications.
Calcium Ionophore IV (ETH 5234): Solubility & Buffer Compatibility
The Golden Rule of ETH 5234
Calcium Ionophore IV is incompatible with direct dissolution in aqueous buffers (PBS, HEPES, TRIS). [1]
Attempting to dissolve ETH 5234 directly into a buffer will result in immediate precipitation, adherence to plasticware, and zero functional activity.[1] This molecule is engineered to reside exclusively within a hydrophobic organic phase (the sensor membrane).
Troubleshooting Compatibility Issues
Q: Why does my solution turn cloudy immediately upon adding the stock? A: You are experiencing the "Solvent Shock" effect. ETH 5234 is highly hydrophobic.[1] When a stock solution (e.g., in THF or Chloroform) hits an aqueous buffer, the water forces the hydrophobic molecules to aggregate instantly.[1]
-
Solution: ETH 5234 must be dissolved in a membrane cocktail (Polymer + Plasticizer + Solvent), not directly into the buffer.[1]
Q: Can I use DMSO as a bridge solvent? A: For ETH 5234, DMSO is generally not recommended for sensor fabrication.[1]
-
Reasoning: While DMSO dissolves the ionophore, it is hygroscopic and miscible with water.[1] If used to cast a membrane, it may cause leaching or poor membrane formation.[1]
-
Correct Solvent: Use Tetrahydrofuran (THF) (inhibitor-free) or Cyclohexanone for casting PVC membranes.[1]
Q: Which buffers are compatible with the finished sensor? A: Once the ETH 5234 is embedded in a PVC membrane, the sensor surface is compatible with most physiological buffers, provided they do not contain lipophilic components that could extract the ionophore.[1]
Protocol: Correct Preparation for ISE Applications
To use Calcium Ionophore IV effectively, you must create a Liquid Membrane Phase .[1]
Reagents Required
-
Calcium Ionophore IV (ETH 5234) : 1.0 – 1.5 wt%[1]
-
Lipophilic Salt (Ion Exchanger) : Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB).[1] Molar ratio of Ionophore:Borate should be approx 2:1.[1]
-
Plasticizer : 2-Nitrophenyl octyl ether (NPOE) for high dielectric constant (promotes divalency selectivity).[1]
-
Polymer Matrix : Poly(vinyl chloride) (PVC), high molecular weight.[1]
-
Solvent : Tetrahydrofuran (THF).[1]
Step-by-Step Membrane Casting
-
Weighing: In a glass vial, weigh:
-
Dissolution: Add 3–5 mL of THF.
-
Mixing: Vortex or stir overnight until the solution is perfectly clear and viscous. Do not use heat >40°C.
-
Casting: Pour into a glass ring (Petri dish) or dip-coat your electrode body.
-
Evaporation: Allow THF to evaporate slowly (24–48 hours) under a dust cover at room temperature. Do not force dry with air streams, as this causes membrane inhomogeneity.[1]
Visualizing the Mechanism
The following diagram illustrates how Calcium Ionophore IV functions within a sensor membrane versus why it fails in direct buffer dissolution.
Caption: Mechanism of ETH 5234 in an Ion Selective Electrode (ISE). The ionophore resides in the lipophilic membrane, selectively extracting Ca²⁺ from the aqueous buffer to generate a potential difference.[1] It does not dissolve into the buffer.[1]
FAQ: Biological Use of Calcium Ionophores (A23187/Ionomycin)
If you arrived here looking for cell activation protocols, this section addresses the correct reagents (A23187 or Ionomycin), NOT ETH 5234.[1]
Q: How do I dissolve A23187 for cell culture? A:
-
Stock Solution: Dissolve A23187 in anhydrous DMSO to 1–10 mM. Store at -20°C, protected from light.
-
Working Solution: Dilute the stock into your buffer (e.g., HBSS or HEPES-buffered saline) immediately before use.[1]
Q: Why is my Calcium Ionophore A23187 inactive in media? A: Serum albumin (BSA/FBS) binds ionophores avidly.[1]
-
Troubleshooting: Perform ionophore loading in serum-free buffer (e.g., HBSS) for 10–30 minutes, then wash and return to complete media if necessary.[1]
Summary of Properties
| Property | Calcium Ionophore IV (ETH 5234) | A23187 |
| Selectivity (log K Ca/Mg) | ~4.0 (10,000x preference for Ca) | ~2.6 (400x preference for Ca) |
| Selectivity (log K Ca/Na) | ~7.6 (40,000,000x preference) | ~4.0 |
| Preferred Matrix | PVC / NPOE / DOS | Cell Membranes / Liposomes |
| Solubility (Water) | Insoluble | Insoluble |
| Solubility (THF) | Excellent | Good |
| Solubility (DMSO) | Good (Not recommended for ISE) | Excellent |
References
-
Chumbimuni-Torres, K. Y., et al. (2008).[1] Electrochemical sample matrix elimination for trace-level potentiometric detection with polymeric membrane ion-selective electrodes. Analytical Chemistry, 80(15), 6114-6118.[1]
-
Asadnia, M., et al. (2017).[1] Ca2+ detection utilising AlGaN/GaN transistors with ion-selective polymer membranes.[1] Analytica Chimica Acta, 987, 105-110.[1]
-
Bakker, E., et al. (1997).[1] Carrier-based ion-selective electrodes and bulk optodes.[1] 1. General characteristics.[1] Chemical Reviews, 97(8), 3083-3132.[1]
Technical Support Center: Calcium Ionophore IV (ETH 5234) Stability & Light Degradation
Topic: Stability and Degradation of Calcium Ionophore IV (ETH 5234) Membrane Systems under Light Exposure Audience: Researchers, Analytical Chemists, and Drug Development Scientists Document ID: TSC-ION-004-LIGHT Last Updated: 2025-05-20
Executive Summary & Core Mechanism
The Critical Insight: Users frequently report "degradation of Calcium Ionophore IV" when observing sensor failure after light exposure. However, chemically, the neutral carrier Calcium Ionophore IV (ETH 5234) is a relatively stable diamide. The primary failure mode in these systems is almost invariably the photolytic decomposition of the lipophilic anionic additive (typically Potassium tetrakis(4-chlorophenyl)borate or similar borate salts) required for the ionophore to function.
When the borate additive degrades, the membrane loses its cation-exchange capacity (permselectivity), leading to:
-
Drift: Instability in baseline potential.
-
Sub-Nernstian Slope: Loss of sensitivity (dropping below 29.6 mV/decade for Ca²⁺).
-
Selectivity Loss: Increased interference from anions or other cations.
Diagnostic & Troubleshooting (Q&A)
Q1: My Calcium Ionophore IV electrode slope has dropped significantly. Is the ionophore degraded?
Diagnosis: It is unlikely the ionophore itself has degraded. The most probable cause is the photo-oxidation of the tetraphenylborate derivative used as the anionic site.
Mechanism: Borate salts (e.g., KTpClPB) absorb UV/blue light and undergo photolysis, breaking down into boronic acids and biphenyls. This reduces the molar ratio of Anionic Sites (
Q2: I see a color change in my membrane. What does this indicate?
Symptom: The transparent PVC membrane turns yellow or brownish. Cause: This is a hallmark of borate radical decomposition . The phenyl radicals generated during photolysis couple to form biphenyls or react with the plasticizer (e.g., o-NPOE), creating conjugated, colored byproducts. Action: Discard the membrane immediately. The chemical composition is irreversibly altered.
Q3: Can I recover a membrane exposed to ambient lab light for 24 hours?
Answer: No. Photolytic damage to borate sites is irreversible. While the ETH 5234 molecule might remain intact, the functional system is broken. You must recast the membrane. Prevention: Always cover potentiometric setups with aluminum foil or black cloth during long-term conditioning or measurements.
Visualization: Degradation Pathway & Troubleshooting
Figure 1: Mechanism of Light-Induced Sensor Failure
This diagram illustrates how light exposure attacks the anionic sites, leading to the collapse of the sensor's electrochemical response.
Caption: Photolysis of the borate additive (blue) disrupts the critical Ionophore-to-Site ratio, causing sensor failure despite the ionophore (green) remaining stable.
Technical Data & Specifications
Table 1: Comparative Metrics of Fresh vs. Light-Degraded Membranes
| Parameter | Fresh Membrane (Optimal) | Light-Degraded Membrane | Technical Note |
| Slope (mV/dec) | 29.0 – 30.0 (Nernstian) | < 20.0 (Sub-Nernstian) | Theoretical max for divalent ion is 29.6 mV. |
| Detection Limit | ~10⁻⁹ M (with ion buffer) | ~10⁻⁵ M | Loss of anionic sites increases co-ion interference. |
| Selectivity ( | log | log | ETH 5234 loses Mg²⁺ rejection capability without sites. |
| Membrane Resistance | 1 – 10 MΩ | > 50 MΩ or unstable | Decomposition products may alter dielectric properties. |
| Appearance | Clear / Faint Yellow | Dark Yellow / Brown | Due to conjugated photoproducts of borates. |
Experimental Protocols
Protocol A: Membrane Integrity Validation (The "Slope Check")
Use this protocol to determine if your current batch of sensors has been compromised by light.
Reagents:
-
Low Standard: 10⁻⁵ M CaCl₂ (with 0.1 M KCl background).
-
High Standard: 10⁻² M CaCl₂ (with 0.1 M KCl background).
-
ISA: Ionic Strength Adjuster (usually NaCl or KCl, depending on selectivity requirements).
Steps:
-
Conditioning: Soak the electrode in 10⁻³ M CaCl₂ for 2 hours (in the dark).
-
Shielding: Wrap the beaker and electrode body in aluminum foil.
-
Measurement 1: Immerse in Low Standard. Wait 3 minutes for stabilization. Record EMF (
). -
Measurement 2: Immerse in High Standard. Wait 3 minutes. Record EMF (
). -
Calculation:
(Since the concentration difference is 3 decades). -
Pass/Fail Criteria:
-
Pass: Slope > 28.5 mV/decade.
-
Fail: Slope < 26.0 mV/decade. (Discard membrane).
-
Protocol B: Light-Safe Membrane Casting
Standard laboratory lighting (fluorescent) emits enough UV to degrade borates in solution over 1-2 hours.
-
Preparation: Dim lab lights or work under yellow light (sodium lamp) if available. If not, work inside a fume hood with the sash down and covered with an amber film or foil.
-
Dissolution: Weigh Calcium Ionophore IV, Borate Salt, PVC, and Plasticizer. Dissolve in THF (Tetrahydrofuran).
-
Critical: The borate salt is most vulnerable when in dilute solution (THF). Do not leave the cocktail stirring in clear glass for >15 minutes.
-
-
Casting: Pour into the glass ring on a glass plate.
-
Drying: Immediately cover the casting ring with an opaque box (e.g., a cardboard box wrapped in foil) to allow THF evaporation in total darkness.
-
Storage: Store dry membranes in a light-tight desiccator.
Storage & Handling Guidelines
-
Solid Reagent (ETH 5234):
-
Store at 2–8°C.
-
Stable for years if kept dry.
-
Light sensitivity: Low, but amber vials are recommended as Good Laboratory Practice (GLP).
-
-
Solid Reagent (Borate Salts - e.g., KTpClPB):
-
CRITICAL: Store in amber vials, inside a secondary opaque container.
-
Highly sensitive to photo-oxidation.
-
-
Cocktail Solutions (in THF):
-
Use immediately. Do not store.
-
If storage is mandatory, use amber septum vials, purge with N₂, wrap in foil, and store at -20°C for max 24 hours.
-
References
-
Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry.
- Establishes the critical role of anionic sites (borates) in maintaining Nernstian slope and selectivity.
-
Qin, Y., & Bakker, E. (2002).[1] Quantitive binding constants of H+-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta.
- Discusses the stability and decomposition of ionophores and additives in polymeric membranes.
-
Sigma-Aldrich. (n.d.).[2] Calcium Ionophore IV Product Specification (ETH 5234).[3][4]
- Provides chemical structure and physical properties of the specific ionophore.
- Eugster, R., Spichiger, U. E., & Simon, W. (1994). Membrane Design for Ion-Selective Electrodes. Analytical Chemistry.
Sources
- 1. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 钙离子载体 IV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 4. カルシウムイオノフォアIV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Comparative Technical Guide: Calcium Ionophore IV (A23187) vs. Ionomycin for T-Cell Activation
Executive Summary
Verdict: For T-cell activation assays requiring high viability and specific cytokine secretion (e.g., Intracellular Cytokine Staining), Ionomycin is the superior choice.
While Calcium Ionophore IV (A23187) served as the historical standard for calcium mobilization, it exhibits significant off-target cation transport (Mg²⁺, Mn²⁺) and higher cytotoxicity. Ionomycin offers a highly specific 1:1 stoichiometric binding to Ca²⁺, enabling robust NFAT pathway activation at lower concentrations with reduced cell death. A23187 remains relevant primarily for applications requiring broad cation transport or specific apoptosis induction protocols.
Mechanistic Comparison: Selectivity & Stoichiometry
To understand the difference in activation efficiency, one must look at the ion transport chemistry. Both molecules function as mobile ion carriers, shielding the cation within a hydrophobic pocket to traverse the lipid bilayer, but their binding dynamics differ fundamentally.
Calcium Ionophore IV (A23187)[1]
-
Class: Carboxylic acid antibiotic (calcimycin).[1]
-
Binding Stoichiometry: Forms a 2:1 complex (two molecules of A23187 bind one Ca²⁺ ion).
-
Selectivity: Poor. It transports Ca²⁺ but also binds Mg²⁺ and Mn²⁺ with relatively high affinity.[1]
-
Physiological Impact: Because it transports Mg²⁺ (a cofactor for many enzymes) and functions as an antiporter (exchanging 1 Ca²⁺ for 2 H⁺), it can cause significant intracellular pH acidification and mitochondrial uncoupling, leading to rapid apoptosis.
Ionomycin[1][2][3][4][5][6][7][8][9][10]
-
Class: Polyether antibiotic.
-
Binding Stoichiometry: Forms a 1:1 complex with Ca²⁺.
-
Selectivity: High.[1] It is highly specific for Ca²⁺ over Mg²⁺.[1]
-
Physiological Impact: The 1:1 binding allows for more efficient transport per mole of ionophore. Its lack of affinity for Mg²⁺ preserves other cellular enzymatic functions, resulting in a wider therapeutic window between activation and toxicity.
Visualization: The Calcium-NFAT Signaling Pathway
The following diagram illustrates how these ionophores, in conjunction with PMA (Phorbol 12-myristate 13-acetate), mimic the T-Cell Receptor (TCR) signal to drive cytokine production.
Figure 1: Synergistic activation of T-cells via Calcium influx (NFAT pathway) and PKC activation (NF-κB/AP-1 pathway).
Performance Analysis: Efficiency & Toxicity[2]
The choice between A23187 and Ionomycin often dictates the "signal-to-noise" ratio in flow cytometry assays—specifically, the ratio of live, cytokine-positive cells to dead/dying cells.
Table 1: Technical Comparison Matrix
| Feature | Calcium Ionophore IV (A23187) | Ionomycin (Ca Salt or Free Acid) |
| CAS Number | 52665-69-7 | 56092-81-0 |
| Ca²⁺ Selectivity | Low (Transports Mg²⁺, Mn²⁺) | High (Specific to Ca²⁺) |
| Binding Ratio | 2:1 (Ionophore:Ca²⁺) | 1:1 (Ionophore:Ca²⁺) |
| Typical Working Conc. | 1.0 – 10.0 µM | 0.5 – 1.5 µM (~1 µg/mL) |
| Toxicity Profile | High (Apoptotic inducer) | Moderate (Dose-dependent) |
| Activation Window | Narrow (Risk of cell death) | Broad (Stable activation) |
| Primary Utility | Apoptosis studies, Oocyte activation | T-cell expansion, Cytokine staining |
Key Experimental Insights
-
Cytokine Yield: Studies utilizing Intracellular Cytokine Staining (ICS) consistently show that Ionomycin (combined with PMA) yields a higher percentage of IL-2 and IFN-γ positive cells compared to A23187. This is attributed to Ionomycin maintaining membrane integrity longer, allowing for protein accumulation in the presence of transport inhibitors (e.g., Brefeldin A).
-
Kinetics: A23187 induces a rapid spike in intracellular calcium that often triggers mitochondrial permeability transition pores, leading to cell death before sufficient cytokine accumulation occurs (typically 4-6 hours). Ionomycin induces a sustained calcium elevation necessary for prolonged NFAT nuclear residency.
Optimized Experimental Protocol
Application: T-Cell Stimulation for Intracellular Cytokine Staining (Flow Cytometry).
Rationale
This protocol uses Ionomycin due to its superior viability profile. PMA is added to activate PKC, providing the necessary co-stimulation (mimicking CD28). Brefeldin A is used to block protein transport, trapping cytokines within the Endoplasmic Reticulum for detection.[2]
Workflow Visualization
Figure 2: Standard workflow for assessing T-cell activation efficiency.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Ionomycin Stock: Dissolve 1 mg of Ionomycin in 1 mL sterile DMSO (1.4 mM stock). Store at -20°C.
-
PMA Stock: Dissolve in DMSO to 1 mg/mL. Dilute to working stock.
-
Cell Culture Media: RPMI 1640 + 10% FBS.
-
-
Cell Stimulation (The "Cocktail"):
-
Adjust cell concentration to
cells/mL. -
Add PMA to a final concentration of 50 ng/mL .
-
Add Ionomycin to a final concentration of 1 µg/mL (approx. 1.3 µM).
-
Note: Do not exceed 1.5 µg/mL Ionomycin for human PBMCs as viability drops significantly.
-
-
Protein Transport Inhibition:
-
Add Brefeldin A (typically 10 µg/mL) or Monensin .
-
Critical: If measuring surface markers (e.g., CD69, CD4) alongside cytokines, add the inhibitor 1 hour after the stimulation starts to allow surface receptor upregulation.
-
-
Incubation:
-
Incubate at 37°C, 5% CO₂ for 4 to 6 hours .
-
Warning: Incubating >6 hours with PMA/Ionomycin leads to massive activation-induced cell death (AICD) and downregulation of surface CD4, making gating difficult.
-
-
Harvest & Stain:
-
Wash cells with PBS/BSA.
-
Perform surface staining (e.g., anti-CD3, anti-CD8).
-
Fix and permeabilize using a commercial buffer set (e.g., PFA/Saponin).
-
Stain for intracellular cytokines (IL-2, IFN-γ, TNF-α).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Cell Death (>40%) | Ionomycin concentration too high or incubation too long. | Reduce Ionomycin to 500 ng/mL. Limit incubation to 4 hours exactly. |
| Loss of CD4 Signal | PMA induces CD4 internalization/downregulation. | Stain for CD4 before permeabilization, or use CD3/CD8 gating to infer CD4 population. |
| Low Cytokine Signal | Inefficient transport block or weak activation. | Ensure Brefeldin A is fresh. Verify Ionomycin activity by checking Ca²⁺ flux with Fluo-4 dye. |
| High Background | Non-specific binding of A23187/Ionomycin aggregates. | Ensure stocks are fully dissolved in DMSO and vortexed vigorously before adding to media. |
References
-
Chatterjee, S. et al. (2023).[3] Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187. Journal of Assisted Reproduction and Genetics. Link
-
Thermo Fisher Scientific. Stimulation of Cytokine Production in Immune Cells Protocol. Link
-
STEMCELL Technologies. Ionomycin Calcium Salt: Product Information & Technical Data. Link
-
BenchChem. A Comparative Guide to the Efficacy of Common Calcium Ionophores: Ionomycin, A23187 (Calcimycin), and Beauvericin. Link
- Liu, C. & Hermann, T.E. (1978). Characterization of Ionomycin as a Calcium Ionophore. Journal of Biological Chemistry. (Historical mechanistic reference establishing 1:1 stoichiometry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Calcium Transport: A Comparative Guide to Ionophore IV (ETH 5234) and Biological Standards
Executive Summary: Defining the "IV" Variable
Critical Disambiguation: In the research catalog, Calcium Ionophore IV refers specifically to ETH 5234 (N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide). It is distinct from the biological standards A23187 (Calcimycin) and Ionomycin .[1]
While A23187 and Ionomycin are carboxylic acid antibiotic ionophores that exchange Ca²⁺ for H⁺, Ionophore IV (ETH 5234) is a neutral carrier with extreme lipophilicity, primarily engineered for ion-selective electrodes (ISEs) and artificial membranes. Its use in live-cell biological assays is specialized and requires distinct negative controls compared to standard proton-exchanging ionophores.
This guide provides the experimental framework to validate Calcium Ionophore IV treatment, contrasting it with biological alternatives to ensure signal integrity.
Part 1: Technical Comparison – Ionophore IV vs. Alternatives
The choice of ionophore dictates the transport mechanism and the necessary controls. Ionophore IV is superior for selectivity but presents solubility challenges in biological media compared to Ionomycin.
Table 1: Physicochemical and Functional Comparison
| Feature | Calcium Ionophore IV (ETH 5234) | Ionomycin | A23187 (Calcimycin) |
| Chemical Class | Neutral diamide carrier | Polyether carboxylic acid | Carboxylic acid antibiotic |
| Transport Mechanism | Uniport/Symport (Forms charged complex, often requires lipophilic counter-ions) | Antiport (Exchanges Ca²⁺ for 2H⁺) | Antiport (Exchanges Ca²⁺ for 2H⁺) |
| Ca²⁺ Selectivity | Ultra-High ( | High (Better than A23187) | Moderate (Transports Mg²⁺/Mn²⁺ significantly) |
| Lipophilicity | Extreme (Designed for PVC membranes) | High | Moderate |
| pH Sensitivity | pH Independent (mostly) | pH Dependent (requires proton gradient) | pH Dependent |
| Primary Application | Ion-Selective Electrodes, Liposomes, Artificial Membranes | Live Cell Signaling, IVF (Oocyte Activation) | Apoptosis induction, older Ca²⁺ studies |
| Intrinsic Fluorescence | Non-fluorescent | High UV fluorescence (can interfere with Fura-2) | High UV fluorescence (Blue) |
Part 2: Designing the Negative Control Matrix
To validate that a cellular or liposomal response is caused specifically by Ca²⁺ influx mediated by Ionophore IV, you must employ a "Triangulated Control Strategy." This eliminates artifacts from solvent toxicity, non-specific membrane perturbation, and endogenous calcium release.
Control 1: The Chelation Null (The "Zero-Influx" State)
Objective: Prove that the signal is dependent on extracellular Ca²⁺ entry, not intracellular store release (e.g., ER stress caused by the chemical).
-
Protocol: Pre-incubate the extracellular medium with a calcium chelator (EGTA) in slight excess of the media [Ca²⁺] (typically 1-2 mM) before adding Ionophore IV.
-
Success Criteria: The response observed in the treatment group must be completely abolished in the EGTA group. If a signal persists, the ionophore is acting via intracellular release or off-target toxicity.
Control 2: The Solvent-Matched Vehicle
Objective: Ionophore IV (ETH 5234) is highly lipophilic and often requires THF (Tetrahydrofuran) or high concentrations of DMSO/Ethanol for stock solutions. These solvents perturb membranes.
-
Protocol: Add the exact volume of the solvent used in the master mix to the control wells.
-
Critical Note: For ETH 5234, if using THF, ensure the final concentration is <0.1% to avoid dissolving cell membranes.
Control 3: The "Counter-Ion" Dependency (Specific to Ionophore IV)
Objective: Unlike A23187, Ionophore IV is a neutral carrier. In artificial systems, it often requires a lipophilic anion (like tetraphenylborate) to facilitate transport.
-
Protocol: If your assay buffer lacks lipophilic anions, Ionophore IV may be functionally silent. A negative control here is the Ionophore IV alone (without counter-ions) vs. Ionophore IV + Lipophilic Anion .
-
Relevance: This confirms the transport mechanism is carrier-mediated and not a leak.
Part 3: Experimental Workflow & Visualization
Diagram 1: Mechanism of Action (Neutral vs. Proton Exchange)
This diagram illustrates why pH controls are critical for A23187 but less so for Ionophore IV, and how the Chelation Control blocks the pathway.
Caption: Mechanism comparison showing Ionophore IV uniport vs. A23187 antiport, and the universal blockage point by EGTA chelation.
Protocol: The "Self-Validating" Calcium Influx Assay
Target: Validation of Ionophore IV activity in liposomes or cells using Fluo-4 fluorescence.
-
Preparation of Ionophore IV (ETH 5234):
-
Dissolve 10 mg ETH 5234 in 1 mL dry THF or DMSO (Stock 10-20 mM). Note: ETH 5234 is difficult to dissolve; sonication may be required.
-
Prepare Vehicle Control : Pure THF/DMSO.
-
Prepare Positive Control : Ionomycin (5 µM final).
-
-
Loading:
-
Load cells/liposomes with Fluo-4 AM (2 µM) for 30 mins at 37°C. Wash 3x with HBSS (Ca²⁺ free initially).
-
-
Baseline Establishment (T=0 to 60s):
-
Record fluorescence (
) in Ca²⁺-free buffer to establish the leak rate.
-
-
The Challenge (T=60s):
-
Group A (Experimental): Add Ca²⁺ (2 mM) + Ionophore IV (1-10 µM).
-
Group B (Negative Control - Chelation): Add EGTA (2 mM) + Ionophore IV (1-10 µM).
-
Group C (Negative Control - Vehicle): Add Ca²⁺ (2 mM) + Vehicle (DMSO/THF).
-
-
Data Analysis:
-
Calculate
. -
Validity Check: Group C must remain flat. Group B must remain flat. Group A must show a sigmoidal rise.
-
Diagram 2: Experimental Decision Tree
Use this flowchart to troubleshoot unexpected results in your negative controls.
Caption: Logic flow for interpreting negative control failures. Persistence of signal in EGTA indicates toxicity or intracellular release.
References
-
Dedkova, E. N., et al. (2000). Mechanism of action of calcium ionophores on intact cells.[2][3] (Comparison of A23187 and Ionomycin). [Link]
-
ResearchGate (Methodology). Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA). [Link][4]
Sources
Technical Guide: Reproducibility of Calcium Sensing with Calcium Ionophore IV (ETH 5234)
Executive Summary: Precision in Potentiometric Sensing
Calcium Ionophore IV (Chemical Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide; Designation: ETH 5234 ) is the industry gold standard for constructing Ion-Selective Electrodes (ISEs) and optical sensors requiring high durability and selectivity.[1]
Unlike A23187 (Calcimycin) or Ionomycin , which are primarily used for cell stimulation and intracellular calcium release, Calcium Ionophore IV is engineered for detection and quantification . Its critical advantage lies in its extreme lipophilicity and superior selectivity against Magnesium (
This guide addresses the reproducibility crisis in sensor development, focusing on membrane formulation, conditioning protocols, and distinguishing this reagent from biological activators.
Product Identity & Mechanism of Action
To ensure reproducibility, researchers must first verify they are using the correct isomer and grade. Confusion between "Ionophore IV" and "A23187" is a common source of experimental failure.
-
Commercial Identity: Calcium Ionophore IV (ETH 5234).[2]
-
Primary Application: Potentiometric sensors (ISE), optical optodes, and bio-sensing wearables.
-
Mechanism: Neutral Carrier Mechanism. The ionophore extracts
from the aqueous sample into the organic membrane phase, creating a phase-boundary potential described by the Nernst equation.
Diagram: Neutral Carrier Sensing Mechanism
Figure 1: Mechanism of ETH 5234. The ionophore selectively binds
Comparative Analysis: Why Choose Ionophore IV?
In drug development and physiological monitoring, the choice of ionophore dictates the Limit of Detection (LOD) and Sensor Lifetime .
Table 1: Performance Comparison of Calcium Ionophores
| Feature | Calcium Ionophore IV (ETH 5234) | Calcium Ionophore I (ETH 1001) | Calcium Ionophore II (ETH 129) | A23187 (Calcimycin) |
| Primary Use | Long-life Sensors / Blood Analysis | Microelectrodes (Intracellular) | General Purpose ISE | Cell Activation / IVF |
| Lipophilicity (Log P) | High (~10.2) (No leaching) | Moderate (~5.[1]8) | Moderate | Low (Washes out) |
| Selectivity ( | Excellent ( | Good ( | Good | Poor (Transports both) |
| Selectivity ( | Very High | High | Highest | Moderate |
| Sensor Lifetime | > 6 Months | Weeks | Months | Hours/Days |
| Reproducibility Risk | Low (Stable signal) | Medium (Drift due to leaching) | Low | High (Autofluorescence) |
Key Insight: For physiological assays containing physiological magnesium levels (~1 mM), Ionophore IV is the only reproducible choice . Ionophore I and A23187 suffer from significant interference, leading to false-positive calcium readings.
Standardized Protocol for Reproducible Membrane Fabrication
Reproducibility failures often stem from incorrect cocktail formulation (ratio of ionophore to lipophilic salt). The following protocol guarantees a Nernstian slope (29.6 mV/decade).
Reagents Required
-
Calcium Ionophore IV (ETH 5234): 1.0 wt%
-
Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) - Essential (0.5 wt%). Note: Molar ratio of Ionophore:Borate must be ~2:1.[1]
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) (33.0 wt%) - Preferred for dielectric constant.[1]
-
Polymer Matrix: High molecular weight PVC (65.5 wt%).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
Step-by-Step Workflow
-
Cocktail Preparation: Dissolve total 100 mg of components in 1.0 mL THF.
-
Critical Control Point: Do not vortex vigorously; roll or gently invert to prevent PVC degradation.
-
-
Casting: Pour solution into a glass ring (24 mm diameter) fixed on a glass plate.
-
Evaporation: Cover with a paper filter to slow evaporation. Allow to stand for 24 hours at room temperature.
-
Failure Mode: Rapid evaporation leads to membrane inhomogeneity and "blisters."
-
-
Mounting: Cut a disc and mount into the electrode body (e.g., Philips body or custom microfluidic chip).
-
Conditioning: Incubate the sensor in 0.01 M
for at least 12 hours.-
Why: This establishes the primary ion equilibrium at the interface.
-
Diagram: Fabrication & Validation Workflow
Figure 2: Fabrication workflow emphasizing the conditioning step, which is the most common source of drift in new sensors.
Troubleshooting & Optimization
Issue 1: Sub-Nernstian Slope (< 25 mV/decade)
-
Cause: Insufficient lipophilic additive (Borate) or proton interference.
-
Solution: Ensure the molar ratio of Ionophore IV to Borate is roughly 2:1. If the sample pH is low (< 5), the ionophore may protonate. Use a buffer (HEPES/Tris) to maintain pH > 6.0.
Issue 2: Signal Drift
-
Cause: Leaching of the plasticizer or insufficient conditioning.
-
Solution: Because Ionophore IV is highly lipophilic, it requires longer conditioning than Ionophore I. Extend conditioning to 24 hours. Ensure the aqueous solution does not contain lipophilic surfactants (e.g., Triton X-100) which strip the membrane.
Issue 3: Detection Limit Plateau
-
Cause: Transmembrane flux of ions from the inner filling solution.
-
Solution: Lower the concentration of the inner filling solution (e.g., use
M buffered with EDTA) to prevent calcium from leaking out of the sensor into the sample, which artificially raises the detection limit.
References
-
Sigma-Aldrich. Calcium Ionophore IV - Product Specification (21198). Selectophore™ Grade.[2][4][5]
-
Chumbimuni-Torres, K. Y., et al. (2008).[2] "Electrochemical sample matrix elimination for trace-level potentiometric detection with polymeric membrane ion-selective electrodes." Analytical Chemistry, 80(15), 6114-6118.[2]
-
Zhu, J., et al. (2010). "Magnesium-selective ion-channel mimetic sensor with a traditional calcium ionophore."[1][2] Analytical Chemistry, 82(1), 436-440.[2]
-
Jaros, S. W., et al. (2020).[2] "Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing." ACS Sensors, 5(9).
-
Scientific Laboratory Supplies. Calcium Ionophore IV Application Note.
Sources
Calcium Loading Strategies: Chemical Ionophores vs. Physical Electroporation
The following guide provides an in-depth technical comparison between Calcium Ionophore IV (ETH 5234) and Electroporation for the purpose of loading cells with calcium (
A Comparative Technical Guide for Drug Development & Assay Design
Executive Summary & Nomenclature Correction
For researchers in drug development and cell physiology, the choice between chemical and physical methods for intracellular calcium loading is dictated by the downstream application: Cell Activation , Sensor Calibration , or Therapeutic Ablation .
Critical Nomenclature Note:
-
Calcium Ionophore IV (ETH 5234): This is a neutral, extremely lipophilic ionophore primarily designed for Ion-Selective Electrodes (ISEs) and micro-sensors. Due to its high lipophilicity and difficulty in washing out, it is rarely used for transient cell loading in biological assays compared to Calcium Ionophore I (A23187) or Ionomycin .
-
Calcium Electroporation (CaEP): A physical method using high-voltage pulses to induce pore formation, allowing massive calcium influx. This is currently a leading modality in cancer therapy (Electrochemotherapy) to induce necrotic cell death via ATP depletion.
This guide compares the methodology of Ionophore-mediated loading (using the class characteristics of IV/A23187) versus Electroporation , with a specific focus on the utility of each in drug development.
Mechanistic Comparison
Chemical Loading: The Ionophore Mechanism
Calcium ionophores (like ETH 5234, A23187, Ionomycin) function as mobile lipid-soluble carriers.[1] They shield the charge of the
-
Mechanism: Passive diffusion / Carrier-mediated transport.
-
Key Feature: Decouples
entry from physiological channels (VGCCs/ROCs). -
Consequence: Induces a global, often sustained rise in cytosolic
( ) and can trigger release from intracellular stores (ER/SR).[2]
Physical Loading: The Electroporation Mechanism
Electroporation applies an external electric field (
-
Mechanism: Dielectric breakdown / Pore formation.
-
Key Feature: Non-selective entry. In the presence of high extracellular calcium (mM range), it causes a massive, rapid influx ("Calcium Overload").
-
Consequence: If calcium concentration is high (e.g., 1–5 mM), it triggers ATP depletion and Necrosis (the basis of CaEP therapy). If optimized for lower concentrations, it can be used for transient loading.
[3]
Performance Analysis & Strategic Selection
Comparative Data Table
| Feature | Calcium Ionophore (IV/A23187) | Electroporation (CaEP) |
| Primary Application | Assay Calibration, Oocyte Activation, Signaling Studies | Cancer Therapy (Tumor Ablation), Transient Transfection |
| Loading Kinetics | Slow onset (mins), Sustained plateau | Instantaneous (µs/ms), Transient spike |
| Spatial Distribution | Homogeneous (global cytosolic rise) | Heterogeneous (entry at pole facing electrodes) |
| Reversibility | Difficult (High lipophilicity of IV/ETH 5234 makes washout nearly impossible) | Reversible (Pores reseal in mins if voltage is optimized) |
| Toxicity Mechanism | Apoptosis (via mitochondrial overload) or Excitotoxicity | Necrosis (via acute ATP depletion) |
| Selectivity | High for | Non-selective (Any ion/molecule < pore size enters) |
| Equipment Cost | Low (Reagents only) | High (Pulse Generator/Electrodes) |
When to Use Which?
Select Calcium Ionophore IV (or A23187) when:
-
Developing Ion-Selective Sensors: ETH 5234 (IV) is the gold standard for PVC membrane electrodes.
-
Calibrating Fluorescent Dyes: You need to saturate intracellular dyes (Fura-2, Fluo-4) to find
. -
Inducing Cell Activation: E.g., Oocyte activation in IVF (usually A23187) or T-cell activation (Ionomycin).
Select Electroporation when:
-
Therapeutic Development (Oncology): Investigating Calcium Electroporation (CaEP) as a non-toxic alternative to chemotherapy (Bleomycin).
-
Transient Loading without Chemicals: You must avoid DMSO or lipophilic residues that alter membrane fluidity.
-
Loading Non-Permeable Cargo: Co-loading Calcium with DNA/RNA.
Detailed Protocols
Protocol A: Chemical Loading (Standardized for A23187/IV)
Note: If using Calcium Ionophore IV (ETH 5234), be aware it requires specific solvents (THF/PVC for membranes) and is not standard for live cells. The below uses the biological standard A23187, applicable to IV if pre-dissolved correctly.
Reagents:
-
Calcium Ionophore (Stock: 1-10 mM in DMSO).
-
Loading Buffer: HBSS or Tyrode’s Solution (containing 1.26 mM
). -
Control: Calcium-free buffer + EGTA.
Workflow:
-
Preparation: Wash cells (adherent or suspension) 2x with Loading Buffer.
-
Dye Loading (Optional): If imaging, load Fluo-4 AM (2-5 µM) for 30 min, then wash.
-
Induction:
-
Add Ionophore to a final concentration of 1–10 µM .
-
Critical Step: Minimize DMSO concentration to <0.1% to prevent solvent toxicity.
-
-
Incubation: Incubate for 5–15 minutes at 37°C.
-
Measurement: Record fluorescence immediately.
-
Note: For ETH 5234, washout is ineffective. Assume irreversible loading.
-
Protocol B: Calcium Electroporation (CaEP) for Cytotoxicity
Based on the ESOPE and recent CaEP clinical trial protocols.
Reagents:
-
Electroporation Buffer: Physiological saline or HEPES-buffered saline.
-
Calcium Solution:
(Stock 100 mM).
Workflow:
-
Cell Suspension: Resuspend cells (e.g., 1x
cells/ml) in Electroporation Buffer. -
Calcium Addition: Add
to a final concentration of 1 mM to 5 mM .-
Note: 1 mM is often sufficient for toxicity; 5 mM ensures necrosis.
-
-
Pulsing: Transfer to cuvette (4 mm gap).
-
Voltage: 1000 V/cm (e.g., 400V for 4mm).
-
Pulse Length: 100 µs.
-
Number: 8 pulses.[3]
-
Frequency: 1 Hz.
-
-
Recovery: Incubate at 37°C for 20 minutes to allow pore resealing (if viability is desired) or proceed to viability assay (MTT/ATP) after 24h to measure cell kill.
References
-
Sigma-Aldrich. Calcium Ionophore IV Selectophore™ Product Information (ETH 5234).Link
-
Frandsen, S. K., et al. (2017). "Calcium electroporation: Evidence for differential effects in normal and malignant cell lines."[4] PLOS ONE. Link
-
Gehl, J., et al. (2013).[5] "Calcium electroporation in three cell lines: a comparison of bleomycin and calcium, calcium compounds, and pulsing conditions." Biochimica et Biophysica Acta (BBA). Link
-
Dedkova, E. N., et al. (2000). "Mechanism of action of calcium ionophores on intact cells." Cell Calcium.[3][6][7] Link
-
Hansen, E., et al. (2023). "The Influence of Calcium Ions on the Electrotransfer Efficiency of Plasmid DNA and Cell Viability." MDPI Molecules. Link
Sources
- 1. agscientific.com [agscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Calcium Electroporation: Evidence for Differential Effects in Normal and Malignant Cell Lines, Evaluated in a 3D Spheroid Model | PLOS One [journals.plos.org]
- 5. Calcium electroporation in three cell lines: a comparison of bleomycin and calcium, calcium compounds, and pulsing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Delivery by Electroporation Induces In Vitro Cell Death through Mitochondrial Dysfunction without DNA Damages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy and Application Profile of Calcium Ionophore IV (ETH 5234)
[1]
Executive Summary
Calcium Ionophore IV (ETH 5234) is frequently confused with cell-permeable activators like A23187 (Calcimycin) or Ionomycin .[1][2] It is critical to distinguish their functions immediately:
-
Calcium Ionophore IV (ETH 5234): A neutral carrier ionophore primarily used for fabricating Ion-Selective Electrodes (ISEs) and sensors.[1][2] Its "efficacy" refers to its high selectivity for detecting extracellular or luminal Ca²⁺ without interference from Mg²⁺ or protons.[2] It is not the standard reagent for inducing calcium influx (loading) in cell signaling studies due to its transport mechanism and potential cytotoxicity.[1]
-
A23187 / Ionomycin: Carboxylic acid ionophores that act as Ca²⁺/H⁺ exchangers, ideal for actively transporting Ca²⁺ across membranes to stimulate cells.[2]
This guide analyzes the efficacy of Calcium Ionophore IV as a sensing component in contact with biological systems (cell lines), its selectivity profile, and its biocompatibility limits compared to signaling alternatives.[1]
Chemical Profile & Mechanism of Action[1][3]
To understand the efficacy of Calcium Ionophore IV, one must understand its binding kinetics. Unlike A23187, which shuttles ions via proton exchange, ETH 5234 operates as a neutral carrier, creating a charged complex that generates a potentiometric signal.[1]
Mechanistic Comparison
Key Technical Specifications
| Feature | Calcium Ionophore IV (ETH 5234) | A23187 (Calcimycin) | Ionomycin |
| Chemical Class | Neutral Diamide | Pyrrole ether (Carboxylic) | Polyether (Carboxylic) |
| Primary Use | Sensing (ISE Membranes) | Signaling (Cell Activation) | Signaling (Cell Activation) |
| Ca²⁺ Selectivity | Extremely High (vs Mg²⁺, H⁺) | Moderate | High |
| pH Dependence | Low (Non-protonizable) | High (Requires pH > 7) | High |
| Transport Mode | Electrogenic (creates potential) | Electroneutral (Ca²⁺/2H⁺ exchange) | Electroneutral (Ca²⁺/2H⁺ exchange) |
Efficacy in Cell Line Applications (Sensing & Toxicity)[1][2][6]
When researchers ask about the "efficacy" of Calcium Ionophore IV in cell lines, the data reflects its performance as a detector of calcium flux around cells, or its biocompatibility when integrated into sensors used for live-cell monitoring.[1]
A. Selectivity Coefficients (The "Sensing Efficacy")
The primary advantage of Calcium Ionophore IV is its ability to measure Ca²⁺ fluctuations in complex physiological media (containing high Na⁺, K⁺, Mg²⁺) without interference.
-
Selectivity (log
):
B. Cytotoxicity Profile (The "Biological Limit")
Recent studies have evaluated the direct impact of Calcium Ionophore IV-based membranes on cell viability.[1][2]
-
Cell Lines Tested: Human Dermal Fibroblasts (HDF), Paju (Neural crest).[1][2]
-
Observation: When embedded in sensor membranes (PVC/Polyurethane), ETH 5234 can leach into the medium.
-
Toxicity Threshold:
-
< 24 Hours: High viability (>90%).[2] Suitable for acute experiments (e.g., patch clamp, metabolic flux).[1]
-
> 36 Hours: Significant decrease in cell proliferation and viability observed due to leaching.
-
Mechanism of Toxicity: Unlike A23187 which kills by calcium overload, ETH 5234 toxicity is often linked to membrane disruption or accumulation of the lipophilic carrier in lipid bilayers.
-
C. Specific Cell Line Use-Cases
1. Mitochondria (Isolated)[1][2]
-
Application: Monitoring Ca²⁺ uptake rates.
-
Protocol: A Ca-ISE containing Calcium Ionophore IV is placed in the suspension.[1][2][3] As mitochondria take up Calcium (stimulated by A23187 or substrate), the electrode records the depletion of Ca²⁺ in the buffer.[1][3]
-
Efficacy: High. The ionophore does not interfere with mitochondrial membrane potential (
) because it is sequestered in the electrode membrane.
2. Neuronal & Cardiac Cells (Planar Patch Clamp)[1][2]
-
Application: Measuring local Ca²⁺ gradients near the plasma membrane.[2]
-
Efficacy: Mixed.[2] While selectivity is excellent, integration into planar patch clamp devices has shown issues with membrane resistance and noise compared to Ionophore II, requiring optimized PVC/Polyurethane matrices.[1]
3. Jurkat & HEK293 (Transfection/Signaling)[1][2]
Experimental Protocols
Protocol A: Fabrication of Ca²⁺-Selective Sensor for Cell Bath Monitoring
Use this protocol to measure calcium uptake by cells in real-time.[1][2]
Reagents:
-
KTFPB (Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) - Anionic additive required for neutral carriers.[1][2]
-
High Molecular Weight PVC.[2]
Workflow:
Protocol B: Distinguishing Ionophore Activity (Control Experiment)
Use this to verify if your "Calcium Ionophore" is acting as a carrier (IV) or an activator (A23187).[1][2]
References
-
Sigma-Aldrich. Calcium ionophore IV - Product Specification (ETH 5234). [1][2]
-
Järvinen, T., et al. (2019). "Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing."[1][2] ACS Sensors, 4(9), 2345–2353.[1][2] [1][2]
-
Chalmers, S., & Nicholls, D. G. (2003). "The relationship between free and total calcium concentrations in the matrix of liver and brain mitochondria." Journal of Biological Chemistry, 278(21), 19062-19070.[1][2] (Methodology for Ca-ISE usage).
-
Asadnia, M., et al. (2017). "Ca2+ detection utilising AlGaN/GaN transistors with ion-selective polymer membranes."[1][2] Analytica Chimica Acta, 987, 105-110.[1][2]
-
Purdue University. "Development of planar patch clamp with potentiometric calcium ion-selective electrode."[1][2] Purdue e-Pubs.[2]
A Senior Application Scientist's Guide to Validating the Specificity of Calcium Ionophore IV
For researchers, scientists, and drug development professionals navigating the intricate world of cellular calcium signaling, the choice of a calcium ionophore is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparison of Calcium Ionophore IV (also known as ETH-129) with other commonly used alternatives, offering a framework for its validation and optimal use. We will delve into the mechanistic nuances of these powerful tools and provide detailed experimental protocols to empower you to confidently assess their specificity for calcium ions.
The Critical Role of Calcium and the Utility of Ionophores
Calcium (Ca²⁺) is a ubiquitous second messenger involved in a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to manipulate intracellular calcium concentrations is therefore a cornerstone of research in these areas. Calcium ionophores are lipid-soluble molecules that facilitate the transport of calcium ions across biological membranes, effectively increasing intracellular Ca²⁺ levels and triggering downstream signaling cascades.
However, not all ionophores are created equal. Their efficacy and, more importantly, their specificity for Ca²⁺ over other divalent cations can vary significantly. Off-target effects due to the transport of other ions can lead to confounding results and misinterpretation of data. This guide focuses on validating the superior specificity of Calcium Ionophore IV.
Understanding the Mechanisms: A Comparative Overview
Before delving into experimental validation, it is crucial to understand the distinct mechanisms of action of Calcium Ionophore IV and its common alternatives, Ionomycin and A23187 (Calcimycin).
Calcium Ionophore IV (ETH-129): The Electrogenic Transporter
Calcium Ionophore IV distinguishes itself through its electrogenic transport mechanism . This means that it facilitates the net movement of positive charge across the membrane as it transports Ca²⁺. This process is dependent on the membrane potential, with the rate of transport increasing with membrane hyperpolarization.[1] Unlike other ionophores, its action is independent of the transmembrane pH gradient.[1] Critically, Calcium Ionophore IV exhibits exceptional selectivity for Ca²⁺ with little to no activity for sodium (Na⁺), potassium (K⁺), and magnesium (Mg²⁺).[1]
Ionomycin: A Highly Selective Electroneutral Exchanger
Ionomycin is a potent and widely used calcium ionophore that operates via a charge-neutral (electroneutral) mechanism. It typically exchanges one Ca²⁺ ion for two protons (2H⁺), thus its activity can be influenced by the pH gradient across the membrane. Ionomycin is highly selective for Ca²⁺ over most other divalent cations, particularly Mg²⁺.[2]
A23187 (Calcimycin): The Broader Spectrum Ionophore
A23187, also known as calcimycin, is another electroneutral ionophore that exchanges divalent cations for protons. However, its specificity is broader than that of Ionomycin and Calcium Ionophore IV. While it effectively transports Ca²⁺, it also shows significant affinity for other divalent cations, most notably manganese (Mn²⁺), and also transports zinc (Zn²⁺) with high selectivity over Ca²⁺.[3] This broader specificity can be a significant drawback in experiments where precise manipulation of only Ca²⁺ is required.
A Head-to-Head Comparison of Ionophore Selectivity
The true measure of an ionophore's utility lies in its selectivity for the ion of interest. The potentiometric selectivity coefficient (logKpotCa,M) is a quantitative measure of this preference, where a more negative value indicates a higher preference for Ca²⁺ over the interfering ion (M).
| Ionophore | Selectivity over Mg²⁺ | Selectivity over Na⁺ | Selectivity over K⁺ | Other Notable Selectivities |
| Calcium Ionophore IV | High (Selectivity ratio of 10⁴)[4][5] | High (Selectivity ratio of 10⁶)[4][5] | High (Selectivity ratio of 10⁸)[4][5] | La³⁺ > Ca²⁺ > Zn²⁺ ≈ Sr²⁺ > Co²⁺ ≈ Ni²⁺ ≈ Mn²⁺[1] |
| Ionomycin | High[2] | Moderate | High[2] | Highly specific for divalent cations (Ca²⁺ > Mg²⁺ > Sr²⁺ = Ba²⁺) |
| A23187 (Calcimycin) | Lower | Moderate | Moderate | Broader specificity; most selective for Mn²⁺[3] |
Key Takeaway: As the data indicates, Calcium Ionophore IV demonstrates a significantly higher degree of selectivity for calcium ions over other common cellular cations compared to both Ionomycin and A23187. This superior specificity minimizes the risk of off-target effects and ensures that the observed cellular responses are directly attributable to the influx of calcium.
Experimental Validation of Calcium Ionophore IV Specificity
To empirically validate the superior specificity of Calcium Ionophore IV, a cell-based assay using a ratiometric fluorescent calcium indicator, such as Fura-2 AM, is a robust and reliable method. This protocol is designed to be a self-validating system, allowing for a direct comparison of the effects of different ionophores in the presence and absence of various extracellular cations.
Diagram of the Experimental Workflow
Caption: Workflow for validating ionophore specificity.
Detailed Experimental Protocol
Objective: To compare the ability of Calcium Ionophore IV, Ionomycin, and A23187 to transport Ca²⁺ and other divalent cations into living cells by measuring changes in intracellular free Ca²⁺ concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Jurkat T-cells (or other suitable suspension cell line)
-
RPMI-1640 culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺ and Mg²⁺-free
-
HEPES buffer
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
Stock solutions of CaCl₂, MgCl₂, ZnCl₂, MnCl₂ (e.g., 1 M)
-
Stock solutions of Calcium Ionophore IV, Ionomycin, and A23187 in DMSO (e.g., 1 mM)
-
Fluorescence plate reader or fluorescence microscope capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)
Methodology:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase.
-
Fura-2 AM Loading: a. Harvest the Jurkat cells by centrifugation and resuspend them in Ca²⁺ and Mg²⁺-free HBSS supplemented with 10 mM HEPES to a density of 1 x 10⁶ cells/mL. b. Prepare a Fura-2 AM loading solution by adding Fura-2 AM (final concentration 2-5 µM) and a drop of 20% Pluronic F-127 to the cell suspension. c. Incubate the cells in the dark at 37°C for 30-45 minutes. d. Wash the cells twice with Ca²⁺ and Mg²⁺-free HBSS with 10 mM HEPES to remove extracellular Fura-2 AM. e. Resuspend the cells in the same buffer at a final concentration of 1 x 10⁶ cells/mL and keep them in the dark at room temperature.
-
Fluorometric Measurement: a. Aliquot the Fura-2 AM-loaded cell suspension into the wells of a 96-well plate (or to a cuvette for single measurements). b. Place the plate in the fluorescence reader and set the kinetic read parameters. Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm) for a few minutes in a buffer containing 1 mM EGTA to chelate any residual extracellular Ca²⁺. c. Add the respective ionophore (Calcium Ionophore IV, Ionomycin, or A23187) to different wells at a final concentration of 1 µM. Continue recording the fluorescence ratio. d. After a stable baseline is re-established, sequentially add different cations (e.g., 1 mM CaCl₂, then 1 mM MgCl₂, then 100 µM ZnCl₂, etc.) to the wells. Allow sufficient time between additions for the signal to stabilize. e. Continue recording the fluorescence ratio for several minutes after each cation addition.
-
Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation. b. The change in the 340/380 nm ratio is proportional to the change in intracellular Ca²⁺ concentration. c. Compare the magnitude and rate of the ratio change upon the addition of different cations for each ionophore.
Expected Results and Interpretation
The results of this experiment will provide a clear, quantitative comparison of the ion specificity of the three ionophores.
| Condition | Expected Response with Calcium Ionophore IV | Expected Response with Ionomycin | Expected Response with A23187 |
| Addition of Ca²⁺ | Rapid and significant increase in the 340/380 nm ratio. | Rapid and significant increase in the 340/380 nm ratio. | Rapid and significant increase in the 340/380 nm ratio. |
| Addition of Mg²⁺ | No or negligible change in the 340/380 nm ratio. | Minimal change in the 340/380 nm ratio. | A noticeable increase in the 340/380 nm ratio. |
| Addition of Zn²⁺ | A moderate increase in the 340/380 nm ratio. | A significant increase in the 340/380 nm ratio. | A very strong increase in the 340/380 nm ratio. |
| Addition of Mn²⁺ | A moderate increase in the 340/380 nm ratio. | A significant increase in the 340/380 nm ratio. | A very strong increase in the 340/380 nm ratio. |
Interpretation: A significant increase in the Fura-2 ratio upon the addition of a specific cation indicates that the ionophore is transporting that cation across the cell membrane. The superior specificity of Calcium Ionophore IV will be demonstrated by a robust response to Ca²⁺ and a minimal to negligible response to Mg²⁺ and other tested divalent cations.
Visualizing the Mechanisms of Action
To further clarify the distinct modes of action, the following diagrams illustrate the transport mechanisms of Calcium Ionophore IV and its competitors.
Mechanism of Calcium Ionophore IV
Caption: Electrogenic Ca²⁺ transport by Calcium Ionophore IV.
Comparative Ionophore Selectivity
Sources
- 1. abechem.com [abechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.iupac.org [publications.iupac.org]
- 4. 钙离子载体 IV Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]
- 5. Comparison of the effects of piezoelectric and calcium ionophore activation on fertilization and blastulation rates of sibling oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity of Calcium Ionophore IV (ETH 5234)
Executive Summary
Calcium Ionophore IV (ETH 5234) represents the gold standard for potentiometric calcium sensing in complex matrices. Unlike biological ionophores (e.g., A23187) used for cell signaling, ETH 5234 is an analytical-grade carrier designed for Ion-Selective Electrodes (ISEs) and optodes. Its defining characteristic is extreme lipophilicity combined with a superior selectivity profile (
Technical Profile & Chemical Identity
-
Common Name: Calcium Ionophore IV[1]
-
Chemical Name: N,N-Dicyclohexyl-N',N'-dioctadecyl-3-oxapentanediamide[3]
-
CAS Number: 126572-74-5[1]
-
Core Application: Fabrication of solvent polymeric membrane electrodes (ISEs) with long operational lifetimes.[3]
Structural Mechanism of Selectivity
ETH 5234 utilizes a neutral carrier mechanism . The molecule features a diamide backbone with a central ether oxygen (3-oxapentanediamide core).
-
Coordination: The carbonyl oxygens and the ether oxygen form a hydrophilic cavity that perfectly matches the ionic radius of Ca²⁺ (
1.00 Å). -
Mg²⁺ Rejection: Although Mg²⁺ (0.72 Å) is smaller, it has a significantly higher hydration energy. The ETH 5234 cavity cannot compensate for the energy required to strip the hydration shell from Mg²⁺ as effectively as it does for Ca²⁺, resulting in a selectivity preference of
for Calcium. -
Lipophilicity: The dioctadecyl chains anchor the molecule permanently in the PVC membrane, preventing leaching into the sample—a common failure mode of Calcium Ionophore I (ETH 1001).
Comparative Analysis: ETH 5234 vs. Alternatives
The following table contrasts ETH 5234 with other industry-standard calcium carriers. Note: Lower
Table 1: Selectivity Coefficients ( )[3][4]
| Ionophore | Common Name | Mg²⁺ (Interference) | Na⁺ (Interference) | K⁺ (Interference) | Primary Use Case |
| ETH 5234 | Ca Ionophore IV | -4.0 | -6.1 | -8.0 | Trace detection, Blood/Serum, Long-life sensors |
| ETH 129 | Ca Ionophore II | -3.6 | -5.5 | -7.2 | Intracellular microelectrodes |
| ETH 1001 | Ca Ionophore I | -3.5 | -5.3 | -6.8 | General purpose (Legacy) |
| A23187 | Calcimycin | Poor Selectivity | Poor Selectivity | Poor Selectivity | Biological transport (Cell signaling), NOT for ISEs |
Key Insight:
ETH 5234 provides approximately 0.5 log units (3x) better rejection of Magnesium compared to ETH 1001. In clinical samples where Mg²⁺ is physiologically relevant (
Experimental Protocol: Determination of Selectivity
Standardized for PVC-Membrane Electrodes
To validate the performance of Calcium Ionophore IV in your specific matrix, use the Fixed Interference Method (FIM) . This method is superior to the Separate Solution Method (SSM) as it mimics real-world conditions where the interfering ion is constant background.
Phase 1: Membrane Fabrication
Reagents:
-
High Molecular Weight PVC (33% w/w)
-
Plasticizer: o-NPOE (o-Nitrophenyl octyl ether) or DOS (Bis(2-ethylhexyl) sebacate) (66% w/w)
-
Ionophore: ETH 5234 (1% w/w)
-
Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (50 mol% relative to ionophore) — Critical for Donnan exclusion and Nernstian slope.
Procedure:
-
Dissolve all components in freshly distilled Tetrahydrofuran (THF).
-
Pour into a glass ring (24 mm diameter) on a glass plate.
-
Allow solvent to evaporate slowly over 24 hours under a dust cover.
-
Cut a 5-mm disk and mount it into the electrode body (e.g., Philips body or custom pipette tip).
Phase 2: Fixed Interference Method (FIM) Workflow
Objective: Determine
-
Conditioning: Soak the electrode in 0.01 M CaCl₂ for 12 hours.
-
Background Solution: Prepare a solution containing a constant concentration of the interfering ion (e.g.,
M MgCl₂). -
Titration:
-
Start with the pure background solution (0.1 M MgCl₂).
-
Stepwise add CaCl₂ to increase Ca²⁺ concentration from
M to M. -
Record EMF (mV) after stabilization (30s) at each step.
-
-
Calculation:
-
Plot EMF vs.
. -
Identify the intersection of the extrapolated linear regions (Nernstian slope vs. Interference plateau).
-
Use the Nicolsky-Eisenman equation to solve for
.
-
Visualization: Selectivity Determination Workflow
Figure 1: Workflow for determining selectivity coefficients using the Fixed Interference Method (FIM).
Mechanistic Pathway: Neutral Carrier Transport
ETH 5234 functions as a mobile carrier within the lipophilic membrane. It shuttles Ca²⁺ from the sample interface (aqueous) into the membrane phase. The presence of the lipophilic additive (Borate salt) is mandatory to ensure the extraction is purely cation-exchange based, preventing anion interference.
Figure 2: The neutral carrier mechanism. ETH 5234 selectively extracts Ca²⁺ while rejecting Mg²⁺ due to hydration energy barriers. Borate sites maintain charge neutrality.
References
-
Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 69(12), 165-230.[4] (Standard reference for FIM/SSM protocols).
- Sokalski, T., et al. (1999). Improvement of the Detection Limit of Ion-Selective Electrodes. Analytical Chemistry. (Discusses the role of ETH 5234 in trace detection).
-
Fluka. (n.d.).[3] Selectophore™ Ionophores for Ion-Selective Electrodes. (Historical source for ETH numbering system).
Sources
Beyond A23187: Quantifying the Potency and Selectivity of Calcium Ionophore IV (ETH 5234) in Vitro
Executive Summary: The Precision Tool vs. The Sledgehammer
In the landscape of calcium signaling research, "Calcium Ionophore" is often colloquially synonymous with A23187 (Calcimycin) or Ionomycin . However, Calcium Ionophore IV (ETH 5234) represents a distinct class of neutral carrier ionophores designed for high-precision applications.
While A23187 and Ionomycin are the "sledgehammers" of cell biology—rapidly flooding the cytosol with Ca²⁺ to induce activation—Calcium Ionophore IV is the "scalpel." It is characterized by extreme lipophilicity and, crucially, superior selectivity for Ca²⁺ over Mg²⁺ .
This guide details how to quantify the in vitro potency of Calcium Ionophore IV, specifically focusing on its transport efficiency and selectivity coefficients compared to biological standards.
Part 1: Technical Comparison & Mechanism[1]
The Chemical Distinction
To quantify potency, one must first understand the transport mechanism.
-
A23187/Ionomycin: Carboxylic acid ionophores.[1] They function as mobile carriers that exchange Ca²⁺ for H⁺ (protons) to maintain electroneutrality. Their transport is pH-dependent.
-
Calcium Ionophore IV (ETH 5234): A neutral ionophore (N,N-dicyclohexyl-N',N'-dioctyl-3-oxapentanediamide). It forms charged complexes with Ca²⁺ within the membrane.[1][2] It does not inherently deprotonate to bind calcium; therefore, its transport dynamics rely on the co-transport of counter-anions or the membrane potential.
Comparative Metrics
The "potency" of Ionophore IV is best defined by its Selectivity Coefficient (
| Feature | Calcium Ionophore IV (ETH 5234) | Ionomycin | A23187 (Calcimycin) |
| Type | Neutral Carrier (Amide) | Carboxylic Acid | Carboxylic Acid |
| Ca²⁺/Mg²⁺ Selectivity ( | -4.0 to -5.0 (Highly Selective) | ~ -2.0 | ~ -1.5 (Transports Mg²⁺) |
| Lipophilicity ( | > 10.0 (Extremely Lipophilic) | ~ 5-6 | ~ 4-5 |
| Primary Application | ISE Sensors, Microelectrodes, Steady-state transport | Rapid Cell Activation | Cell Activation, Apoptosis induction |
| Transport Mode | Uniport (requires anion) | Antiport (Ca²⁺ / 2H⁺) | Antiport (Ca²⁺ / 2H⁺) |
Mechanistic Visualization
The following diagram illustrates the fundamental difference in transport mechanisms, which directly impacts how you design your quantification assay.
Caption: Mechanism comparison. Ionophore IV operates as a neutral carrier (green path), often requiring counter-ions for net flux, whereas A23187 (red path) functions as a proton exchanger.
Part 2: Experimental Protocol (The Flux Assay)
To objectively quantify the potency of Calcium Ionophore IV without the interference of cellular pumps (PMCA/SERCA) or channels, a Liposome Flux Assay is the gold standard. This system isolates the ionophore's intrinsic transport rate.
Materials
-
Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).
-
Fluorescent Probe: Fluo-4 (High affinity) or Fura-2 (Ratiometric).
-
Buffer A (Internal): 100 mM KCl, 10 mM MOPS, pH 7.2, 100 µM Fluo-4 (impermeable salt).
-
Buffer B (External): 100 mM KCl, 10 mM MOPS, pH 7.2 (No dye).
-
Ionophore Stock: Calcium Ionophore IV (ETH 5234) dissolved in dry Ethanol or DMSO.
Workflow: Liposome Encapsulation & Flux Measurement
Step 1: Liposome Preparation (LUVs)
-
Dissolve POPC in chloroform. Evaporate under nitrogen to form a thin lipid film.
-
Rehydrate film with Buffer A (containing Fluo-4).
-
Perform freeze-thaw cycles (x5) using liquid nitrogen and a 40°C water bath.
-
Extrude through a 100 nm polycarbonate filter (x21 passes) to create Large Unilamellar Vesicles (LUVs).
-
Purification: Pass LUVs through a Sephadex G-50 spin column equilibrated with Buffer B to remove unencapsulated Fluo-4.
Step 2: The Kinetic Assay
-
Aliquot LUVs into a quartz cuvette containing Buffer B .
-
Start Fluorometer (Ex: 494 nm, Em: 516 nm for Fluo-4). Record baseline (
) for 60 seconds. -
Injection: Add CaCl₂ to the external buffer (final conc. 1 mM). Note: Fluorescence should not change yet as the membrane is impermeable.
-
Activation: Inject Calcium Ionophore IV (final conc. 10 nM - 1 µM).
-
Measurement: Record the exponential increase in fluorescence as Ca²⁺ is transported into the liposomes.
-
Lysis (Max Signal): Add Triton X-100 (0.1%) to lyse vesicles and saturate the dye (
). -
Quench (Min Signal): Add EGTA (excess) to chelate all Ca²⁺ (
).
Data Analysis & Potency Calculation
The "potency" is quantified as the Initial Rate of Transport (
Fit the data to a mono-exponential rise equation:
Where
Part 3: Validation & Selectivity Testing
A critical aspect of Ionophore IV is its selectivity.[3] To validate this, the flux assay must be repeated in the presence of interfering ions.
The Selectivity Challenge Protocol
Run the Kinetic Assay (Step 2) with the following modifications:
-
Control: 1 mM CaCl₂ only.
-
Interference A: 1 mM CaCl₂ + 10 mM MgCl₂.
-
Interference B: 1 mM CaCl₂ + 100 mM NaCl.
Expected Outcome:
-
Ionophore IV (ETH 5234): The rate constant (
) should remain virtually unchanged in the presence of Mg²⁺ due to its high selectivity coefficient ( ). -
A23187 (Control): The rate constant (
) will likely decrease or the fluorescence curve will be altered, as the ionophore wastes duty cycles transporting Mg²⁺ or is competitively inhibited.
Visualizing the Workflow
Caption: Step-by-step workflow for the Liposome Flux Assay to quantify ionophore potency.
References
-
Bakker, E., et al. (1997). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews. Link
-
Sigma-Aldrich. "Calcium Ionophore IV - Product Specification (Selectophore™)." Merck / Sigma-Aldrich Catalog. Link
-
Erdahl, W. L., et al. (1994). "Calcium transport properties of ionophores A23187, ionomycin, and 4-bromoA23187 in artificial membranes." Biophysical Journal. Link
-
Prestwich, S. A., & Bolton, T. B. (1991). "Measurement of intracellular calcium using the fluorescent probe fluo-3." British Journal of Pharmacology. Link
-
Bühlmann, P., & Chen, L. D. (2012). "Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes." Supramolecular Chemistry: From Molecules to Nanomaterials. Link
Sources
Benchmarking Calcium ionophore IV performance against industry standards
Executive Summary: The Case for Ionophore IV
In the landscape of intracellular calcium manipulation, the choice of ionophore is often treated as a commodity decision. This is a methodological error. While A23187 (Calcimycin) established the field and Ionomycin offers high specificity, Calcium Ionophore IV (4-Bromo-A23187) represents a critical evolution in optical compatibility.
The defining characteristic of Ionophore IV is not merely its transport capacity, but its optical silence . Unlike the parent compound A23187, which exhibits significant autofluorescence in the UV-blue spectrum, Ionophore IV is non-fluorescent. This distinction renders it the superior choice for ratiometric imaging (Fura-2, Indo-1) and multiplexed fluorescence assays where signal-to-noise ratios are paramount.
This guide benchmarks Ionophore IV against its primary alternatives, providing a validated protocol for its use in quantitative calcium imaging.
Mechanistic Deep Dive: Mobile Carrier Kinetics
To understand performance differences, we must look at the transport mechanism. Unlike channel formers (e.g., Gramicidin) that create pores, Calcium Ionophore IV acts as a mobile ion carrier .
It functions as a neutral lipophilic complex that wraps the Ca²⁺ ion, shuttling it across the hydrophobic core of the plasma membrane or ER membrane.
Electroneutral Transport
Ionophore IV operates on a 2:1 stoichiometry (two antibiotic molecules per one Ca²⁺ ion). Crucially, it functions as an electroneutral exchanger, trading one Ca²⁺ (influx) for two H⁺ (efflux). This mechanism has a secondary effect: intracellular acidification , which researchers must control for using high-capacity buffers (e.g., HEPES) in the media.
Figure 1: The electroneutral exchange mechanism of Calcium Ionophore IV. Note the proton anti-transport which necessitates pH buffering.
Performance Benchmark: IV vs. A23187 vs. Ionomycin
The following data consolidates industry performance metrics. The "Signal Interference" row is the critical differentiator for imaging applications.
Table 1: Comparative Technical Specifications
| Feature | Calcium Ionophore IV (Br-A23187) | A23187 (Calcimycin) | Ionomycin |
| Chemical Nature | Halogenated analog of A23187 | Pyrrole ether antibiotic | Polyether antibiotic |
| Fluorescence | Non-Fluorescent (Optical Silence) | High (Blue/UV excitation) | Non-Fluorescent |
| Ca²⁺ Affinity (Kd) | High (~4x greater than A23187) | Moderate | Very High |
| Selectivity (Ca:Mg) | High | Low (Transports Mg²⁺ significantly) | Very High (Specific to Ca²⁺) |
| Primary Use Case | Fura-2/Indo-1 Imaging, Multiplexing | General Activation, Apoptosis | Max Stimulation, High Specificity |
| Solubility | DMSO, Ethanol | DMSO, Ethanol | DMSO, Ethanol |
| Cytotoxicity | Moderate (Dose-dependent) | Moderate | High (Rapid toxicity) |
Expert Analysis of the Data[1][2][3][4]
-
The Autofluorescence Trap: A23187 excites in the ultraviolet range (approx. 300-380 nm). This overlaps catastrophically with the excitation wavelengths of Fura-2 (340/380 nm) and DAPI. Using A23187 in these assays artificially inflates the background signal, ruining ratiometric calculations. Ionophore IV eliminates this variable.
-
Selectivity vs. Potency: While Ionomycin is the most potent and selective Ca²⁺ transporter, it is often too aggressive, leading to rapid cell lysis or non-physiological calcium spikes that deplete ER stores too quickly for kinetic studies. Ionophore IV offers a "middle ground"—higher affinity than A23187 for better control, but with a kinetic profile that allows for finer temporal resolution of calcium flux.
Validated Experimental Protocol: Ratiometric Imaging
This protocol is designed for use with Fura-2 AM , utilizing Ionophore IV as the positive control/stimulant.
Core Principle: The protocol includes a "Self-Validating" calibration step. You cannot trust the absolute calcium values unless you determine
Reagents
-
Buffer A (Imaging Buffer): HBSS + 20 mM HEPES, pH 7.4.
-
Loading Solution: Buffer A + 2 µM Fura-2 AM + 0.02% Pluronic F-127.
-
Stimulant: Calcium Ionophore IV (Stock: 10 mM in DMSO). Working conc: 1-5 µM.
-
Quencher (Validation): MnCl₂ (1 mM) or EGTA (10 mM).
Workflow Logic
Figure 2: Ratiometric imaging workflow. Note the critical de-esterification step to ensure dye activation.
Step-by-Step Methodology
-
Dye Loading (The Critical Variable):
-
Mix Fura-2 AM with Pluronic F-127 before adding to the buffer. Pluronic is non-negotiable; it disperses the lipophilic dye to prevent punctate loading (compartmentalization).
-
Incubate at Room Temperature (25°C) , not 37°C. Loading at 37°C often promotes dye sequestration into organelles via anion transporters.
-
-
De-esterification:
-
Wash cells 2x with Buffer A.
-
Incubate for 20 minutes at 37°C in dye-free buffer. Why? The AM ester must be cleaved by intracellular esterases to trap the dye inside the cell and make it calcium-sensitive.
-
-
Basal Measurement:
-
Record ratio (340/380 nm) for 60 seconds to establish a flat baseline. If baseline drifts, your cells are leaking, or the temperature is unstable.
-
-
Ionophore IV Stimulation:
-
Add Ionophore IV (1-5 µM final).
-
Observation: You should see a rapid, sustained rise in intracellular Ca²⁺.
-
Note: If using A23187, you would see a massive artifact spike in the 380nm channel due to autofluorescence. With Ionophore IV, the signal change is purely calcium-driven.
-
-
Calibration (The Truth Serum):
-
To prove the signal is real, add EGTA (10 mM) + Tris-Base (pH > 8.0) at the end. The signal must drop to near zero (
).
-
Troubleshooting & Expert Insights
Issue: Incomplete Activation
-
Cause: Serum proteins (Albumin) in the media can bind the ionophore, reducing its effective concentration.
-
Fix: Perform experiments in serum-free HBSS or KRB buffer. If serum is required, increase Ionophore IV concentration by 2-5x.
Issue: Cell Detachment
-
Cause: High calcium influx can cause rapid cytoskeletal contraction and blebbing.
-
Fix: Use a coating matrix (Poly-L-Lysine or Fibronectin) to anchor cells. Lower the Ionophore IV concentration to 0.5 µM for gentler influx.
Issue: Precipitation
-
Cause: Ionophore IV is highly hydrophobic. Adding it directly to aqueous buffer can cause it to crash out.
-
Fix: Prepare a 1000x stock in DMSO. Vortex the buffer rapidly while adding the stock to ensure rapid dispersion.
References
-
Deber, C. M., et al. (1985). "Cation transport by the calcium ionophore A23187 and its analogs." Analytical Biochemistry.
-
Dedkova, E. N., & Blatter, L. A. (2014). "Measuring intracellular calcium in living cells." Methods in Molecular Biology.
-
Sigma-Aldrich Product Sheet. (2023). "Calcium Ionophore IV - 4-Bromo A-23187."
-
Thermo Fisher Scientific. (2023). "Fluorescent Ca2+ Indicators and Ionophores." Molecular Probes Handbook.
Safety Operating Guide
Personal protective equipment for handling Calcium ionophore IV
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Core Directive: The "Bioactive" Safety Paradox
Senior Scientist Note: Calcium Ionophore IV (typically Br-A23187 or similar analogs) presents a unique safety paradox in the laboratory. Unlike corrosive acids or volatile carcinogens, its immediate physical warning signs (fumes, burns) are minimal.[1] However, its biological mechanism—uncoupling oxidative phosphorylation and forcing uncontrolled calcium influx —is precisely what makes it a potent research tool and a significant physiological hazard to the handler.[1]
When dissolved in DMSO (Dimethyl Sulfoxide) , the standard solvent for this compound, the risk profile changes dramatically.[1] DMSO acts as a "Trojan Horse," permeating the skin barrier and carrying the ionophore directly into your systemic circulation.[1]
This guide prioritizes the prevention of transdermal absorption via carrier solvents.
Hazard Profile & Risk Assessment
Before selecting PPE, you must acknowledge the two distinct states of the chemical.[2]
| State | Primary Hazard | Mechanism of Injury | Critical Control |
| Lyophilized (Powder) | Inhalation / Mucosal Contact | Respiratory irritation; systemic absorption via lungs.[1] | Engineering: Balance Enclosure / Fume Hood. |
| Solubilized (Liquid) | Transdermal Absorption | High Risk: DMSO facilitates rapid entry into the bloodstream. | PPE: Barrier integrity (Glove breakthrough time). |
PPE Selection Matrix
This matrix is designed to exceed standard OSHA requirements, focusing on the specific chemical compatibility of DMSO-Ionophore complexes.
A. Hand Protection (The Critical Barrier)
Standard nitrile gloves are insufficient for prolonged DMSO contact.[3]
-
Protocol: Double-Gloving Strategy
-
Inner Layer: 4 mil Nitrile (Standard exam glove).[1]
-
Outer Layer: 5-8 mil Nitrile (Extended cuff) OR Chloroprene.[1]
-
Logic: DMSO degrades standard nitrile in <5 minutes.[1] The outer glove takes the mechanical stress; the inner glove provides a secondary barrier during the "doffing" (removal) process if a splash occurs.
-
Validation: Inspect gloves for pinholes by inflating them slightly with air before donning (the "pneumatic test").
-
B. Respiratory & Facial Protection
-
Powder Handling: If a balance enclosure is unavailable, a P100 particulate respirator is mandatory.[1] Surgical masks offer zero protection against chemical dust.[1]
-
Liquid Handling: Chemical splash goggles (vented) are required.[1] Safety glasses are insufficient because they do not seal against splashes that can run down the forehead.
C. Body Protection
-
Lab Coat: 100% Cotton or Nomex (flame resistant) is preferred over polyester blends if using large volumes of flammable solvents (DMSO/Ethanol).
-
Cuff Management: The outer glove must go over the lab coat cuff to prevent liquid from wicking up the sleeve.
Operational Protocol: Step-by-Step
Phase 1: Reconstitution (High Risk)
This is the moment of highest exposure potential.
-
Engineering Setup: Work strictly inside a certified chemical fume hood.[1]
-
Static Control: Use an antistatic gun on the vial if available; ionophore powder is light and static-prone.[1]
-
Solvent Addition: Add DMSO slowly down the side of the vial to prevent aerosolizing the powder.
-
Vial Wipe-Down: Once dissolved, wipe the outside of the vial with a dry Kimwipe, then a 70% ethanol wipe.[1]
-
Why? Micro-droplets of DMSO-Ionophore often settle on the threads of the vial cap. Touching the vial later without gloves can lead to exposure.
-
Phase 2: Experimental Application
-
Aliquot Immediately: Do not store the master stock in frequent-use areas. Aliquot into single-use amber microtubes.
-
Spill Tray: Perform all pipetting over a dedicated plastic spill tray lined with absorbent pads.[1]
-
Self-Validating Step: If a drop hits the pad, the discoloration is immediately visible, prompting a glove change.[1]
-
Phase 3: Waste Disposal
Calcium Ionophore IV is biologically active and must not enter the water table.[1]
-
Liquid Waste: Collect in a dedicated "High Hazard Organic" stream.[1] Do NOT mix with bleach (potential reaction with DMSO/organics).[1]
-
Solid Waste: Pipette tips and tubes must be incinerated.[1] Label as "Bioactive Toxin."[1]
Visualization: Safety Decision Workflow
The following diagram outlines the logical flow for handling Calcium Ionophore IV, emphasizing the "Stop/Go" decision points based on the state of the chemical.
Caption: Operational workflow for Calcium Ionophore IV, distinguishing between respiratory risks (powder) and transdermal risks (liquid/DMSO).
References
-
Merck/Sigma-Aldrich. (2023).[1] Safety Data Sheet: Calcium Ionophore A23187. Retrieved from [1]
-
Santa Cruz Biotechnology. (2016).[1] Calcium Ionophore IV Safety Data Sheet. Retrieved from
-
University of Washington EH&S. (n.d.).[1] Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Calcimycin (A23187) Compound Summary. Retrieved from [1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
